3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carboxamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSRJURIHDMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284007 | |
| Record name | 1h-pyrazole-4-carboxamide, 3-amino-, sulfate(2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27511-79-1, 329351-43-1, 21689-53-2 | |
| Record name | 3-Amino-1H-pyrazole-4-carboxamide sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27511-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-carboxamidopyrazole monosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329351431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1h-pyrazole-4-carboxamide, 3-amino-, sulfate(2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-4-CARBOXAMIDOPYRAZOLE MONOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY1UXE1VGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
This guide provides a comprehensive overview of the synthetic pathways leading to 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a key intermediate in pharmaceutical synthesis. The content is tailored for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a comparative analysis of common synthetic routes.
Introduction: Significance of this compound
This compound is a crucial building block, most notably recognized as an intermediate in the synthesis of Allopurinol.[1][2] Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. The purity and efficient synthesis of this pyrazole derivative are therefore of significant interest to the pharmaceutical industry. This guide will delve into the prevalent synthetic methodologies, providing both theoretical understanding and practical, field-proven protocols.
Part 1: Dominant Synthetic Pathway: From Cyanoacetamide
The most established and industrially relevant synthesis of this compound commences with cyanoacetamide. This pathway involves a three-stage process: formation of a reactive enamine intermediate, subsequent cyclization with hydrazine, and final salt formation.
Stage 1: Synthesis of the Enamine Intermediate (3-Morpholino-2-cyanoacrylamide)
The initial step involves the reaction of cyanoacetamide with an orthoformate, typically triethylorthoformate, and a secondary amine, most commonly morpholine.[3][4] This reaction forms the key intermediate, 3-morpholino-2-cyanoacrylamide.
Causality and Expertise: The morpholine serves a dual purpose; it acts as a reagent and a catalyst.[3] The orthoformate provides the one-carbon unit required for the eventual pyrazole ring. The reaction proceeds via the formation of a more reactive species from the orthoformate, which then condenses with the active methylene group of cyanoacetamide. The presence of morpholine facilitates the elimination of ethanol, driving the reaction to completion. The choice of morpholine is advantageous due to its stability and favorable reactivity profile.
Experimental Protocol: Synthesis of 3-Morpholino-2-cyanoacrylamide [3]
-
Reaction Setup: In a suitable reactor equipped with a stirrer and reflux condenser, a mixture of cyanoacetamide (84 g), triethylorthoformate (178 g), and morpholine (108 g) is prepared.
-
Heating: The mixture is heated. The reaction temperature should be maintained below approximately 120°C to prevent side reactions.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the precipitation of the product.
-
Isolation: Upon completion, the reaction mixture is cooled, preferably to 5-10°C, to ensure maximum crystallization.
-
Purification: The crystalline product is collected by filtration and washed with cold ethanol (2 x 100 ml).
-
Drying: The product is dried under vacuum at 30°C.
Stage 2: Cyclization to 3-Amino-4-carboxamidopyrazole
The synthesized 3-morpholino-2-cyanoacrylamide is then reacted with hydrazine hydrate to form the pyrazole ring.[5]
Mechanistic Insight: This step is a classic example of heterocycle formation via condensation. The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the cyano group, initiating the cyclization. This is followed by an intramolecular cyclization and subsequent elimination of morpholine, leading to the formation of the stable aromatic pyrazole ring. The reaction is typically exothermic.
Experimental Protocol: Synthesis of 3-Amino-4-carboxamidopyrazole [5]
-
Reaction Setup: In a reaction vessel, 210.5 L of water is heated to 70°C.
-
Addition of Reactant: 52.3 kg of 3-morpholino-2-cyanoacrylamide is added, and the temperature is readjusted to 70°C.
-
Hydrazine Addition: 18.1 kg of 85% hydrazine hydrate is added to the vessel. The heat of reaction will cause the temperature to rise to 95-100°C over approximately 5 minutes.
-
Reaction Time: The mixture is maintained at a temperature above 90°C for about 20 minutes.
-
Cooling: After 10 minutes from the addition of hydrazine, the reaction mixture is cooled to 55-60°C.
Stage 3: Salt Formation to Yield this compound
The final step is the protonation of the basic 3-amino-4-carboxamidopyrazole with sulfuric acid to form the stable and easily isolable hydrogen sulfate salt.[5]
Trustworthiness of Protocol: This acidification and precipitation step is a self-validating system for purification. The desired product crystallizes out of the solution upon adjusting the pH, leaving many impurities behind in the acidic aqueous medium. Careful control of the pH is crucial for maximizing yield and purity.
Experimental Protocol: Isolation of this compound [5]
-
Acidification: A mixture of 37.5 kg of sulfuric acid and 37.5 kg of ice is carefully added to the cooled reaction mixture from Stage 2 until a pH of 1.5 ± 0.2 is reached.
-
Crystallization: The acidified mixture is then cooled to 0-5°C to facilitate the crystallization of the product.
-
Isolation: The crystalline product is collected via centrifugation.
-
Washing: The collected solid is washed with cold water (66.1 L) and then with acetone (2 x 50 ml).
-
Drying: The final product is dried under vacuum at 80°C. A yield of 95% has been reported for this process.[5]
Part 2: Alternative Synthetic Routes
While the cyanoacetamide-based pathway is dominant, other methods have been developed.
Route 2: From Ethoxymethylenemalononitrile
An alternative synthesis involves the use of ethoxymethylenemalononitrile, which is reacted with hydrazine to yield 3-amino-4-cyanopyrazole. This is subsequently hydrolyzed to 3-amino-4-carboxamidopyrazole and then converted to the hydrogen sulfate salt.[5]
Route 3: One-Pot Synthesis
A "one-pot" clean production method has also been described, which aims to simplify the process by performing the reaction sequence in a single vessel. This method uses cyanoacetamide and morpholine with trimethyl orthoformate as a catalyst in water, followed by cyclization with hydrazine hydrate and salt formation with sulfuric acid.[6]
Route 4: Using N,N-Dimethylformamide Dimethyl Acetal
A more recent approach involves the condensation of cyanoacetamide with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine hydrate and subsequent salt formation.[2]
Part 3: Data Summary and Visualization
Table 1: Summary of a Reported Synthesis Protocol
| Step | Key Reagents | Key Parameters | Reported Yield | Reference |
| 1. Enamine Formation | Cyanoacetamide, Triethylorthoformate, Morpholine | Heat < 120°C | 82% | [3] |
| 2. Cyclization & Salt Formation | 3-Morpholino-2-cyanoacrylamide, Hydrazine Hydrate, Sulfuric Acid | Exothermic reaction, pH control to 1.5 | 95% | [5] |
Diagrams of Synthetic Pathways
The following diagrams illustrate the primary synthetic pathway.
Caption: Formation of the enamine intermediate.
Caption: Cyclization and final salt formation.
Conclusion
The synthesis of this compound is a well-established process with the pathway starting from cyanoacetamide being the most documented and likely the most industrially viable. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and pH, to ensure high yield and purity. The alternative routes offer potential for process optimization and the development of more environmentally friendly "one-pot" procedures. This guide provides the foundational knowledge for researchers and developers to approach the synthesis of this important pharmaceutical intermediate with a strong understanding of the underlying chemistry and practical considerations.
References
-
Frija, L. M. T., Ismael, A., & Cristiano, M. L. S. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. [Link]
- Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
-
Shin, J. C., Kim, S., Yun, E., & Lee, M. (2025). Structural design and functional characterization of dicationic pyrazolium salts as organic ionic plastic crystals. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Selected examples of pyrazolium salt synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
- Patsnap. (n.d.). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.
-
ResearchGate. (2024). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
- Google Patents. (n.d.). United States Patent 3,682,957.
- Google Patents. (n.d.). CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
-
Prestat, G., Busca, P., & Fichez, J. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
PubMed Central. (n.d.). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Retrieved from [Link]
Sources
- 1. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 2. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 5. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 6. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Foreword: Understanding the Core of a Versatile Intermediate
Welcome to a comprehensive exploration of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a molecule of significant interest in the landscape of pharmaceutical development and organic synthesis. This guide is crafted for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound's fundamental physicochemical properties. Our approach transcends a simple recitation of data; we delve into the causality behind experimental choices and the validation inherent in robust scientific protocols. This document serves as both a repository of known information and a roadmap for further investigation, empowering you to unlock the full potential of this versatile pyrazole derivative.
Molecular Identity and Structural Elucidation
This compound, often referred to as 3-Amino-4-pyrazolecarboxamide hemisulfate, is a salt form of the parent pyrazole compound.[1][2] The hydrogen sulfate counter-ion is incorporated to enhance the compound's stability and modify its solubility profile, a common strategy in pharmaceutical development to improve handling and bioavailability.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | bis(5-amino-1H-pyrazole-4-carboxamide);sulfuric acid[1] |
| CAS Number | 27511-79-1[2][3][4] |
| Molecular Formula | C₈H₁₄N₈O₆S (for the hemisulfate salt)[1][2] |
| Molecular Weight | 350.32 g/mol [1] |
| Canonical SMILES | C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O[1] |
Rationale for Spectroscopic Characterization
A thorough spectroscopic analysis is paramount for confirming the molecular structure and ensuring the purity of synthesized this compound. Each technique provides a unique piece of the structural puzzle.
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a comprehensive analysis, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key expected signals would include those for the pyrazole ring proton, the amine (-NH₂) protons, and the carboxamide (-CONH₂) protons. A patent provides the following ¹H NMR data in DMSO-d₆: δ 8.05 (s, 4H, NH₂), which likely represents the overlapping signals of the amine and amide protons.[5] A more detailed analysis would be required to resolve these peaks.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. Expected signals would correspond to the carbons of the pyrazole ring and the carbonyl carbon of the carboxamide group.
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound.
-
Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background to produce the final IR spectrum.
-
A patent reports the following IR (KBr) peaks: 3447, 3310, 3187 cm⁻¹ (N-H stretching) and 1660 cm⁻¹ (C=O stretching).[5]
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the molecular formula.
-
Rationale for Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like this compound, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.
Crystal Structure Analysis
While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available, this technique would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling studies.
Synthesis of this compound
The synthesis of this compound is a critical aspect of its utility. Several methods have been reported, primarily in patent literature, which often involve the cyclization of a suitable precursor followed by salt formation.
Common Synthetic Routes
One prevalent method involves the reaction of cyanoacetamide with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine hydrate and subsequent salt formation with sulfuric acid.[5] Another approach utilizes the reaction of malononitrile, triethyl orthoformate, and hydrazine hydrate.[6]
Detailed Experimental Protocol
The following is a representative, detailed protocol based on a reported synthesis:[5]
-
Step 1: Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide in 1,4-dioxane. Add N,N-dimethylformamide dimethyl acetal to the solution. Heat the reaction mixture at 40°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 2: Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Step 3: Washing: Wash the resulting solid with cold 1,4-dioxane.
-
Step 4: Cyclization: To the solid, add absolute ethanol and hydrazine hydrate. Reflux the mixture at 70°C for 5 hours. Again, monitor the reaction completion by TLC.
-
Step 5: Salt Formation and Precipitation: After cooling the reaction mixture, adjust the pH to 1-2 with a 50% sulfuric acid solution. Continue stirring for 20-30 minutes to ensure complete salt formation and precipitation.
-
Step 6: Isolation and Purification: Collect the white solid product by suction filtration. Wash the filter cake sequentially with water and acetone to remove any remaining impurities.
-
Step 7: Drying: Dry the purified this compound in a vacuum oven.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is essential for its application in drug development and other research areas.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to pale brown solid/powder | [7][8] |
| Melting Point | 224 °C (with decomposition) | [7][8] |
| Solubility | Slightly soluble in DMSO and water (with heating and sonication), very slightly soluble in methanol. | [7][8] |
| Stability | Hygroscopic | [7] |
| Storage | 2-8°C | [7][8] |
Solubility Profile: A Deeper Dive
The qualitative solubility data suggests that this compound is a polar compound, which is expected given the presence of multiple hydrogen bond donors and acceptors, as well as its salt form. For a more quantitative understanding, a standardized protocol for solubility determination is necessary.
-
Experimental Protocol for Equilibrium Solubility Determination:
-
Prepare saturated solutions of the compound in various solvents of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Express the solubility in units of mg/mL or mol/L.
-
Thermal Stability Analysis
The reported melting point with decomposition indicates that the compound is not stable at elevated temperatures. A more detailed thermal profile can be obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the temperature at which decomposition begins and for quantifying the mass loss associated with this process.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can provide information on the melting point, enthalpy of fusion, and any polymorphic transitions.
Caption: Experimental workflow for thermal analysis using TGA and DSC.
Acidity and Basicity: The pKa
The pKa values of a compound are critical for predicting its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. The pyrazole ring, amino group, and carboxamide group all contribute to the acid-base properties of this compound. The pKa can be determined experimentally using techniques such as potentiometric titration or UV-Vis spectrophotometry.
Conclusion and Future Directions
This guide has synthesized the available information on the physicochemical properties of this compound and outlined standard methodologies for its comprehensive characterization. While foundational data on its identity, synthesis, and basic physical properties are available, a significant opportunity exists for more in-depth experimental investigation. Future work should focus on obtaining high-resolution spectroscopic data, a definitive crystal structure, quantitative solubility profiles, detailed thermal analysis, and pKa determination. Such data will be invaluable for researchers and drug development professionals seeking to leverage the full potential of this promising molecule.
References
-
PubChem. This compound synthesis. Available from: [Link]
-
PubChem. 3-Amino-4-carboxamidopyrazole hemisulfate. Available from: [Link]
- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- Google Patents. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
-
Patsnap. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Available from: [Link]
-
ChemBK. 3-Amino-4-pyrazolecarboxamide hemisulfate. Available from: [Link]
- Google Patents. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
-
ChemBK. 3-Amino-4-Pyrazolecarboxaimide hemisalfate. Available from: [Link]
Sources
- 1. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]
- 3. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]
- 4. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]
- 5. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 7. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, with a particular focus on its chemical identity, synthesis, and significant role as a pharmaceutical intermediate. Given the close relationship and the greater availability of public data, this guide will also extensively cover the analogous and commercially significant hemisulfate salt.
Chemical Identity and Structure
This compound is an organic salt. The core structure is the 3-amino-4-carboxamidopyrazole cation. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is functionalized with an amino group (-NH₂) at the 3-position and a carboxamide group (-CONH₂) at the 4-position, making it a molecule with potential for diverse chemical interactions.
The hydrogen sulfate anion (HSO₄⁻) is the counter-ion to the protonated pyrazole ring. The CAS number for this specific salt is 329351-43-1 .[1]
A closely related and more frequently cited compound is the hemisulfate salt, 3-Amino-1H-pyrazole-4-carboxamide sulfate (2:1) , with the CAS number 27511-79-1 .[2] In this form, two molecules of the aminopyrazole-carboxamide base associate with one molecule of sulfuric acid. The presence of the amino and carboxamide groups allows for participation in hydrogen bonding, which can influence its interactions with biological targets.[2]
Chemical Structure
Caption: Structure of the 3-Amino-4-carboxamidopyrazole Cation.
Physicochemical Properties
The properties of these salts are crucial for their handling, formulation, and reactivity. The sulfate and hemisulfate salts are typically white to off-white crystalline powders. The salt form generally enhances water solubility compared to the free base.[2]
| Property | This compound | 3-Amino-4-pyrazolecarboxamide Hemisulfate |
| CAS Number | 329351-43-1[1] | 27511-79-1[3] |
| Molecular Formula | C₄H₈N₄O₅S[1][4] | C₈H₁₄N₈O₆S[3] |
| Molecular Weight | 224.20 g/mol [1] | 350.31 g/mol [3] |
| Appearance | Powder | White solid powder[5] |
| Melting Point | Not specified | ~224-226 °C (decomposes)[3][5] |
| Solubility | Enhanced by salt formation[2] | Soluble in water[2] |
Synthesis
3-Amino-4-carboxamidopyrazole salts are important intermediates in the synthesis of other active pharmaceutical ingredients, most notably Allopurinol.[5] Several synthetic routes have been described in patents, highlighting its commercial importance.
A common synthetic approach involves the cyclization of a cyanoacetamide derivative with hydrazine, followed by salt formation with sulfuric acid.
General Synthetic Workflow
Caption: General synthetic workflow for 3-Amino-4-carboxamidopyrazole salts.
Example Protocol from Patent Literature
One patented method describes the reaction of 3-morpholino-2-cyanoacrylamide with hydrazine hydrate. The reaction mixture is heated, and upon completion, the pH is adjusted with sulfuric acid to precipitate the sulfate salt.[6]
Another approach starts with cyanoacetamide and N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then treated with hydrazine hydrate to form the pyrazole ring. Subsequent acidification with sulfuric acid yields the desired salt.[5] A similar method is also described using malononitrile and triethyl orthoformate.[7]
Step-by-Step Example Synthesis:
-
Dissolve a cyanoacetamide derivative in a suitable solvent (e.g., 1,4-dioxane).
-
Add N,N-dimethylformamide dimethyl acetal and heat the reaction mixture (e.g., at 40°C for 2 hours).[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Add absolute ethanol and hydrazine hydrate to the resulting solid and reflux (e.g., at 70°C for 5 hours).[5]
-
After the cyclization is complete, adjust the pH to 1-2 with 50% sulfuric acid.[5]
-
Stir the mixture, and then collect the precipitated white solid by suction filtration.
-
Wash the filter cake with water and acetone to yield the 3-aminopyrazole-4-carboxamide hemisulfate.[5]
Applications in Drug Development
The primary and most well-documented application of 3-amino-4-carboxamidopyrazole salts is as a key intermediate in the synthesis of Allopurinol .[5] Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. The pyrazole carboxamide structure serves as a direct precursor to the pyrazolo[3,4-d]pyrimidine core of Allopurinol.
Beyond its role as an intermediate, the aminopyrazole-carboxamide scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities:
-
Anticancer Activity: Various derivatives of 1H-pyrazole-3-carboxamides have been synthesized and evaluated for their potent activity against acute myeloid leukemia (AML).[8] Other substituted pyrazole derivatives have been studied for their effects on breast cancer.[9]
-
Antimicrobial Activity: 3-Aminopyrazine-2-carboxamide derivatives have shown antimycobacterial, antibacterial, and antifungal activities.[10] Additionally, 3-amino-4-aminoximidofurazan derivatives have demonstrated antimicrobial and antibiofilm properties against Staphylococcus aureus and Pseudomonas aeruginosa.[11]
-
Enzyme Inhibition: The structural motif is present in compounds designed to inhibit various enzymes. For instance, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized as carbonic anhydrase inhibitors.[12][13]
The versatility of the aminopyrazole-carboxamide core, with its multiple sites for chemical modification, makes it a valuable starting point for the design of new therapeutic agents.
Safety and Handling
As with all chemical reagents, this compound and its related salts should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For specific handling and storage information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 329351-43-1) and its more commonly referenced hemisulfate salt (CAS 27511-79-1) are important chemical entities, primarily recognized for their role as intermediates in pharmaceutical synthesis. The robust and versatile aminopyrazole-carboxamide scaffold also presents significant opportunities for the development of novel therapeutic agents across various disease areas. A thorough understanding of its synthesis, properties, and chemical reactivity is therefore of great value to researchers in the field of drug discovery and development.
References
-
Moleqube. Cas no 329351-43-1 (3-Aminopyrazole-4-carboxamide Sulfate). Available from: [Link]
-
Chemsrc. 3-Amino-1H-pyrazole-4-carboxamide | CAS#:5334-31-6. Available from: [Link]
-
PubChem. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907. Available from: [Link]
-
Patsnap. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka. Available from: [Link]
- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
-
National Institutes of Health. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC. Available from: [Link]
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]
-
MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link]
-
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
-
PubMed. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Available from: [Link]
- Google Patents. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
ResearchGate. (PDF) Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. Available from: [Link]
-
PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
-
PubMed. Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 3. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]
- 4. CAS Number List_3_Page458_Chemicalbook [chemicalbook.com]
- 5. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 6. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 7. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-carboxamidopyrazole Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Amino-4-carboxamidopyrazole Hemisulfate, a key chemical intermediate. We will delve into its molecular structure, synthesis, physicochemical characteristics, and significant applications, with a particular focus on its role in pharmaceutical manufacturing. This document is intended to serve as a valuable resource for professionals in research and drug development.
Introduction and Nomenclature
3-Amino-4-carboxamidopyrazole Hemisulfate, identified by the CAS Number 27511-79-1, is a stable salt form of the heterocyclic compound 3-amino-1H-pyrazole-4-carboxamide.[1][2][3][4][5][6] While sometimes referred to as 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, the more precise and widely accepted nomenclature is the "hemisulfate." This terminology signifies the stoichiometric ratio of the salt, which consists of two molecules of the 3-amino-4-carboxamidopyrazole base per one molecule of sulfuric acid.[1][7] This 2:1 salt structure is the most commonly available and researched form of this compound.
The core structure, a pyrazole ring, is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[7] The presence of both an amino group (-NH2) and a carboxamide group (-CONH2) on this ring contributes significantly to its chemical reactivity and its utility as a building block in organic synthesis.[7] Its most notable application is as a critical intermediate in the production of Allopurinol, a medication used to treat gout and high levels of uric acid in the body.[2][8]
Molecular Structure and Characterization
The molecular formula of 3-Amino-4-pyrazolecarboxamide Hemisulfate is C8H14N8O6S, with a molecular weight of approximately 350.32 g/mol .[1] The structure is an ionic salt formed from the protonation of two molecules of 3-amino-1H-pyrazole-4-carboxamide by one molecule of sulfuric acid.
The Organic Cation: 3-Amino-4-carboxamidopyrazolium
The organic component is 3-amino-1H-pyrazole-4-carboxamide. The pyrazole ring is aromatic, and the amino and carboxamide substituents influence its electronic properties and reactivity. In the presence of a strong acid like sulfuric acid, one of the nitrogen atoms in the pyrazole ring is protonated, forming the 3-Amino-4-carboxamidopyrazolium cation. This protonation enhances the stability and water-solubility of the compound.
The Counter-ion: Sulfate
The sulfate anion (SO4^2-) acts as the counter-ion to the two protonated pyrazolium cations, resulting in the stable hemisulfate salt.
Spectroscopic Characterization
The structure of 3-Amino-4-pyrazolecarboxamide Hemisulfate can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the amide, and the S-O stretching of the sulfate anion. PubChem provides access to FTIR spectra for this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy can be used to elucidate the structure of the organic cation, confirming the positions of the protons and carbon atoms on the pyrazole ring and its substituents.
-
Mass Spectrometry: This technique can be used to determine the mass-to-charge ratio of the organic cation, further confirming its molecular weight and formula.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-4-pyrazolecarboxamide Hemisulfate is presented in the table below.
| Property | Value | Source |
| CAS Number | 27511-79-1 | [1][2][3][4][5][6] |
| Molecular Formula | C8H14N8O6S | [1][5][6] |
| Molecular Weight | ~350.32 g/mol | [1][3] |
| Appearance | White to pale brown solid/powder | [2][7] |
| Melting Point | ~224 °C (decomposes) | [2] |
| Solubility | Slightly soluble in DMSO, Methanol, and hot water | [2] |
| Stability | Hygroscopic | [2] |
Synthesis
The synthesis of 3-Amino-4-pyrazolecarboxamide Hemisulfate is a well-established process in industrial chemistry. Several synthetic routes have been described, often involving the cyclization of a substituted acrylonitrile derivative with hydrazine.
General Synthetic Pathway
A common synthetic approach involves the reaction of an appropriate precursor with hydrazine hydrate, followed by acidification with sulfuric acid to form the hemisulfate salt. For instance, one patented method describes the reaction of 3-morpholino-2-cyanoacrylamide with hydrazine hydrate.[9] The resulting 3-amino-4-carboxamidopyrazole is then treated with sulfuric acid to precipitate the hemisulfate salt.[9]
The diagram below illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for 3-Amino-4-pyrazolecarboxamide Hemisulfate.
Detailed Experimental Protocol
The following is a representative experimental protocol based on a patented synthesis method:[9]
-
Reaction Setup: A reaction vessel is charged with water and heated to approximately 60-70 °C.
-
Addition of Reactants: 3-morpholino-2-cyanoacrylamide is added to the heated water, followed by the addition of 85% hydrazine hydrate.
-
Cyclization: The reaction is exothermic, and the temperature is maintained at around 90-100 °C for a short period (e.g., 20 minutes) to ensure complete cyclization.
-
Cooling and Acidification: The reaction mixture is then cooled to 55-60 °C. A mixture of sulfuric acid and ice is carefully added to adjust the pH to approximately 1.5. This step induces the precipitation of the hemisulfate salt.
-
Isolation and Purification: The acidified mixture is further cooled to around 5 °C to maximize crystallization. The crystalline product is collected by filtration, washed with cold water and acetone, and then dried under vacuum.
Applications in Drug Development
The primary and most significant application of 3-Amino-4-pyrazolecarboxamide Hemisulfate is as a key starting material in the synthesis of Allopurinol.[2]
Allopurinol Synthesis
Allopurinol is a structural isomer of hypoxanthine and acts as a xanthine oxidase inhibitor. The synthesis of Allopurinol from 3-Amino-4-pyrazolecarboxamide involves a cyclization reaction, typically with formamide or a similar one-carbon source.
The logical relationship for this application is depicted below:
Sources
- 1. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 3. 3-Amino-4-Pyrazolecarboxamide Hemisulfate – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 4. bhagwatiorganics.com [bhagwatiorganics.com]
- 5. chembk.com [chembk.com]
- 6. bhagwatiorganics.com [bhagwatiorganics.com]
- 7. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Amino-4-carboxamidopyrazole and its Pyrazolium Hydrogen Sulfate Salt
Abstract
This technical guide provides a comprehensive overview of 3-amino-4-carboxamidopyrazole, a pivotal heterocyclic building block in medicinal chemistry, and its derivative, 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate. We will delve into the synthesis, physicochemical properties, and critical applications of these compounds, with a particular focus on their roles in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering expert insights into the causality behind experimental choices and providing validated protocols.
Introduction: The Pyrazole Scaffold and its Protonated Form
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] 3-Amino-4-carboxamidopyrazole is a key derivative, distinguished by an amino group at the C3 position and a carboxamide group at C4. This specific arrangement of functional groups makes it an invaluable intermediate, most notably in the synthesis of the gout medication Allopurinol.[5][6]
The pyrazole ring possesses both a weakly acidic pyrrole-like NH proton and a more basic pyridine-like nitrogen atom.[7] This basic nitrogen can be protonated by strong acids to form a pyrazolium cation. This guide focuses on the parent compound, 3-amino-4-carboxamidopyrazole, and its salt form, this compound. While the neutral form and its hemisulfate salt are more commonly cited in the literature, understanding the properties of the fully protonated pyrazolium salt is crucial for researchers working under acidic conditions or exploring novel applications of this versatile scaffold.
The distinction between the neutral pyrazole and the pyrazolium cation is fundamental. The protonation alters the electronic distribution within the aromatic ring, which can significantly impact the molecule's reactivity, solubility, and biological interactions.[8]
Synthesis and Formation of Salts
The synthesis of 3-amino-4-carboxamidopyrazole is well-established, often involving the cyclization of a linear precursor with hydrazine. The subsequent formation of the pyrazolium hydrogen sulfate salt is a straightforward acid-base reaction.
Synthesis of 3-Amino-4-carboxamidopyrazole
Several synthetic routes to 3-amino-4-carboxamidopyrazole have been reported. A common and efficient method involves the reaction of an activated acrylonitrile derivative with hydrazine, followed by hydrolysis. One such pathway starts from the condensation of cyanoacetamide with an N,N-dimethylformamide acetal, followed by cyclization with hydrazine hydrate.[9]
A representative synthetic workflow is illustrated below:
Figure 1: General workflow for the synthesis of 3-Amino-1H-pyrazole-4-carboxamide.
Formation of this compound
Pyrazoles act as bases and react with acids to form salts.[8] The pyridine-like nitrogen at the N2 position is the primary site of protonation due to the availability of its lone pair of electrons.[10] The formation of this compound from the parent pyrazole is an equilibrium process driven by the presence of a strong acid like sulfuric acid.
Figure 2: Protonation equilibrium to form the pyrazolium cation. (Note: A placeholder image is used for the pyrazolium structure due to tool limitations).
This protonation is a critical consideration in drug development, as the pH of the physiological environment can dictate whether the compound exists in its neutral or charged form, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties
The physicochemical properties of 3-amino-4-carboxamidopyrazole and its common salts are summarized below. The conversion to a salt form, such as the hydrogen sulfate or hemisulfate, generally increases aqueous solubility.[11]
| Property | 3-Amino-1H-pyrazole-4-carboxamide | This compound | 3-Amino-4-pyrazolecarboxamide Hemisulfate |
| CAS Number | 5334-31-6[12] | 329351-43-1 | 27511-79-1[13] |
| Molecular Formula | C₄H₆N₄O[12] | C₄H₈N₄O₅S | C₈H₁₄N₈O₆S[13] |
| Molecular Weight | 126.12 g/mol [12] | 224.20 g/mol | 350.32 g/mol [13] |
| Appearance | Off-white to yellow powder[14] | Data not available | Off-white to yellow powder[14] |
| Melting Point | 187-189 °C[15] | 225-227 °C | ~224 °C (dec.)[16] |
| Solubility | Sparingly soluble in water | Expected to be higher than parent | Higher solubility in water[11] |
Applications in Drug Development and Research
The utility of 3-amino-4-carboxamidopyrazole and its derivatives stems from the broad biological activity of the aminopyrazole scaffold and its role as a versatile synthetic intermediate.
Key Intermediate for Allopurinol
The most prominent application of 3-amino-4-carboxamidopyrazole is as a direct precursor to Allopurinol, a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[5][6] The synthesis involves the cyclization of the aminopyrazole with a formylating agent.[6] The purity of this intermediate is therefore of critical importance for the quality of the final active pharmaceutical ingredient (API).[6]
Scaffold for Kinase Inhibitors
The 3-aminopyrazole core is a well-established "hinge-binding" motif in the development of kinase inhibitors for oncology.[17] The amino group and the adjacent ring nitrogen can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Numerous derivatives have been synthesized and evaluated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinases (CDKs).[17][18] The carboxamide group at the C4 position provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize properties such as selectivity and potency.
Potential Antimicrobial and Anti-inflammatory Agents
The pyrazole nucleus is present in several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, Schiff bases and other derivatives of 3-aminopyrazoles have demonstrated significant antibacterial and antifungal activity.[19][20] The combination of the amino and carboxamide functionalities on the pyrazole ring provides a platform for the synthesis of new chemical entities with potential therapeutic value in infectious and inflammatory diseases.
Pyrazolium Salts in Medicinal Chemistry
While less explored than their neutral counterparts, pyrazolium salts are gaining interest as functional materials and synthetic intermediates.[21] Their ionic nature can be exploited to create ionic liquids or to modify the pharmacokinetic properties of a drug candidate. The reactivity of pyrazolium ylides, generated from pyrazolium salts, has recently been leveraged to construct more complex heterocyclic systems without the need for transition metal catalysts.[22] This opens up new avenues for the derivatization of the 3-amino-4-carboxamidopyrazole scaffold.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these methods based on their specific laboratory conditions and safety procedures.
Synthesis of 3-Amino-1H-pyrazole-4-carboxamide
This two-step protocol is adapted from methodologies described in the patent literature.[9]
Step 1: Synthesis of 2-cyano-3-(dimethylamino)acrylamide
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyanoacetamide (0.03 mol) in 1,4-dioxane (30 mL).
-
Add N,N-dimethylformamide dimethyl acetal (0.033 mol) to the solution.
-
Heat the reaction mixture to 50°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide
-
To the crude 2-cyano-3-(dimethylamino)acrylamide (0.03 mol), add absolute ethanol (40 mL) and hydrazine hydrate (0.04 mol).
-
Heat the mixture to reflux (approximately 80°C) and maintain for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by suction filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-Amino-1H-pyrazole-4-carboxamide.
Formation of this compound
This is a general protocol for salt formation.
-
Suspend 3-Amino-1H-pyrazole-4-carboxamide (1 equivalent) in a suitable solvent such as isopropanol or ethanol.
-
Slowly add a stoichiometric amount (1 equivalent) of concentrated sulfuric acid dropwise with stirring. An exothermic reaction may be observed.
-
Stir the resulting mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
Collect the precipitated solid by suction filtration.
-
Wash the filter cake with the solvent used in the reaction and then with a non-polar solvent like diethyl ether to facilitate drying.
-
Dry the product under vacuum to obtain this compound.
Conclusion
3-Amino-4-carboxamidopyrazole is a highly valuable heterocyclic compound with a significant role as a pharmaceutical intermediate and a versatile scaffold for drug discovery. Its ability to be readily synthesized and derivatized, combined with the diverse biological activities of the aminopyrazole core, ensures its continued importance in medicinal chemistry. The formation of its pyrazolium hydrogen sulfate salt alters its physicochemical properties and offers another dimension for its application, particularly in contexts where solubility and reactivity under acidic conditions are paramount. This guide provides a foundational understanding of this compound and its pyrazolium derivative, empowering researchers to leverage its full potential in the development of novel therapeutics.
References
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds [biolmolchem.com]
- 4. mdpi.com [mdpi.com]
- 5. apicule.com [apicule.com]
- 6. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 12. 1H-Pyrazole-4-carboxamide, 3-amino- | C4H6N4O | CID 79254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Allopurinol Related Compound A (3-Amino-4-carboxamidopyraz… [cymitquimica.com]
- 15. 3-Amino-1H-pyrazole-4-carboxamide CAS#: 5334-31-6 [amp.chemicalbook.com]
- 16. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 17. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2-Dihydropyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of pyrazolium compounds
An In-depth Technical Guide to the Discovery and History of Pyrazolium Compounds
Abstract
The pyrazole nucleus, a five-membered diazole heterocycle, has proven to be a cornerstone in the edifice of modern chemistry. Its cationic form, the pyrazolium ion, has unlocked a vast and diverse field of chemical innovation. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazolium compounds, tracing their journey from initial laboratory curiosities to indispensable tools in medicinal chemistry, catalysis, and materials science. We will examine the foundational synthetic pathways, the evolution of their applications driven by emerging technologies, and the key scientific insights that have established pyrazolium-based structures as privileged scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this critical class of compounds.
The Genesis: From Pyrazole to its Cationic Counterpart
The story of pyrazolium compounds begins with the discovery of their parent heterocycle, pyrazole. The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr, who also synthesized the first pyrazolone derivative that year by condensing acetoacetic ester with phenylhydrazine.[1][2] However, the synthesis of the parent pyrazole molecule was first achieved by Hans von Pechmann in 1898 and independently by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1][2]
Pyrazole (C₃H₄N₂) is an aromatic heterocycle containing two adjacent nitrogen atoms. Its structure confers a unique set of properties: it is a weak base that can be protonated to form salts, and the N-H proton is also weakly acidic, allowing for deprotonation to form the pyrazolate anion.[1][3] This amphiprotic nature is central to its versatile chemistry.
The transition from the neutral pyrazole to the positively charged pyrazolium ion is conceptually straightforward: it involves the alkylation or protonation of the second nitrogen atom (N2). This process, known as quaternization, fundamentally alters the electronic properties and reactivity of the ring, paving the way for a new class of compounds. Early methods for this transformation involved reactions with standard alkylating agents like alkyl halides or dimethyl sulfate.[3] The formation of the pyrazolium cation enhances the ring's stability towards electrophilic attack while activating specific positions for nucleophilic attack or deprotonation.[1]
Caption: A timeline of key milestones in the history of pyrazole and pyrazolium compounds.
The Medicinal Chemistry Revolution: A Privileged Scaffold
Perhaps the most significant driver for the study of pyrazole chemistry has been its profound impact on drug discovery. The pyrazole ring is now recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to a disproportionately high number of approved drugs.[4]
The development of pyrazole-based pharmaceuticals has been extensive, with many blockbuster drugs featuring this core structure. A significant surge in the approval of pyrazole-containing drugs has occurred since 2016.[4] These compounds span a vast therapeutic landscape, from anti-inflammatory agents to kinase inhibitors for cancer therapy.
| Drug Name (Brand Name) | Year of Approval (USA) | Therapeutic Class | Mechanism of Action |
| Celecoxib (Celebrex®) | 1999 | Anti-inflammatory | Selective COX-2 Inhibitor[4] |
| Sildenafil (Viagra®) | 1998 | Erectile Dysfunction | PDE5 Inhibitor[4] |
| Eltrombopag (Promacta®) | 2008 | Thrombocytopenia Treatment | Thrombopoietin Receptor Agonist[4] |
| Ruxolitinib (Jakafi®) | 2011 | Myelofibrosis Treatment | Janus Kinase (JAK) Inhibitor[4] |
| Crizotinib (Xalkori®) | 2011 | Non-Small Cell Lung Cancer | ALK/ROS1 Kinase Inhibitor[4] |
| Apixaban (Eliquis®) | 2012 | Anticoagulant | Factor Xa Inhibitor[4] |
| Ibrutinib (Imbruvica®) | 2013 | Mantle Cell Lymphoma | Bruton's Tyrosine Kinase (BTK) Inhibitor[4] |
Causality: The success of the pyrazole scaffold in medicinal chemistry is not accidental. Its metabolic stability, ability to participate in hydrogen bonding as both a donor (N-H) and acceptor (N), and its rigid structure that allows for precise orientation of substituents make it an ideal building block for designing potent and selective drugs. The ability to form pyrazolium salts is also crucial, as it influences the solubility and pharmacokinetic properties of drug candidates.
The Emergence of Pyrazolium-Based Functional Materials
Beyond medicine, pyrazolium compounds have carved out significant niches in materials science, most notably as ionic liquids and precursors to N-heterocyclic carbenes.
Pyrazolium Ionic Liquids (ILs)
Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. They are valued for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[5][6] While imidazolium-based ILs have been extensively studied, pyrazolium ILs have emerged as a compelling alternative, offering a different set of properties.[7][8]
The key structural difference—adjacent (1,2) versus separated (1,3) nitrogen atoms—leads to distinct charge distributions, steric environments, and hydrogen-bonding capabilities. This results in pyrazolium ILs having different viscosities, conductivities, and solvation characteristics compared to their imidazolium counterparts.[5][8] This tunability is critical for tailoring ILs to specific applications, such as electrolytes in electrochemical devices, solvents for synthesis, or media for separation processes.[5][7]
Caption: General workflow for the synthesis of a pyrazolium-based ionic liquid.
Pyrazolium Salts as N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have revolutionized the field of catalysis. First proposed by Wanzlick in the 1960s and later isolated in a stable form by Arduengo in 1991, NHCs are now ubiquitous as ligands for transition metals and as organocatalysts in their own right.[9]
Pyrazolium salts are the direct and essential precursors to pyrazolyl-NHCs. The generation of the carbene is achieved through the deprotonation of the pyrazolium ring at the C3 position using a strong base. The resulting NHC is a powerful σ-donating ligand that forms highly stable bonds with metal centers, creating robust and efficient catalysts for a wide array of chemical transformations, including cross-coupling, metathesis, and oxidation reactions.[10][11] The unique electronic and steric properties of pyrazolyl-NHCs, which can be tuned by modifying the substituents on the ring, offer advantages over more traditional imidazolyl- or triazolyl-based NHC systems.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Pyrazolium based Ionic Liquids: Crystal Structures and Theoretical Calculations [open.metu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
theoretical studies on 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Abstract
This compound is a pivotal chemical intermediate, notably in the synthesis of pharmaceuticals like allopurinol.[1] While its synthetic pathways are established, a deep understanding of its molecular properties, reactivity, and electronic structure is crucial for optimizing its applications and exploring new therapeutic possibilities. This guide presents a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. We will detail the protocols and rationale for employing Density Functional Theory (DFT) to elucidate its structural, vibrational, and electronic characteristics. This includes geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these computational methods provide a powerful, predictive lens for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, which is invaluable for drug design and materials science.
Introduction: The Convergence of Synthesis and Theory
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of compounds with diverse pharmacological activities.[2][3] The stability of the pyrazole ring, combined with its capacity for substitution, allows for the fine-tuning of molecular properties. This compound represents a functionalized pyrazolium salt, making it a versatile building block.[1][4][5][6]
Computational chemistry, particularly DFT, has emerged as an indispensable tool that bridges the gap between synthesis and application.[7][8] It allows for an in silico exploration of molecular behavior, providing data that is often difficult or impossible to obtain through experimental means alone. By calculating a molecule's electronic structure and energy, we can predict its geometry, spectroscopic signatures, and sites of reactivity, thereby guiding rational drug design and synthetic strategy.[9][10]
Foundational Analysis: Molecular Geometry and Structural Stability
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms.
Rationale for Methodology: Density Functional Theory (DFT)
For a molecule of this nature, Density Functional Theory (DFT) offers an exceptional balance of computational accuracy and efficiency.[3][7] We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high reliability for organic molecules.[11][12] The 6-311++G(d,p) basis set is chosen to provide a robust description of the electron distribution. The diffuse functions (++) are critical for accurately modeling the anionic hydrogen sulfate and the potential for hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[11][13]
Protocol: Geometry Optimization and Vibrational Analysis
-
Input Structure Generation: Construct the 3D structure of the 3-Amino-4-carboxamidopyrazolium cation and the hydrogen sulfate anion using molecular modeling software (e.g., GaussView).
-
Calculation Setup: Specify the DFT method (B3LYP) and basis set (6-311++G(d,p)) in the calculation input file (e.g., for Gaussian).
-
Optimization Keyword: Employ the Opt keyword to initiate the geometry optimization process. This algorithm systematically adjusts atomic coordinates to find the minimum energy structure.
-
Frequency Analysis: Following optimization, perform a frequency calculation using the Freq keyword. This serves a dual purpose:
Visualization: Computational Workflow
Caption: Workflow for Geometry Optimization and Vibrational Analysis.
Spectroscopic Characterization: A Bridge Between Theory and Experiment
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and bonding structure. By comparing the calculated vibrational frequencies with experimental FT-IR and FT-Raman data, we can validate the accuracy of our computational model.[11][13]
Data Presentation: Key Vibrational Frequencies
The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set imperfections. A comparison table allows for a direct assessment of the model's predictive power.
| Functional Group | Mode | Expected Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| Amino (N-H) | Symmetric/Asymmetric Stretch | 3450 - 3300 | Value from calculation |
| Carboxamide (C=O) | Stretch | 1680 - 1650 | Value from calculation |
| Carboxamide (N-H) | Stretch | 3350 - 3180 | Value from calculation |
| Pyrazolium Ring (C=N, C=C) | Ring Stretch | 1600 - 1450 | Value from calculation |
| Hydrogen Sulfate (S=O) | Asymmetric Stretch | ~1200 | Value from calculation |
| Hydrogen Sulfate (S-OH) | Stretch | ~1050 | Value from calculation |
Electronic Properties: Unveiling Reactivity and Stability
The electronic nature of a molecule dictates its reactivity. By analyzing its frontier molecular orbitals (FMOs) and electrostatic potential, we can gain profound insights into its chemical behavior.[14]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions.[14][15]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the molecular surface. It provides a visual guide to the charge distribution and is an excellent predictor of how the molecule will interact with other species.[16][17][18]
-
Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These are expected around the carboxamide oxygen and the sulfate oxygens.
-
Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are expected around the amino hydrogens and the pyrazolium ring hydrogens.
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can calculate key chemical descriptors that quantify reactivity:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the overall electrophilic nature. |
Visualization: Reactivity Determinants
Sources
- 1. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 6. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
This guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a pyrazole derivative of interest in pharmaceutical and chemical research. As a senior application scientist, the following sections are designed to offer not just data, but a foundational understanding of how to acquire, interpret, and validate the structure of this molecule using modern spectroscopic techniques. The methodologies and interpretations are grounded in established principles and comparative data from related pyrazole compounds.[1][2][3][4][5]
Molecular Structure and Spectroscopic Overview
This compound is an organic salt. The cationic component is the protonated form of 3-amino-4-carboxamidopyrazole, and the anion is the hydrogen sulfate (HSO₄⁻). It is crucial to note that some databases refer to this as a "hemisulfate," implying a 2:1 ratio of the pyrazole base to sulfuric acid.[6] For the purpose of this guide, we will consider the 1:1 pyrazolium hydrogen sulfate salt.
The structural features that will be interrogated by spectroscopic methods are:
-
The pyrazolium ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms.
-
An amino group (-NH₂) at the 3-position.
-
A carboxamide group (-CONH₂) at the 4-position.
-
The acidic protons associated with the pyrazolium ring and the ammonium/amide functionalities.
-
The hydrogen sulfate counter-ion.
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of the target compound.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ is summarized below. DMSO-d₆ is chosen for its ability to dissolve the salt and to allow for the observation of exchangeable protons (NH and OH).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H5 | 8.0 - 8.5 | Singlet | 1H | Proton on a carbon adjacent to two nitrogen atoms in an aromatic, electron-deficient pyrazolium ring. |
| Ring NH | 12.0 - 14.0 | Broad Singlet | 2H | Acidic protons on the pyrazolium ring nitrogens, expected to be downfield and potentially broad due to exchange. |
| Amino (-NH₂) | 7.0 - 8.0 | Broad Singlet | 2H | Protons of the amino group, deshielded by the aromatic ring and potentially exhibiting broadness due to exchange. |
| Amide (-CONH₂) | 7.5 - 8.5 | Two Broad Singlets | 2H | Amide protons are diastereotopic and often appear as two separate broad signals due to restricted rotation around the C-N bond. |
| HSO₄⁻ | 10.0 - 12.0 | Broad Singlet | 1H | The proton of the hydrogen sulfate anion, highly acidic and expected to be a broad, downfield signal. |
Expert Interpretation of ¹H NMR
The downfield chemical shift of the H5 proton is characteristic of protons on electron-deficient aromatic rings like pyrazolium. The broadness of the signals for the NH and OH protons is a result of chemical exchange with residual water in the solvent and with each other. The observation of two distinct signals for the amide protons would be strong evidence for the carboxamide group and restricted bond rotation.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆.[1]
-
Instrumentation: Use a 300 or 500 MHz NMR spectrometer.[1]
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set a spectral width appropriate for observing signals from 0 to 15 ppm.
-
A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended.[1]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1] Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Predicted ¹³C NMR Spectrum
The predicted chemical shifts for the carbon atoms in the pyrazolium ring are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Amide) | 160 - 170 | Carbonyl carbon, typically found in this downfield region. |
| C3 (C-NH₂) | 145 - 155 | Carbon attached to two nitrogen atoms (one in the ring, one from the amino group), highly deshielded. |
| C5 | 135 - 145 | Aromatic carbon in the pyrazolium ring, deshielded. |
| C4 (C-CONH₂) | 110 - 120 | Carbon in the pyrazolium ring attached to the carboxamide group. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The provided ATR-IR spectrum from PubChem for the hemisulfate salt can be interpreted as follows.[6]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3500 (broad) | N-H and O-H stretching | Amino (-NH₂), Amide (-CONH₂), and HSO₄⁻ |
| ~1660 | C=O stretching (Amide I band) | Carboxamide (-CONH₂) |
| ~1600 | N-H bending | Amino (-NH₂) and Amide (-CONH₂) |
| ~1140 | S=O stretching | Hydrogen Sulfate (HSO₄⁻) |
| 600 - 700 | S-O stretching | Hydrogen Sulfate (HSO₄⁻) |
Expert Interpretation of IR
The very broad absorption in the high-wavenumber region is characteristic of extensive hydrogen bonding involving the N-H groups of the pyrazolium, amino, and amide functions, as well as the O-H of the hydrogen sulfate. The strong peak around 1660 cm⁻¹ is a clear indicator of the amide carbonyl group. The absorptions corresponding to the S=O and S-O stretching modes confirm the presence of the sulfate counter-ion.[7]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.[1]
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet.[1]
-
Data Acquisition:
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty accessory.
-
Collect the sample spectrum and ratio it against the background.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For an ionic compound like this, Electrospray Ionization (ESI) is the preferred method.
Predicted Mass Spectrum
In positive ion mode ESI-MS, the primary ion observed would be the 3-amino-4-carboxamidopyrazolium cation.
-
Expected [M+H]⁺: The molecular weight of the neutral 3-amino-4-carboxamidopyrazole is 126.12 g/mol . The protonated cation, [C₄H₆N₄O + H]⁺, would have an m/z of approximately 127.13.
Predicted Fragmentation Pattern
Collision-Induced Dissociation (CID) of the m/z 127.13 ion would likely lead to the following fragmentation pathways:
-
Loss of NH₃ (ammonia): A common loss from primary amines. (m/z 110.10)
-
Loss of CO (carbon monoxide): From the amide group. (m/z 99.13)
-
Loss of HNCO (isocyanic acid): A characteristic fragmentation of primary amides. (m/z 84.08)
The following diagram illustrates the predicted fragmentation of the parent ion.
Caption: Predicted ESI-MS/MS Fragmentation.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z 127.13) and subjecting it to Collision-Induced Dissociation (CID).[8]
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR provides detailed information on the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight of the cation and offers further structural insights through fragmentation analysis. By following the detailed protocols and utilizing the expert interpretations provided, researchers and drug development professionals can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent studies.
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem.
- This compound synthesis - ChemicalBook.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.
- This compound | CAS 329351-43-1 | SCBT - Santa Cruz Biotechnology.
- 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 - Sigma-Aldrich.
- 3-Aminopropyl hydrogen sulfate | C3H9NO4S | CID 294069 - PubChem - NIH.
- 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
- 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 - Sigma-Aldrich.
- Tetrabutylammonium hydrogen sulfate(32503-27-8) 1H NMR spectrum - ChemicalBook.
- Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed.
- FT-IR spectrum of ferric hydrogensulfate | Download Scientific Diagram - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Amino-4-carboxamidopyrazole Sulfate Salts in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 3-Amino-4-carboxamidopyrazole salts, with a primary focus on the more extensively characterized hemisulfate salt. This document is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for solubility determination.
Preamble: Navigating the Nomenclature
It is crucial to first address a point of potential ambiguity in the nomenclature of this compound. The topic specifies "3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate," which corresponds to a 1:1 molar ratio of the 3-amino-4-carboxamidopyrazole cation and the hydrogen sulfate (bisulfate) anion (CAS 329351-43-1). However, the preponderance of available scientific literature and commercial availability centers on "3-Amino-4-pyrazolecarboxamide hemisulfate" (CAS 27511-79-1). This latter compound is a salt with a 2:1 molar ratio of the pyrazole base to sulfuric acid.
While the solubility characteristics of these two salts are expected to be related, they will not be identical due to differences in their crystal lattice energies and the stoichiometry of ion hydration. This guide will primarily focus on the hemisulfate salt due to the availability of data, while also providing the foundational principles that govern the solubility of such organic salts, which are applicable to both forms.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a drug to be absorbed into the systemic circulation, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major challenge in drug development, often leading to incomplete absorption and high inter-individual variability in therapeutic response.
3-Amino-4-carboxamidopyrazole and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including allopurinol. A thorough understanding of their solubility in different solvent systems is therefore essential for optimizing reaction conditions, purification processes (such as crystallization), and for the formulation of potential drug candidates. The formation of a salt, such as the hydrogen sulfate or hemisulfate, is a common strategy to enhance the aqueous solubility and dissolution rate of a parent compound.[1]
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overarching principle is often summarized by the adage "like dissolves like," which signifies that substances with similar polarities tend to be miscible.[2] For an organic salt like 3-Amino-4-carboxamidopyrazole hemisulfate, the key factors influencing its solubility include:
-
Crystal Lattice Energy: This is the energy required to overcome the electrostatic forces holding the ions together in the solid crystal lattice. A higher lattice energy generally corresponds to lower solubility.
-
Solvation Energy: This is the energy released when the dissociated ions are stabilized by interactions with solvent molecules. In polar solvents like water, this involves the formation of hydration shells around the cation and anion.
-
Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are paramount. Polar protic solvents (e.g., water, methanol) are generally effective at solvating both cations and anions through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents (e.g., DMSO) are also effective due to their high polarity. Non-polar solvents are typically poor solvents for salts.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[3]
The overall free energy change of dissolution (ΔG_sol) determines the spontaneity of the process and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the Gibbs free energy equation:
ΔG_sol = ΔH_sol - TΔS_sol
Physicochemical Properties of 3-Amino-4-pyrazolecarboxamide Hemisulfate
A summary of the key physicochemical properties of 3-Amino-4-pyrazolecarboxamide hemisulfate is presented in the table below.
| Property | Value | Source |
| CAS Number | 27511-79-1 | [4][5][6] |
| Molecular Formula | C₈H₁₄N₈O₆S | [4][7] |
| Molecular Weight | 350.31 g/mol | [4][7] |
| Appearance | White to pale brown solid | [4][5] |
| Melting Point | 224 °C (decomposes) | [3][4][5] |
| Storage Temperature | 2-8°C | [4][8] |
Qualitative Solubility Profile
Based on available data, the qualitative solubility of 3-Amino-4-pyrazolecarboxamide hemisulfate in various solvents is summarized below. This information provides a preliminary understanding of suitable solvent systems for different applications.
| Solvent | Solubility | Comments |
| Water | Slightly soluble | Heating and sonication can improve dissolution.[3][4][5][8] |
| Methanol | Very slightly soluble | [3][4][5][8] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3][4][5][8] |
These qualitative descriptors suggest that while the hemisulfate salt formation does confer some aqueous solubility, it remains a compound with limited solubility. For applications requiring higher concentrations, co-solvents, pH adjustment, or the use of more polar aprotic solvents might be necessary.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, rigorous experimental methods are required. The choice of method depends on factors such as the required accuracy, throughput, and the amount of available material. Below are detailed protocols for two standard methods for determining thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of 3-Amino-4-pyrazolecarboxamide hemisulfate to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-course experiment to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Carefully filter the supernatant through a low-binding filter (e.g., PVDF or PTFE) to remove any remaining solid particles.
-
-
Quantification: Accurately dilute the clear, saturated solution with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method.
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or mol/L).
Analytical Quantification
A robust and sensitive analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used technique.
HPLC-UV Method Parameters (Example):
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV detection wavelength should be set at the λ_max of 3-Amino-4-carboxamidopyrazole. This would need to be determined experimentally but is likely to be in the range of 250-280 nm.
-
Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve to relate peak area to concentration.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflow for thermodynamic solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing the Solubility of 3-Amino-4-carboxamidopyrazole Salts
The following diagram illustrates the key molecular and environmental factors that govern the solubility of an organic salt like 3-Amino-4-carboxamidopyrazole hemisulfate.
Caption: Factors Influencing the Solubility of Organic Salts.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the solubility of 3-Amino-4-carboxamidopyrazole hemisulfate, a compound of significant interest in pharmaceutical synthesis. While qualitative data indicates slight solubility in water and DMSO, and very slight solubility in methanol, quantitative determination through rigorous experimental methods like the shake-flask protocol is essential for precise applications in research and development.
Future work should focus on generating quantitative solubility data for both the hemisulfate and the hydrogen sulfate salts across a wider range of pharmaceutically relevant solvents and at different pH values and temperatures. Such data would be invaluable for building predictive solubility models and for guiding the rational design of formulation strategies.
References
-
ChemBK. (2024, April 9). 3-Amino-4-pyrazolecarboxamide hemisulfate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
Sources
- 1. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]
- 5. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 6. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]
- 7. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-4-pyrazolecarboxamide hemisulfate CAS#: 27511-79-1 [m.chemicalbook.com]
A Technical Guide to the Thermal Stability of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Foreword: The Critical Role of Thermal Stability in Pyrazole-Based Compounds
In the landscape of energetic materials and pharmaceutical development, pyrazole derivatives have garnered significant attention. Their nitrogen-rich heterocyclic structure often imparts desirable properties, including high heats of formation and specific biological activities.[1][2] 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a member of this versatile chemical family, presents a unique combination of functional groups—an amino group, a carboxamide moiety, and a pyrazolium salt structure—that suggests its potential utility as a precursor in the synthesis of more complex molecules or as an active ingredient itself. However, the viability of any compound in real-world applications is fundamentally linked to its stability under various environmental conditions, with thermal stability being a paramount concern.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability of this compound. While specific experimental data for this exact compound is not extensively available in the public domain, this document outlines the established methodologies and analytical logic required for a comprehensive assessment. By leveraging insights from the broader class of pyrazole-based energetic materials and related heterocyclic compounds, we can establish a robust protocol for characterizing the thermal behavior of this molecule.[3][4][5]
Understanding the Compound: Physicochemical Context
Before delving into thermal analysis, it is crucial to consider the structural attributes of this compound that will influence its thermal behavior.
-
Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromaticity of the ring generally contributes to its thermal stability.
-
Amino and Carboxamide Substituents: The presence of amino (-NH2) and carboxamide (-CONH2) groups introduces sites for potential thermal decomposition. The decomposition of such groups can be a key factor in the overall stability of the molecule.
-
Pyrazolium Salt: The formation of a hydrogen sulfate salt by protonating the pyrazole ring can significantly impact thermal stability. Salt formation often increases the melting point and can alter decomposition pathways compared to the free base. For instance, some sources indicate a melting point with decomposition at approximately 224 °C for the related 3-Amino-4-pyrazolecarboxamide hemisulfate.[6]
A foundational step in the analysis is to confirm the identity and purity of the compound, as impurities can significantly affect thermal analysis results. Standard characterization techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis.[3][4]
Core Methodologies for Assessing Thermal Stability
A multi-faceted approach employing several thermoanalytical techniques is essential for a thorough evaluation of thermal stability. The two primary techniques recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the temperatures at which a material decomposes and the extent of mass loss at each stage.
Causality Behind Experimental Choices in TGA:
-
Heating Rate: A slower heating rate (e.g., 5-10 °C/min) provides better resolution of distinct decomposition events. Faster rates can shift decomposition temperatures to higher values and may merge overlapping events.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to study the intrinsic thermal decomposition of the material without the influence of oxidative processes. To understand its stability in air, a separate experiment in an oxidative atmosphere (e.g., air or oxygen) would be necessary.
-
Sample Mass: A small sample mass (typically 5-10 mg) is used to minimize thermal gradients within the sample and ensure uniform heating.
Experimental Protocol for TGA:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically platinum or alumina).
-
Experimental Setup: Place the pan in the TGA furnace.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert environment.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature well above the expected final decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve and its derivative (DTG curve) will reveal the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the residual mass.
Data Presentation: TGA Data Summary
| Parameter | Description | Expected Outcome for a Pyrazole-Based Compound |
| T_onset | The temperature at which significant mass loss begins. | Indicates the upper limit of thermal stability. |
| DTG_peak | The temperature at which the rate of mass loss is maximal. | Corresponds to the point of most rapid decomposition for a given step. |
| Mass Loss (%) | The percentage of mass lost at each decomposition step. | Can provide insights into the chemical nature of the evolved fragments. |
| Residue (%) | The percentage of mass remaining at the end of the experiment. | Indicates the amount of non-volatile decomposition products. |
Visualization: TGA Experimental Workflow
Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Causality Behind Experimental Choices in DSC:
-
Crucible Type: For energetic materials or compounds that may decompose vigorously, using a vented or pinhole crucible is a critical safety measure to prevent pressure buildup. A hermetically sealed crucible can be used for non-gaseous transitions like melting if decomposition is not expected in that temperature range.
-
Heating Rate: Similar to TGA, a controlled heating rate (e.g., 10 °C/min) is standard. This rate offers a good balance between signal intensity and resolution.
-
Atmosphere: An inert atmosphere is typically used to prevent oxidative side reactions, ensuring that the observed thermal events are intrinsic to the compound's stability.
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into a DSC pan.
-
Crucible Sealing: Crimp the lid onto the pan. For a substance with unknown decomposition behavior, a pinhole lid is recommended.
-
Experimental Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere and Flow Rate: Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: Heat the sample from ambient temperature to a temperature that encompasses all expected transitions at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC curve will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of the exothermic decomposition peak is a key indicator of thermal instability.
Data Presentation: DSC Data Summary
| Parameter | Description | Expected Outcome |
| T_m (Melting Point) | Temperature at which the material transitions from solid to liquid. | An endothermic peak. For some compounds, melting may be immediately followed by decomposition. |
| T_onset (Decomposition) | The onset temperature of the exothermic decomposition peak. | A critical parameter for assessing thermal hazard. |
| ΔH_d (Enthalpy of Decomposition) | The heat released during decomposition. | A large exothermic value can indicate a significant energetic hazard. |
Visualization: DSC Experimental Workflow
Caption: A streamlined workflow for Differential Scanning Calorimetry (DSC).
Interpreting the Data: A Hypothetical Decomposition Pathway
Based on the thermal behavior of similar nitrogen-rich heterocyclic compounds, a plausible decomposition pathway for this compound can be proposed.[7][8] The initial decomposition step may involve the loss of the hydrogen sulfate counter-ion, followed by the breakdown of the carboxamide and amino functional groups. The pyrazole ring itself is likely to be more thermally stable and would decompose at higher temperatures.
Visualization: Logical Decomposition Cascade
Caption: A plausible thermal decomposition pathway for the title compound.
Advanced Techniques and Kinetic Analysis
For a more in-depth understanding of the decomposition kinetics, advanced methods can be employed.
-
Isothermal TGA: Holding the sample at a specific temperature and monitoring mass loss over time can provide data for kinetic modeling.
-
Model-Free Kinetics: Methods such as the Kissinger or Ozawa-Flynn-Wall method can be applied to data from multiple TGA experiments at different heating rates to determine the activation energy of decomposition without assuming a specific reaction model.[9]
These kinetic parameters are crucial for predicting the long-term stability of the compound at lower temperatures and for assessing potential thermal hazards during storage and processing.[10][11]
Conclusion and Future Directions
The thermal stability of this compound is a critical parameter that dictates its potential applications. This guide has outlined a comprehensive and scientifically rigorous approach to its evaluation, grounded in established thermoanalytical techniques. By systematically applying TGA and DSC, researchers can determine key stability indicators such as the onset of decomposition and the energetic profile of this process.
The protocols and interpretative frameworks presented here provide a self-validating system for the thermal characterization of this and related pyrazole compounds. Future work should focus on obtaining empirical data for this specific molecule to validate the proposed methodologies and to further elucidate its decomposition mechanism, potentially through techniques like TGA coupled with mass spectrometry (TGA-MS) to identify the evolved gaseous products.
References
- Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance.
- New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions (RSC Publishing).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
- The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. Dalton Transactions (RSC Publishing).
- 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers. SGT Life Sciences.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
- Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. Unknown Source.
- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH.
- Thermal Hazard Study on The Synthesis of 3-Amino-4- nitrofurazan. Chemical Engineering Transactions.
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]
- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 11. cetjournal.it [cetjournal.it]
Methodological & Application
The Synthetic Utility of 3-Amino-4-carboxamidopyrazole Hemisulfate: A Guide for Organic Chemists
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, the strategic use of pre-functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3-Amino-4-carboxamidopyrazole, often supplied as its stable hemisulfate salt, stands out as a highly versatile and valuable precursor. Its intrinsic functionalities—a nucleophilic amino group, a carboxamide moiety, and an accessible pyrazole core—offer a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of 3-Amino-4-carboxamidopyrazole Hemisulfate in organic synthesis, with a particular focus on its role in the preparation of fused heterocyclic systems of significant medicinal and biological interest. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its key synthetic applications.
Core Properties and Handling
3-Amino-4-carboxamidopyrazole hemisulfate salt is a stable, powdered solid that serves as a convenient source of the free base, 3-amino-4-carboxamidopyrazole.[1] The hemisulfate formulation enhances the compound's shelf-life and handling characteristics. For most synthetic applications, the free base can be generated in situ by treatment with a suitable base, or the salt can be used directly under appropriate reaction conditions.
| Property | Value |
| Chemical Formula | C4H6N4O · 0.5H2SO4 |
| CAS Number | 27511-79-1 |
| Molecular Weight | 175.16 g/mol |
| Appearance | Powder |
Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines - A Gateway to Bioactive Molecules
One of the most prominent applications of 3-amino-4-carboxamidopyrazole is in the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic heterocycle is a core component of numerous biologically active compounds, including the renowned xanthine oxidase inhibitor, Allopurinol. The synthesis leverages the vicinal amino and carboxamide groups of the pyrazole to construct the fused pyrimidine ring.
Mechanistic Rationale
The synthesis of the pyrazolo[3,4-d]pyrimidine core from 3-amino-4-carboxamidopyrazole typically involves a condensation reaction with a one-carbon electrophile, such as formamide or urea. The reaction proceeds through an initial nucleophilic attack of the more reactive 3-amino group onto the electrophile, followed by an intramolecular cyclization and dehydration cascade to afford the final fused ring system.
Figure 2: Workflow for N-substituted pyrazolo[3,4-d]pyrimidines.
Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the synthesis of N4-alkylaminopyrazolo[3,4-d]pyrimidines. [2] Materials:
-
4-Chloropyrazolo[3,4-d]pyrimidine (synthesized from 3-amino-4-carboxamidopyrazole)
-
Desired primary or secondary amine
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolve 4-chloropyrazolo[3,4-d]pyrimidine in the chosen solvent in a reaction vessel.
-
Add the desired amine to the solution, typically in a slight excess.
-
Add a base to scavenge the HCl generated during the reaction.
-
The reaction mixture is then stirred, either at room temperature or with heating, until the starting material is consumed.
-
After completion, the reaction mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and purifying the product by chromatography or recrystallization.
This approach allows for the introduction of a wide variety of substituents at the N4 position, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. [2]
Future Outlook and Emerging Applications
The utility of 3-amino-4-carboxamidopyrazole is not limited to the synthesis of pyrazolo[3,4-d]pyrimidines. Its unique arrangement of functional groups makes it an attractive starting material for the synthesis of other fused heterocyclic systems and as a scaffold for the development of novel bioactive molecules. Researchers continue to explore its reactivity with a variety of electrophiles and its potential in multicomponent reactions to access novel chemical space. As the demand for new therapeutic agents grows, the importance of versatile and readily available building blocks like 3-amino-4-carboxamidopyrazole is set to increase.
References
-
Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555–558. Available at: [Link]
- Process for the preparation of 3-amino-4-carboxamido-pyrazoles. Google Patents.
- Method for preparing 3-amino-4-formamido pyrazole hemisulphate. Google Patents.
Sources
The Untapped Potential of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate as a Catalyst in Organic Synthesis: Application Notes and Protocols
Introduction: Beyond a Synthetic Intermediate
3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate is a well-established synthetic intermediate, primarily recognized for its role in the synthesis of blockbuster drugs such as Allopurinol. Its molecular architecture, featuring a pyrazolium core, an amino group, and a carboxamide moiety, has been extensively utilized by medicinal chemists. However, the inherent functionalities of this molecule suggest a largely unexplored potential as an organocatalyst. The pyrazolium ring offers the possibility of acting as a precursor to N-heterocyclic carbenes (NHCs) or as a hydrogen bond donor, while the amino and carboxamide groups can participate in hydrogen bonding networks, activating substrates through non-covalent interactions. This application note aims to bridge this gap in the literature by proposing and outlining protocols for the use of this compound as a catalyst in key organic transformations, drawing parallels from the established catalytic activity of related pyrazole and pyrazolium salt systems.
Physicochemical Properties and Catalytic Postulates
Before delving into specific applications, it is crucial to understand the properties of this compound that underpin its catalytic potential.
| Property | Value/Description | Potential Catalytic Relevance |
| Molecular Formula | C₄H₈N₄O₅S | |
| Molecular Weight | 224.20 g/mol [1] | |
| Structure | Pyrazolium salt with amino and carboxamide functional groups | The cationic pyrazolium ring can act as a Brønsted acid or a hydrogen bond donor. The amino and carboxamide groups are also potent hydrogen bond donors and acceptors. |
| Solubility | Soluble in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). | Influences the choice of reaction medium for homogeneous catalysis. |
The catalytic activity of this compound is postulated to arise from several key features:
-
Brønsted Acid Catalysis: The acidic proton on the pyrazolium ring can activate electrophiles, such as carbonyl compounds, by protonation, rendering them more susceptible to nucleophilic attack.
-
Hydrogen Bond Donation: The N-H protons of the pyrazolium ring, the amino group, and the carboxamide group can form strong hydrogen bonds with substrates, thereby orienting them for a reaction and stabilizing transition states.
-
Precursor to N-Heterocyclic Carbenes (NHCs): Although requiring a strong base for deprotonation, the pyrazolium salt could potentially serve as a precursor to a pyrazole-based NHC, which are known to be excellent catalysts for a variety of transformations.
Application I: Catalysis of Multi-Component Reactions for the Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines, a scaffold of significant medicinal importance, often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or other suitable precursors.[2] While these reactions can sometimes proceed thermally, they often benefit from catalysis to improve yields and reaction times. This compound is an ideal candidate to catalyze such transformations through a proposed dual-activation mechanism.
Proposed Catalytic Cycle
Sources
experimental protocol for using 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
An Application Note on the Utilization of 3-Amino-4-pyrazolecarboxamide Hemisulfate in the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the laboratory-scale synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a core heterocyclic scaffold found in numerous pharmacologically active compounds. The protocol utilizes 3-Amino-4-pyrazolecarboxamide hemisulfate (CAS: 27511-79-1), a versatile and crucial building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis.
Introduction and Scientific Context
The pyrazolo[3,4-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] This bicyclic heteroaromatic system is an isomer of purine, allowing it to act as an effective antimetabolite by mimicking endogenous purines and interacting with their target enzymes.[] The most prominent example is Allopurinol, a xanthine oxidase inhibitor used in the clinical management of gout and hyperuricemia.[2][][4] The core structure's versatility allows for substitutions at various positions, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[5][6][7]
The synthesis of this important scaffold often begins with simpler, functionalized pyrazole rings. 3-Amino-4-pyrazolecarboxamide, available as its stable hemisulfate salt, is a primary and economically significant precursor for constructing the pyrazolo[3,4-d]pyrimidine system.[4][8] Its ortho-amino-carboxamide functionality is perfectly poised for cyclocondensation reactions with single-carbon synthons to form the fused pyrimidine ring.
This application note details a robust and well-established method for the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from 3-Amino-4-pyrazolecarboxamide hemisulfate via a cyclocondensation reaction with formamide.[] The causality behind each experimental step is explained to provide a deeper understanding of the process, ensuring both reproducibility and the ability to adapt the protocol for the synthesis of related analogues.
Principle of the Method: Cyclocondensation
The core of this synthetic protocol is a cyclocondensation reaction. In this process, the two functional groups of the starting material—the amino group (-NH2) at the 3-position and the carboxamide group (-CONH2) at the 4-position of the pyrazole ring—react with a single carbon source, in this case, formamide (HCONH2), to form the six-membered pyrimidine ring.
The reaction proceeds by heating the 3-Amino-4-pyrazolecarboxamide hemisulfate in an excess of formamide. The formamide serves as both the reactant, providing the necessary carbon atom to close the ring, and as a high-boiling solvent. The reaction is typically heated to a high temperature (around 190-200 °C) to drive the condensation and subsequent dehydration, leading to the formation of the stable aromatic pyrazolo[3,4-d]pyrimidin-4-one system.[][9]
Figure 1: General Reaction Scheme for Synthesis.
Materials and Reagents
Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheets (SDS).
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |
| 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 | C₄H₆N₄O · 0.5H₂SO₄ | ≥98% | Sigma-Aldrich |
| Formamide | 75-12-7 | CH₃NO | ≥99.5% | Merck |
| Deionized Water | 7732-18-5 | H₂O | N/A | In-house supply |
| Ethanol | 64-17-5 | C₂H₅OH | 95% or absolute | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and graduated cylinders
-
Drying oven
Detailed Experimental Protocol
This protocol outlines the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a foundational structure in this chemical class.
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Place the flask in a heating mantle.
-
-
Charging the Flask:
-
To the flask, add 17.5 g (0.1 moles, based on a molecular weight of 175.16 g/mol for the hemisulfate) of 3-Amino-4-pyrazolecarboxamide hemisulfate.
-
Add 70 mL of formamide. The formamide acts as both the solvent and the reactant.
-
-
Heating and Reaction:
-
Begin stirring the mixture to ensure a uniform suspension.
-
Heat the mixture to 190-200 °C. The solids will dissolve as the temperature increases.
-
Maintain the reaction at this temperature for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1). The starting material spot should diminish and a new, more polar product spot should appear.
-
-
Cooling and Precipitation:
-
After the reaction is complete (as indicated by TLC), turn off the heat and allow the reaction mixture to cool slowly to room temperature.
-
As the mixture cools, the product will precipitate out of the formamide solution as a white or off-white solid.
-
-
Isolation of the Product:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid cake sequentially with two portions of cold deionized water (2 x 30 mL) to remove any residual formamide.
-
Follow with a wash of cold ethanol (20 mL) to help displace the water and facilitate drying.
-
-
Drying:
-
Transfer the filtered solid to a watch glass or crystallization dish.
-
Dry the product in a vacuum oven at 60-80 °C until a constant weight is achieved. The expected yield is typically high, often exceeding 80%.
-
Characterization of the Final Product
To confirm the identity and purity of the synthesized 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the following analytical techniques are recommended:
| Parameter | Expected Result |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C |
| IR Spectroscopy (KBr, cm⁻¹) | ~3100-3000 (N-H stretch), ~1700 (C=O stretch, amide), ~1600, 1580 (C=N, C=C stretches) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.1 (s, 1H, pyrimidine NH), ~8.1 (s, 1H, pyrimidine CH), ~8.0 (s, 1H, pyrazole CH), ~3.5 (br s, 1H, pyrazole NH) - Note: NH peaks are D₂O exchangeable |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~157.0 (C=O), ~154.0, ~148.0, ~135.0, ~105.0 (Aromatic carbons) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Incomplete reaction.2. Reaction temperature too low.3. Product loss during workup. | 1. Extend reaction time and monitor by TLC.2. Ensure the internal temperature reaches at least 190 °C.3. Use cold solvents for washing to minimize product dissolution. |
| Product is Discolored | 1. Formamide degradation due to overheating.2. Presence of impurities in starting material. | 1. Maintain temperature below 200 °C.2. Recrystallize the final product from water or a suitable solvent system if purity is a concern. |
| Reaction Not Progressing | Inactive starting material or reagent. | Verify the purity and identity of the 3-Amino-4-pyrazolecarboxamide hemisulfate and use fresh, high-purity formamide. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.
-
Ventilation: Conduct the experiment in a well-ventilated fume hood, especially as heating formamide can release vapors.
-
Thermal Hazards: Use caution when working with the heating mantle and hot glassware.
-
Chemical Hazards: Refer to the SDS for all reagents before use. Formamide is a teratogen and should be handled with extreme care.
References
- Taylor, E. C., & Sowinski, F. (1975). Pteridines. 35. A new and unequivocal synthesis of 4-aminopyrazolo[3,4-d]pyrimidines. Journal of Organic Chemistry, 40(17), 2321–2329.
- El-Enany, M. M., et al. (2018). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 8(1), 071-078.
-
MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
- Abdel-Aziz, A. A. M., et al. (2011). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 46(8), 3564-3570.
- Rashad, A. E., et al. (2012). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 345(10), 822-831.
- Patents Google. (n.d.). Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
-
NIH National Center for Biotechnology Information. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... Available at: [Link]
-
Taylor & Francis Online. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Available at: [Link]
-
Eureka | Patsnap. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Available at: [Link]
-
Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 3-Amino-4-Pyrazolecarboxamide Hemisulfate. Available at: [Link]
- Patents Google. (n.d.). Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
-
Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
Sources
- 1. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Amino-4-Pyrazolecarboxamide Hemisulfate – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 9. tandfonline.com [tandfonline.com]
The Ascendant Role of Pyrazolium Salts in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazolium Scaffold - A Cationic Powerhouse in Drug Discovery
Within the vast and ever-expanding universe of heterocyclic chemistry, the pyrazole moiety stands as a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2][3] Its derivatives are lauded for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This guide, however, shifts the focus to a distinct and increasingly important subclass: pyrazolium salts . These are N-heterocyclic cations that have shown immense potential in overcoming some of the limitations of their neutral pyrazole counterparts. The permanent positive charge on the pyrazolium ring can enhance solubility, facilitate interactions with biological targets, and open new avenues for therapeutic intervention. This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes and validated protocols to harness the potential of pyrazolium salts in medicinal chemistry.
Core Applications in Medicinal Chemistry
Pyrazolium salts have emerged as versatile scaffolds with a diverse range of therapeutic applications. Their unique physicochemical properties make them attractive candidates for the development of novel drugs targeting a variety of diseases.
Anticancer Agents: A Multi-pronged Attack on Malignancy
The quest for more effective and selective anticancer agents is a paramount challenge in medicinal chemistry. Pyrazolium salts have demonstrated significant promise in this arena, exhibiting cytotoxic effects against various cancer cell lines through multiple mechanisms of action.[4][5]
Mechanism of Action:
Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[4][5] Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][6][7][8]triazines, have shown potent anticancer activity.[9][10][11] The cationic nature of pyrazolium salts can enhance their interaction with negatively charged biological macromolecules like DNA and specific enzyme active sites, potentially leading to increased efficacy. Some pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine sulfonamides have been shown to induce apoptosis and exhibit pro-oxidative properties in cancer cells.[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of a synthesized pyrazolium salt on a cancer cell line (e.g., MCF-7, breast cancer).
Materials:
-
Synthesized pyrazolium salt
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the pyrazolium salt in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the pyrazolium salt. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
The MCF-7 cell line is a well-established model for breast cancer research.
-
The 48-hour incubation period allows for sufficient time for the compound to exert its cytotoxic effects.
-
The MTT assay is a reliable and widely used colorimetric assay to assess cell viability based on mitochondrial activity.
-
DMSO is used as a solvent for the pyrazolium salt due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity at the concentrations used.
Antimicrobial Agents: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a severe threat to global health. Pyrazolium salts have demonstrated significant potential as novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][12][13][14] The permanent positive charge of the pyrazolium ring is thought to facilitate interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.
Mechanism of Action:
The precise mechanism of antimicrobial action for pyrazolium salts is still under investigation but is believed to involve multiple targets. One proposed mechanism is the disruption of the bacterial cell membrane integrity. The cationic pyrazolium headgroup can interact electrostatically with the anionic phospholipids in the bacterial membrane, leading to increased permeability and leakage of intracellular components. Some pyrazole derivatives have also been shown to inhibit essential enzymes in bacteria, such as DNA gyrase.[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of a pyrazolium salt against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Synthesized pyrazolium salt
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow S. aureus in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the pyrazolium salt in a suitable solvent (e.g., water or DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Causality Behind Experimental Choices:
-
The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.
-
S. aureus is a common and clinically significant Gram-positive bacterium.
-
Mueller-Hinton Broth is the standard medium recommended for routine antimicrobial susceptibility testing.
Anti-inflammatory Agents: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole-containing compounds, such as the well-known drug Celecoxib, are potent anti-inflammatory agents.[3][15] Pyrazolium salts are being explored as next-generation anti-inflammatory drugs with potentially improved efficacy and safety profiles.
Mechanism of Action:
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[15][16] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[15] Some pyrazolo[1,5-a]quinazolines have also been shown to inhibit NF-κB transcriptional activity, a critical pathway in the inflammatory response.[16]
Visualization of the COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by a pyrazolium salt.
Neuroprotective Agents: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Pyrazoline derivatives, closely related to pyrazolium salts, have shown promise as therapeutic agents for these devastating conditions.[17][18] They are being investigated for their ability to inhibit key enzymes and pathological processes involved in neurodegeneration.[17][18][19]
Mechanism of Action:
In the context of Alzheimer's disease, pyrazoline derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[17][18] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which may improve cognitive function. Furthermore, some derivatives have been found to inhibit the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's pathology.[17] For Parkinson's disease, pyrazolines have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine.[18][19]
Synthesis of Pyrazolium Salts: A General Protocol
The synthesis of pyrazolium salts can be achieved through various methods, often involving the quaternization of a pyrazole precursor.[7][20]
General Synthetic Scheme
Caption: General synthesis of a pyrazolium salt via N-alkylation.
Protocol for the Synthesis of 1,2-dimethyl-3-phenylpyrazolium iodide:
Materials:
-
1-Methyl-3-phenyl-1H-pyrazole
-
Methyl iodide
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add methyl iodide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 1,2-dimethyl-3-phenylpyrazolium iodide.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Causality Behind Experimental Choices:
-
Acetonitrile is a suitable polar aprotic solvent for this type of quaternization reaction.
-
Using a slight excess of methyl iodide ensures the complete conversion of the starting pyrazole.
-
Refluxing the reaction provides the necessary energy to overcome the activation barrier of the N-alkylation reaction.
-
Precipitation and washing with a non-polar solvent like diethyl ether is an effective method for purifying the ionic product.
Quantitative Data Summary
The biological activity of pyrazolium salts is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzymes or cell growth, and the minimum inhibitory concentration (MIC) for microorganisms. The table below presents hypothetical but representative data for a series of pyrazolium salt derivatives.
| Compound ID | R1 Group | R2 Group | Anticancer IC50 (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) |
| PZ-01 | Methyl | Phenyl | 15.2 | 32 |
| PZ-02 | Ethyl | Phenyl | 12.8 | 16 |
| PZ-03 | Methyl | 4-Chlorophenyl | 8.5 | 8 |
| PZ-04 | Ethyl | 4-Chlorophenyl | 6.1 | 4 |
Future Perspectives and Conclusion
References
-
Iodolopyrazolium Salts – Synthesis, Derivatizations and Applications. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. (2010, August 14). PubMed. Retrieved January 12, 2026, from [Link]
-
A, B, C) Recent examples of the reactivity of pyrazolium halide salts... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Bioactive pyrazolines. (2024, July 25). LIGS University. Retrieved January 12, 2026, from [Link]
-
Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives. (2024, April 5). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Selected examples of pyrazolium salt synthesis. aYields for reactions... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pyrazolium- versus Imidazolium-Based Ionic Liquids: Structure, Dynamics and Physicochemical Properties. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Antimicrobial activity of pyrazolo-, 1,2,4-triazino-and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties. (2013, January 17). PubMed. Retrieved January 12, 2026, from [Link]
-
Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
An overview on synthetic methodologies and biological activities of pyrazoloquinolines. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Retrieved January 12, 2026, from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
View of PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. (n.d.). Journal of the Chilean Chemical Society. Retrieved January 12, 2026, from [Link]
-
Pyrazolo[5,1-c][6][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
A novel pyrazolium ionic liquid used for CO2 cycloaddition. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022, October 17). PubMed. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Retrieved January 12, 2026, from [Link]
-
The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyrazolium- Versus Imidazolium-Based Ionic Liquids: Structure, Dynamics and Physico-Chemical Properties. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
New Pyrazolium Salts as a Support for Ionic Liquid Crystals and Ionic Conductors. (2018, April 3). PMC. Retrieved January 12, 2026, from [Link]
-
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021, December 5). PubMed. Retrieved January 12, 2026, from [Link]
-
Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021, July 20). Retrieved January 12, 2026, from [Link]
-
Recent advances in the therapeutic applications of pyrazolines. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
New compounds can provide a breakthrough in the treatment of neurodegenerative pathologies. (2021, July 19). News-Medical.Net. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive pyrazolines [wisdomlib.org]
- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A novel pyrazolium ionic liquid used for CO2 cycloaddition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
The Strategic Utility of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Bioactive Heterocycles
In the landscape of medicinal chemistry and drug development, pyrazole-containing fused heterocyclic compounds are of paramount importance due to their diverse and significant biological activities.[1][2] Among the key precursors for these complex molecular architectures is 3-amino-4-carboxamidopyrazole, a molecule rich in nucleophilic sites and primed for cyclization reactions. This compound is typically handled and stored as its more stable salt form, 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this crucial intermediate, with a primary focus on its conversion to the pharmacologically significant pyrazolo[3,4-d]pyrimidine scaffold, exemplified by the synthesis of Allopurinol.
The 3-amino-4-carboxamidopyrazole core is a trifunctional synthon, possessing two primary amine groups with distinct electronic environments and a carboxamide moiety. This arrangement of functional groups allows for regioselective reactions to build fused pyrimidine rings, leading to compounds with applications as enzyme inhibitors, anti-cancer agents, and anti-infectives. The hydrogen sulfate salt form not only enhances the stability of the aminopyrazole but also ensures its convenient handling and storage as a crystalline solid.
Synthesis of the Precursor: this compound
The synthesis of this compound is a well-established process that can be achieved through multiple routes, often starting from readily available and cost-effective materials like cyanoacetamide or malononitrile.[3] The choice of starting material and synthetic route can be adapted based on available laboratory resources and desired scale.
Protocol 1: Synthesis from Cyanoacetamide and N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This two-step, one-pot procedure offers a mild and efficient pathway to the desired pyrazole precursor.
Step 1: Condensation to form 2-cyano-3-(dimethylamino)acrylamide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide (1.0 eq) in 1,4-dioxane.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
-
Heat the reaction mixture at 40-50°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, 2-cyano-3-(dimethylamino)acrylamide, as a solid. This can be washed with a small amount of cold 1,4-dioxane.
Step 2: Cyclization with Hydrazine Hydrate and Salt Formation
-
To the crude intermediate from the previous step, add absolute ethanol followed by hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux (approximately 70-80°C) for 5 hours.
-
After the cyclization is complete (monitored by TLC), cool the reaction mixture to 60°C.
-
Carefully add a pre-mixed and cooled solution of concentrated sulfuric acid in water to adjust the pH to approximately 1.5. This step should be performed slowly and with cooling to manage the exotherm.
-
Cool the acidified mixture to 0-5°C to facilitate the precipitation of the product.
-
Collect the crystalline product, this compound, by filtration.
-
Wash the collected solid with cold water and then acetone.
-
Dry the product under vacuum at 80°C.
Application in Heterocyclic Synthesis: The Gateway to Pyrazolo[3,4-d]pyrimidines
The primary and most significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. This is achieved through a cyclocondensation reaction where the 3-amino group and the adjacent carboxamide nitrogen of the pyrazole ring react with a one-carbon electrophile to form the fused pyrimidine ring.
The Synthesis of Allopurinol: A Case Study
Allopurinol, a potent xanthine oxidase inhibitor used in the treatment of gout, is a prime example of a pyrazolo[3,4-d]pyrimidine synthesized from this compound.[1][4]
Protocol 2: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)
-
In a high-temperature reaction vessel, combine this compound (1.0 eq) and formamide (used as both reagent and solvent).
-
Heat the mixture to 180-190°C for 45-60 minutes. The reaction is typically vigorous and should be well-monitored.
-
Cool the resulting solution to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the crude Allopurinol by filtration.
-
The crude product can be purified by recrystallization from water to yield a white crystalline solid.
Reaction Mechanism
The synthesis of the pyrazolo[3,4-d]pyrimidine core from 3-amino-4-carboxamidopyrazole proceeds through a cyclocondensation mechanism. In the case of Allopurinol synthesis using formamide, the reaction is believed to proceed as follows:
-
The this compound is likely neutralized in situ by formamide at high temperatures to yield the free base, 3-amino-4-carboxamidopyrazole.
-
The 3-amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of formamide.
-
An intramolecular cyclization then occurs, with the nitrogen of the carboxamide group attacking the newly formed imine carbon.
-
Subsequent elimination of water and ammonia leads to the formation of the aromatic pyrazolo[3,4-d]pyrimidine ring system.
Data Presentation
| Compound | Starting Material | Key Reagents | Typical Yield | Melting Point (°C) |
| This compound | Cyanoacetamide | DMF-DMA, Hydrazine Hydrate, H₂SO₄ | >80% | 237-239 |
| 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol) | This compound | Formamide | ~95% | >300 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Allopurinol.
Reaction Mechanism Diagram
Caption: Proposed mechanism for pyrazolo[3,4-d]pyrimidine formation.
Conclusion and Future Perspectives
This compound is a robust and indispensable precursor for the synthesis of a wide range of biologically active pyrazolo[3,4-d]pyrimidines. The protocols detailed herein provide a reliable foundation for the laboratory-scale synthesis of this key intermediate and its subsequent conversion to valuable heterocyclic compounds like Allopurinol. The inherent reactivity of the aminopyrazole core, with its strategically positioned nucleophilic centers, offers vast opportunities for the exploration of novel synthetic methodologies. Future research may focus on expanding the scope of cyclizing agents beyond formamide to generate diverse libraries of substituted pyrazolo[3,4-d]pyrimidines for drug discovery programs. Furthermore, the development of milder and more sustainable reaction conditions for these transformations remains an area of active investigation.
References
- Synthesis of Allopurinol. (n.d.).
- Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (1970).
- Synthesis method of allopurinol impurity C. (2014).
- Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (2022).
Sources
- 1. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 2. CN103910715A - Synthesis method of allopurinol impurity C - Google Patents [patents.google.com]
- 3. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis [ch.ic.ac.uk]
step-by-step synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
An In-Depth Guide to the Synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a critical intermediate in the production of Allopurinol, a xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[1][2] This guide moves beyond a simple recitation of steps to provide a detailed, scientifically-grounded protocol. It elucidates the chemical principles underpinning the synthesis, discusses alternative routes, and offers practical insights for successful execution in a laboratory setting. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and purity of the final product.
Introduction and Significance
This compound, systematically known as 5-amino-1H-pyrazole-4-carboxamide;sulfuric acid (often referred to as 3-aminopyrazole-4-carboxamide hemisulfate), is a pyrazole derivative of significant pharmaceutical importance.[1][3] Its primary application lies in its role as the direct precursor to Allopurinol (a pyrazolo[3,4-d]pyrimidine), a cornerstone medication for treating conditions caused by excess uric acid in the blood.[2] The efficiency of Allopurinol synthesis is heavily dependent on the high-yield, high-purity production of this key intermediate.
Historically, the synthesis of this compound involved multi-step processes with drawbacks such as the use of expensive and toxic reagents like malononitrile, long reaction times, and modest overall yields.[2] Modern synthetic chemistry has evolved towards more streamlined, cost-effective, and environmentally benign "one-pot" methodologies, which will be the primary focus of this guide.
Overview of Synthetic Strategies
Several synthetic pathways to this compound have been developed. Understanding these routes provides context for the selection of the optimized protocol detailed in this document.
-
Route 1: The Malononitrile Pathway. This classic approach involves the reaction of malononitrile with triethyl orthoformate to yield ethoxymethylene malononitrile. This intermediate is then cyclized with hydrazine hydrate to form 3-amino-4-cyanopyrazole. The final step is the hydrolysis of the nitrile group to a carboxamide and salt formation with sulfuric acid. While functional, this route suffers from multiple steps and the use of costly and toxic materials.[2]
-
Route 2: The Cyanoacetamide "One-Pot" Pathway. A more advanced and efficient method starts with cyanoacetamide. This approach involves a condensation reaction, followed by cyclization and salt formation in a single reaction vessel, significantly simplifying the process.[4][5] This method is favored for its mild reaction conditions, reduced waste, and high yields.[4]
This guide will focus on a detailed protocol for the "One-Pot" Pathway, which represents a significant improvement in efficiency and safety.
Detailed Synthesis Protocol: One-Pot Method from Cyanoacetamide
This protocol is adapted from modern, high-yield methodologies found in the patent literature, which emphasize process simplification and efficiency.[4][5] It involves the condensation of cyanoacetamide with an acetal, followed by cyclization with hydrazine hydrate and subsequent acidification to precipitate the desired salt.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Molar Eq.) | Notes |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | 1.0 | Starting material. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | 2.0 | Condensing agent. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | Solvent. |
| Hydrazine Hydrate (80-85%) | H₆N₂O | 50.06 | 3.0 | Cyclizing agent. Highly toxic. |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | Solvent. |
| Sulfuric Acid (50% w/w) | H₂SO₄ | 98.08 | As needed | For salt formation and precipitation. Corrosive. |
| Acetone | C₃H₆O | 58.08 | - | For washing the final product. |
| Deionized Water | H₂O | 18.02 | - | For washing the final product. |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and addition funnel.
-
Heating mantle with stirring capabilities.
-
Buchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware.
-
pH meter or pH indicator strips.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Step-by-Step Procedure
PART A: Condensation Reaction
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add cyanoacetamide (1.0 eq) and 1,4-dioxane.
-
Initiating the Reaction: Begin stirring the mixture to dissolve the cyanoacetamide. Once dissolved, add N,N-dimethylformamide dimethyl acetal (2.0 eq).[4]
-
Heating: Heat the reaction mixture to 40°C and maintain this temperature for approximately 2 hours.[4]
-
Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the solvent (1,4-dioxane) under reduced pressure to obtain a solid intermediate.[4]
PART B: Cyclization and Salt Formation
-
Washing: Wash the obtained solid with cold 1,4-dioxane to remove any unreacted starting materials.[4]
-
Cyclization Setup: To the flask containing the solid intermediate, add absolute ethanol followed by the slow, dropwise addition of hydrazine hydrate (3.0 eq).[4] Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Reflux: Heat the mixture to 70°C and reflux for 5 hours.[4] Monitor the completion of the cyclization reaction by TLC.
-
Acidification and Precipitation: After cooling the reaction mixture, slowly add 50% sulfuric acid dropwise while stirring vigorously until the pH of the solution reaches 1-2.[4] This step is exothermic and should be performed carefully.
-
Crystallization: Continue stirring the acidified mixture for 20-30 minutes. The product, this compound, will precipitate as a white solid.[4] For enhanced precipitation, the mixture can be cooled in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water and then with acetone to remove residual acids and organic impurities.[4]
-
Drying: Dry the final product in a vacuum oven at 60-80°C to a constant weight. The expected yield is typically high, in the range of 88-95%.[4][6]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds through two key stages, each driven by fundamental principles of organic chemistry.
-
Condensation: Cyanoacetamide possesses an active methylene group (-CH₂-) flanked by two electron-withdrawing groups (cyano and amide). This makes the methylene protons acidic and susceptible to reaction with electrophiles. DMF-DMA serves as a source of a formyl group equivalent. The reaction proceeds via the formation of an enamine intermediate, resulting in a more complex acyclic precursor. The choice of 40°C is a balance between achieving a reasonable reaction rate and preventing side reactions.[4]
-
Cyclization and Salt Formation: Hydrazine, being a potent binucleophile, attacks the electrophilic centers of the intermediate formed in the first step. An intramolecular cyclization occurs, leading to the formation of the stable five-membered pyrazole ring. The subsequent acidification with sulfuric acid serves two purposes: it protonates the basic pyrazole ring to form the pyrazolium salt, and it significantly decreases the solubility of the compound in the reaction medium, causing it to precipitate out of solution, which drives the reaction to completion and simplifies isolation.[4][6]
Visualization of Workflow and Chemical Pathway
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Simplified Reaction Pathway
Caption: Simplified chemical reaction pathway.
Safety and Handling
-
Hydrazine Hydrate: This substance is extremely toxic, a suspected carcinogen, and corrosive. All handling must be performed in a certified chemical fume hood while wearing appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. It reacts exothermically with water. Always add acid to the reaction mixture slowly and with cooling.
-
Solvents: 1,4-Dioxane and ethanol are flammable. Ensure that heating is conducted using a heating mantle and that no ignition sources are present.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point (mp): The literature reports melting points in the range of 224-226°C or 237-239°C, depending on the specific salt form and purity.[4][6]
-
Infrared (IR) Spectroscopy: Key peaks should be observed for N-H stretching (amines and amides, ~3200-3450 cm⁻¹), C=O stretching (amide, ~1660 cm⁻¹), and C=C stretching (~1560 cm⁻¹).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (in DMSO-d₆) would show characteristic peaks for the amine and amide protons.[4]
References
-
Eureka | Patsnap. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Retrieved from [Link]
-
Shin, J. C., Kim, S., Yun, E., & Lee, M. (2023). Structural design and functional characterization of dicationic pyrazolium salts as organic ionic plastic crystals. RSC Publishing. Retrieved from [Link]
-
Friščić, T., & Jones, W. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. Retrieved from [Link]
- Google Patents. (1983). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
-
ResearchGate. (n.d.). Selected examples of pyrazolium salt synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
-
JIN DUN. (n.d.). China 3-Amino-4-pyrazole carbosamide hemisulfate manufacturers and suppliers. Retrieved from [Link]
-
ResearchGate. (2024). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
-
PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
-
PubMed. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Retrieved from [Link]
Sources
- 1. Buy 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [smolecule.com]
- 2. China 3-Amino-4-pyrazole carbosamide hemisulfate manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 3. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 6. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Preparation of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, an important heterocyclic intermediate in pharmaceutical synthesis, notably as a precursor for Allopurinol.[1][2] The protocol herein is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure a successful and reproducible synthesis. We will delve into a robust one-pot synthetic strategy, detailing the reaction mechanism, step-by-step experimental procedures, purification, and analytical characterization. This guide is structured to be a self-validating system, incorporating in-process controls and characterization checkpoints to ensure the integrity of the synthesis.
Introduction and Significance
3-Amino-4-carboxamidopyrazole is a pivotal building block in medicinal chemistry. Its structure, featuring a pyrazole core with amino and carboxamide functionalities, makes it a versatile scaffold for the synthesis of various biologically active compounds, most notably pyrazolo[3,4-d]pyrimidines like Allopurinol.[1][3] The hydrogen sulfate salt form enhances the compound's stability and handling properties, making it a preferred form for storage and downstream applications.[2]
The synthesis of pyrazole derivatives can be achieved through several classical and modern organic chemistry reactions, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[4][5][6] The method detailed in this guide is a streamlined, one-pot synthesis that offers advantages in terms of efficiency, reduced workup, and potentially higher yields compared to multi-step procedures.[7]
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot reaction involving the initial formation of an activated intermediate from cyanoacetamide, followed by cyclization with hydrazine hydrate, and subsequent salt formation with sulfuric acid.
Overall Reaction:
Plausible Mechanistic Pathway:
The reaction is initiated by the reaction of cyanoacetamide with an orthoformate, such as triethyl orthoformate, often in the presence of a base or catalyst like morpholine or DMAP.[7][8] This forms a more electrophilic intermediate. This intermediate then undergoes a cyclization reaction with hydrazine hydrate. The final step is the protonation of the basic pyrazole product with sulfuric acid to yield the stable hydrogen sulfate salt.
Experimental Protocol
This protocol is designed as a self-validating system. Each stage includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyanoacetamide | ≥98% | Standard Supplier | |
| Triethyl Orthoformate | ≥98% | Standard Supplier | Moisture sensitive |
| Morpholine | ≥99% | Standard Supplier | Catalyst |
| Hydrazine Hydrate | 80-85% solution | Standard Supplier | Caution: Toxic and corrosive |
| Sulfuric Acid | 95-98% | Standard Supplier | Caution: Highly corrosive |
| Deionized Water | Solvent | ||
| Acetone | ACS Grade | Standard Supplier | For washing |
| Ethanol | Anhydrous | Standard Supplier | Solvent (alternative methods) |
| TLC Plates | Silica Gel 60 F₂₅₄ | For reaction monitoring |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
pH meter or pH paper
Step-by-Step Synthesis Procedure
Step 1: Formation of the Intermediate
-
To a 500 mL three-neck round-bottom flask, add cyanoacetamide (e.g., 0.5 mol) and deionized water (e.g., 150 mL).
-
Add morpholine (e.g., 0.5 mol) to the flask with stirring. The mixture should be a clear solution or a fine slurry.[7]
-
Heat the mixture to 60-70 °C with continuous stirring.
-
Slowly add triethyl orthoformate (e.g., 0.55 mol) via the dropping funnel over 30-45 minutes.
-
After the addition is complete, maintain the reaction at reflux (around 90-100 °C) for 2-4 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting cyanoacetamide spot should diminish over time. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
Step 2: Cyclization with Hydrazine Hydrate
-
After the initial reaction is complete (as indicated by TLC), cool the reaction mixture to 70 °C.
-
Carefully add hydrazine hydrate (e.g., 0.55 mol, 85% solution) dropwise to the reaction mixture. An exothermic reaction is expected, and the temperature may rise.[3] Maintain the temperature below 100 °C.
-
Once the addition of hydrazine hydrate is complete, continue stirring the mixture at 90-95 °C for an additional 1-2 hours to ensure complete cyclization.[3]
-
Observation: The color of the reaction mixture may change, and a precipitate might start to form.
-
Step 3: Salt Formation and Isolation
-
Cool the reaction mixture to 50-60 °C in an ice bath.
-
Prepare a solution of sulfuric acid by slowly adding concentrated sulfuric acid (e.g., 0.275 mol) to an equal volume of crushed ice or cold water. Caution: Always add acid to water.
-
Carefully and slowly add the diluted sulfuric acid solution to the reaction mixture to adjust the pH to 1.0-2.0.[3][9] Monitor the pH using a calibrated pH meter or pH paper.
-
A thick, crystalline precipitate of this compound should form.
-
Cool the mixture further to 0-5 °C in an ice bath and stir for 30 minutes to maximize precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then with cold acetone (2 x 50 mL) to remove any remaining impurities and to aid in drying.[3][9]
-
Dry the product in a vacuum oven at 60-80 °C to a constant weight. The expected yield is typically high, in the range of 85-95%.[3][9]
Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Characterization
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
| Technique | Expected Results |
| Melting Point | Approximately 224-226 °C (with decomposition).[1][9] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=C/C=N stretching of the pyrazole ring.[9] |
| ¹H NMR (DMSO-d₆) | A singlet corresponding to the pyrazole ring proton, and broad singlets for the NH₂ protons of the amine and amide groups. A representative spectrum shows a singlet around δ 8.05 ppm for the NH₂ protons.[9] |
| Elemental Analysis | Calculated for C₄H₆N₄O · 0.5H₂SO₄: C, 27.43%; H, 4.03%; N, 31.99%. Found values should be within ±0.4%. |
Safety and Handling
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Handle with care, and always add acid to water, never the other way around.
-
General Precautions: Perform all steps of this synthesis in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete initial reaction or cyclization. | Ensure adequate reaction times and temperatures. Monitor with TLC to confirm the consumption of starting materials. |
| Product loss during workup. | Ensure the pH is correctly adjusted for maximal precipitation. Use cold solvents for washing to minimize dissolution of the product. | |
| Impure Product | Incomplete reaction. | Increase reaction time or temperature. |
| Insufficient washing. | Ensure the filter cake is washed thoroughly with cold water and acetone. | |
| Reaction does not start | Inactive reagents. | Use fresh triethyl orthoformate and hydrazine hydrate. |
| Insufficient heating. | Ensure the reaction mixture reaches the specified temperatures. |
Conclusion
The protocol described provides a reliable and efficient one-pot method for the laboratory preparation of this compound. By following the detailed steps and paying close attention to the in-process controls and safety precautions, researchers can confidently synthesize this valuable intermediate for further applications in pharmaceutical and chemical research.
References
- CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents.
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
- Bhat, B. A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Molecular Structure, 1239, 130522.
- Rao, A., & Chanda, K. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E1-E25.
- DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents.
- Al-Zahrani, B. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9474-9486.
-
PubChem. 3-Amino-4-carboxamidopyrazole hemisulfate. National Center for Biotechnology Information. PubChem Compound Database; CID=2723907. Available at: [Link]
-
Patsnap. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Available at: [Link]
- CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents.
-
PubChem. 1H-Pyrazole-4-carboxamide, 3-amino-. National Center for Biotechnology Information. PubChem Compound Database; CID=79254. Available at: [Link]
- CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents.
Sources
- 1. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 2. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 3. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 4. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 8. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 9. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-carboxamidopyrazolium hydrogen sulfate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Allopurinol, a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[1][2] The pyrazolium core, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts unique chemical properties that are leveraged in the design of novel therapeutics.[3][4][5] The presence of both an amino and a carboxamide functional group provides sites for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.[2][6]
This document provides a comprehensive guide to the safe handling, synthesis, purification, and analytical characterization of this compound, offering field-proven insights and detailed protocols to support researchers in their endeavors.
Safety and Handling
1.1. Hazard Identification and Precautions
Based on available data for the hemisulfate salt, the compound should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin and serious eye irritation, and potentially lead to an allergic skin reaction or respiratory irritation.[3]
1.2. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher, particularly when handling the powder form to avoid inhalation.[2][4]
-
Skin and Body Protection: A laboratory coat and appropriate clothing to prevent skin contact.
1.3. Emergency Procedures
In case of accidental exposure, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
1.4. Storage and Disposal
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.[2][4] All waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Diagram 1: Safety and Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step, one-pot reaction, a method adapted from established patent literature for the hemisulfate salt.[7][8] This approach offers high yield and purity.
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight |
| Malonamide Nitrile | 109-77-3 | 84.07 g/mol |
| Triethyl Orthoformate | 122-51-0 | 148.20 g/mol |
| Morpholine | 110-91-8 | 87.12 g/mol |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 g/mol |
| Sulfuric Acid (50%) | 7664-93-9 | 98.08 g/mol |
| Acetonitrile | 75-05-8 | 41.05 g/mol |
| Deionized Water | 7732-18-5 | 18.02 g/mol |
| Acetone | 67-64-1 | 58.08 g/mol |
2.2. Experimental Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add malonamide nitrile, morpholine, and acetonitrile.
-
Formation of the Intermediate: Heat the mixture to 50-55°C with stirring. Slowly add triethyl orthoformate to the reaction mixture. After the addition is complete, reflux the mixture for 6 hours.
-
Cyclization: Cool the reaction mixture to 25-30°C. Add hydrazine hydrate dropwise, ensuring the temperature does not exceed 40°C. After the addition, reflux the mixture for 2 hours.
-
Salt Formation and Precipitation: Cool the mixture to 20-25°C. Slowly add 50% sulfuric acid to adjust the pH to 1-2. An exothermic reaction will occur, and a precipitate will form. Continue stirring for 30 minutes.
-
Isolation of the Product: Cool the mixture to 0-5°C and collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water, followed by cold acetone. Dry the product in a vacuum oven at 60°C to a constant weight.
Diagram 2: Synthesis Workflow
Caption: One-pot synthesis workflow for this compound.
Purification
The crude this compound can be purified by recrystallization to obtain a high-purity product suitable for further applications.
3.1. Recrystallization Protocol
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry in a vacuum oven.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
4.1. Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | ~224 °C (decomposes)[1][9] |
| Solubility | Soluble in water, sparingly soluble in ethanol |
4.2. Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazolium ring proton, the amino group protons, and the carboxamide protons. The proton on the pyrazolium ring will likely appear as a singlet in the aromatic region. The chemical shifts of the NH₂ and CONH₂ protons can be broad and their positions may vary depending on the solvent and concentration. The presence of the hydrogen sulfate counter-ion may lead to a downfield shift of the pyrazolium ring proton compared to the free base.[10]
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbon atoms of the pyrazolium ring and the carboxamide group. The carbonyl carbon of the carboxamide will be observed at a characteristic downfield chemical shift.[11][12]
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (amino and amide) | 3400-3100 (broad) |
| C=O stretching (amide) | ~1660 |
| N-H bending (amino and amide) | ~1600 |
| S=O stretching (sulfate) | ~1200 and ~1050 |
4.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the spectrum is expected to show a prominent peak corresponding to the protonated molecular ion of the 3-amino-4-carboxamidopyrazole free base [M+H]⁺. Fragmentation patterns can provide further structural information.[13][14]
Applications in Drug Development
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its primary application lies in the production of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including their role as kinase inhibitors in cancer therapy.[11] The structural features of this compound make it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Conclusion
This document has provided a detailed guide to the safety, handling, synthesis, purification, and analytical characterization of this compound. By following these protocols and adhering to the safety precautions outlined, researchers can confidently and safely work with this important chemical intermediate. The information presented herein is intended to support the advancement of research and development in the pharmaceutical sciences.
References
-
PubChem. 3-Amino-4-carboxamidopyrazole hemisulfate. National Center for Biotechnology Information. [Link]
-
Tunable aryl alkyl pyrazolium tetrafluoroborate ionic liquids/salts: synthesis, characterization, and applications for removal of methyl orange from aqueous solution. ResearchGate. [Link]
-
13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]
- Google Patents.
-
Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. 3-Amino-4-Pyrazolecarboxamide Hemisulfate. [Link]
- Google Patents.
-
Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2-Dihydropyrimidine Derivatives. ResearchGate. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
PubChem. Pyrazolium. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
CAS Common Chemistry. 3-Amino-1H-pyrazole-4-carboxamide sulfate (2:1). [Link]
-
NIST WebBook. 3-Amino-4-pyrazolecarbonitrile. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study. PubMed. [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. [Link]
-
ChemBK. 3-Amino-4-Pyrazolecarboxaimide hemisalfate. [Link]
-
MDPI. Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. [Link]
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. [Link]
-
Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. PMC. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Agilent. Quick and Easy Material Identification of Salts Used in Lithium-Ion Batteries by FTIR. [Link]
-
Selected examples of pyrazolium salt synthesis. aYields for reactions... ResearchGate. [Link]
-
Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2-Dihydropyrimidine Derivatives. PubMed. [Link]
Sources
- 1. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 2. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]
- 3. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 5. Pyrazolium | C3H5N2+ | CID 3416953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]
- 7. 3-Amino-4-carbethoxypyrazole [webbook.nist.gov]
- 8. 1H-PYRAZOLO[3,4-B]PYRIDINE(271-73-8) 1H NMR [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
Application Notes and Protocols: The Role of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate in Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction mechanism and synthetic application of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate. The focus of this guide is its critical role as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant pharmacological importance. We will delve into the mechanistic intricacies of the cyclocondensation reaction leading to the formation of Allopurinol, a widely used therapeutic agent for the treatment of gout and hyperuricemia. This guide will provide both a theoretical understanding and practical, field-proven protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of 3-Amino-4-carboxamidopyrazole
3-Amino-4-carboxamidopyrazole, often handled as its more stable hemisulfate salt, is a pivotal building block in medicinal chemistry. Its structure, featuring a pyrazole core with strategically positioned amino and carboxamide functional groups, makes it an ideal precursor for the synthesis of fused heterocyclic systems. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is isosteric to the purine ring system found in nucleic acids, rendering its derivatives capable of interacting with various biological targets.[1][2]
One of the most notable applications of this compound is in the industrial synthesis of Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), a potent xanthine oxidase inhibitor used in the management of gout.[3][4] Understanding the reaction mechanism involving this compound is therefore crucial for the optimization of existing synthetic routes and the development of novel therapeutic agents.
Reaction Spotlight: Synthesis of Allopurinol
The conversion of 3-Amino-4-carboxamidopyrazole to Allopurinol is a classic example of a cyclocondensation reaction. This process involves the reaction of the aminopyrazole with a one-carbon synthon, typically formamide, to construct the pyrimidine ring fused to the pyrazole core.
Overall Reaction Scheme
Figure 1: Overall reaction for the synthesis of Allopurinol.
Proposed Reaction Mechanism
The reaction proceeds through a multi-step mechanism involving nucleophilic attack, dehydration, and cyclization. The use of the hydrogen sulfate salt is advantageous for stability and handling; in the reaction medium, the free base form of 3-amino-4-carboxamidopyrazole is the active nucleophile.
The proposed mechanism for this cyclocondensation is as follows:
-
Nucleophilic Attack: The exocyclic amino group (at C3) of 3-amino-4-carboxamidopyrazole, being a strong nucleophile, attacks the electrophilic carbonyl carbon of formamide. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate is unstable and eliminates a molecule of water to form a formimidamide intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the carboxamide group then performs an intramolecular nucleophilic attack on the newly formed imine carbon.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the final, stable aromatic pyrazolo[3,4-d]pyrimidin-4-ol structure of Allopurinol.
Figure 2: Logical workflow of the Allopurinol synthesis mechanism.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of Allopurinol from this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 27511-79-1 | 175.16 (as hemisulfate) | Starting material.[2] |
| Formamide | 75-12-7 | 45.04 | Reagent and solvent. |
| Deionized Water | 7732-18-5 | 18.02 | For washing. |
| Acetone | 67-64-1 | 58.08 | For washing. |
Step-by-Step Procedure for Allopurinol Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound to an excess of formamide.[3][5]
-
Heating: Heat the reaction mixture with stirring to a temperature between 140-150 °C.[5]
-
Reaction Monitoring: Maintain this temperature and allow the reaction to proceed for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature (25-35 °C). The Allopurinol crude product will precipitate out of the solution.[5]
-
Isolation: Isolate the crude product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with deionized water and then with acetone to remove any residual formamide and other impurities.[5]
-
Drying: Dry the purified Allopurinol product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Purification (Optional)
For higher purity, the crude Allopurinol can be recrystallized. A common method involves dissolving the crude product in a dilute sodium hydroxide solution, treating with activated carbon to decolorize, filtering, and then re-precipitating the product by neutralizing the solution with an acid (e.g., hydrochloric acid).[5]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of formamide vapors, which are toxic.
-
Heating: Use a suitable heating mantle and temperature controller to avoid overheating the reaction mixture.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a versatile and indispensable reagent in synthetic organic and medicinal chemistry. Its application in the synthesis of Allopurinol exemplifies a robust and efficient method for the construction of the pharmacologically important pyrazolo[3,4-d]pyrimidine scaffold. A thorough understanding of the underlying reaction mechanism is paramount for process optimization, troubleshooting, and the rational design of new synthetic routes to novel bioactive molecules. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully and safely utilize this key building block in their synthetic endeavors.
References
- Allopurinol. (n.d.). In Pharmaceutical Manufacturing Encyclopedia (3rd ed.).
- Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (1983).
- Preparation method of allopurinol. (2015).
- El-nagdi, M. H., Elmoghayer, M. R. H., & Sadek, K. U. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, (i), 198-250.
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2004). European Journal of Medicinal Chemistry, 39(9), 759-765.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). Molecules, 14(1), 122-135.
- Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (2022).
- Synthesis method of allopurinol impurity C. (2014).
- 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (2018). Molecules, 23(8), 1994.
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2021). RSC Advances, 11(58), 36655-36671.
- Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1983). Journal of Medicinal Chemistry, 26(4), 570-573.
- Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (2004). Molecules, 9(1), 25-35.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry, 15, 2234-2276.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate in Materials Science
An In-Depth Technical Guide
Prepared by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals interested in the potential applications of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate in materials science. While this specific compound is primarily known as an intermediate in pharmaceutical synthesis[1][2], its molecular architecture—featuring a pyrazolium core, an amino group, and a carboxamide moiety—presents a compelling case for its exploration in advanced materials. This guide extrapolates from the well-established functionalities of related pyrazolium-based compounds to propose novel applications, complete with detailed experimental protocols.
Compound Overview: Structure and Known Properties
This compound, also known as 3-Amino-1H-pyrazole-4-carboxamide hemisulfate, is a salt with the empirical formula C₈H₁₄N₈O₆S and a molecular weight of approximately 350.31 g/mol [3][4].
Chemical Structure:
Caption: Structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 27511-79-1 | [5] |
| Molecular Formula | C₄H₆N₄O · 0.5H₂SO₄ | [5] |
| Molecular Weight | 175.16 g/mol (for hemisulfate) | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 224 °C (decomposes) | [1][4] |
| Solubility | Soluble in water | [6] |
The presence of the pyrazolium ring is a key feature, as this heterocyclic motif is the foundation for a diverse range of functional materials, including ionic liquids, corrosion inhibitors, and energetic compounds[7][8][9]. The amino and carboxamide groups provide reactive sites for polymerization and functionalization, making this molecule a versatile building block.
Application Note I: Precursor for Novel Functionalized Ionic Liquids
Scientific Rationale: Pyrazolium-based salts are a significant class of Ionic Liquids (ILs), prized for their high thermal stability, conductivity, and wide electrochemical windows[10]. Compared to more common imidazolium ILs, pyrazolium ILs can offer enhanced stability towards oxidation[10]. The structure of this compound is an ideal starting point for creating task-specific ILs. The N-H groups on the pyrazolium ring can be alkylated to lower the melting point and tune solubility, while the amino and carboxamide groups can serve as hydrogen-bond donors or be further functionalized to introduce specific functionalities (e.g., for CO₂ capture or metal ion coordination)[11].
Experimental Protocol: Synthesis and Characterization of a Protic Pyrazolium-Based Ionic Liquid
This protocol describes a two-step synthesis to prepare a novel protic ionic liquid.
Step 1: N-Alkylation of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (17.5 g, 0.1 mol) in 100 mL of acetonitrile.
-
Addition of Alkylating Agent: Add 1-bromobutane (16.4 g, 0.12 mol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, a precipitate should form. Filter the solid product, wash with cold diethyl ether (3 x 30 mL) to remove unreacted 1-bromobutane, and dry under vacuum. The product is the N-butylated pyrazolium salt.
Step 2: Anion Exchange to Form the Ionic Liquid
-
Dissolution: Dissolve the N-butylated pyrazolium salt from Step 1 in a minimal amount of deionized water.
-
Anion Source: In a separate beaker, prepare a solution of lithium bis(trifluoromethanesulfonyl)imide (LiTf₂N) (31.6 g, 0.11 mol) in deionized water.
-
Metathesis: Slowly add the LiTf₂N solution to the pyrazolium salt solution with vigorous stirring. A dense, water-immiscible phase (the ionic liquid) should separate.
-
Purification: Transfer the mixture to a separatory funnel. Wash the IL phase repeatedly with deionized water (5 x 50 mL) until a silver nitrate test on the aqueous phase shows no bromide ions.
-
Drying: Dry the resulting IL under high vacuum at 80 °C for 48 hours to remove all traces of water.
Characterization:
-
Structure Verification: Confirm the structure of the final product using ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Determine the glass transition temperature (Tg), melting point (Tm), and decomposition temperature (Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Pyrazolium ILs are known to be stable up to 300 °C[10].
-
Physicochemical Properties: Measure viscosity, density, and ionic conductivity over a range of temperatures. Compare these with known pyrazolium-based ILs[7][12].
Caption: Workflow for synthesizing a functionalized pyrazolium ionic liquid.
Application Note II: A Novel Corrosion Inhibitor for Mild Steel in Acidic Media
Scientific Rationale: Organic compounds containing nitrogen and sulfur atoms are effective corrosion inhibitors, especially for steel in acidic environments[8]. Pyrazole and its derivatives are well-documented in this application[13][14][15]. They function by adsorbing onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. The lone pair electrons on the nitrogen atoms and the π-electrons of the pyrazole ring facilitate this adsorption[16]. The amino and carboxamide groups in this compound can enhance this effect through additional hydrogen bonding and coordination with the metal surface, potentially leading to superior inhibition efficiency.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol uses standard electrochemical techniques to assess the performance of the title compound as a corrosion inhibitor for mild steel in a 1M HCl solution.
1. Materials and Preparation:
-
Working Electrode: Mild steel coupons with a surface area of 1 cm². Polish with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Corrosive Medium: 1M Hydrochloric Acid (HCl).
-
Inhibitor Solutions: Prepare 1M HCl solutions containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
2. Electrochemical Measurements:
-
Setup: Use a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Open Circuit Potential (OCP): Allow the working electrode to stabilize in the test solution for 60 minutes until a steady OCP is reached.
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude AC signal.
3. Data Analysis:
-
Polarization Curves: Extract the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa, βc) by extrapolating the linear portions of the anodic and cathodic curves. Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
-
EIS Data: Model the impedance data using an equivalent circuit to determine the charge transfer resistance (Rct). Calculate IE% using the formula: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
Expected Results: The inhibition efficiency is expected to increase with higher concentrations of the inhibitor. The polarization curves will likely show that the compound acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions[13].
Caption: Proposed mechanism of corrosion inhibition by pyrazolium molecules.
Application Note III: A Precursor for High-Performance Energetic Materials
Scientific Rationale: The pyrazole ring is a foundational structure in the field of high-energy density materials (HEDMs)[17]. Its high nitrogen content, planarity, and thermal stability contribute to desirable energetic properties such as high density, positive heat of formation, and good detonation performance[9][18]. Introducing nitro groups (-NO₂) onto the pyrazole ring is a common strategy to enhance these properties significantly. The presence of an amino group on this compound provides a handle for further reactions, such as the formation of nitramines, or can influence the regioselectivity of ring nitration, leading to novel energetic compounds with potentially low sensitivity[9].
Experimental Protocol: Synthesis and Evaluation of a Nitrated Pyrazole Derivative
WARNING: The synthesis of energetic materials is extremely hazardous and should only be attempted by trained professionals in a specialized laboratory equipped with appropriate safety measures, including blast shields and remote handling capabilities.
Step 1: Nitration of the Pyrazole Ring
-
Nitrating Mixture: In a three-necked flask cooled to 0 °C in an ice-salt bath, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (99%) to concentrated sulfuric acid (98%) in a 1:2 v/v ratio.
-
Substrate Addition: Slowly and portion-wise, add this compound (5.0 g) to the cold nitrating mixture with constant, vigorous stirring. The temperature must be strictly maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 4 hours.
-
Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. The nitrated product should precipitate.
-
Purification: Filter the solid product, wash extensively with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product in a vacuum desiccator away from heat and light.
Characterization and Safety Evaluation:
-
Structural Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the introduction of nitro groups. Determine the crystal structure using single-crystal X-ray diffraction to calculate the density.
-
Thermal Stability: Use DSC to determine the decomposition temperature (Td). A high Td is indicative of good thermal stability. Many nitropyrazole-based materials are stable above 160 °C[17].
-
Sensitivity Testing: Evaluate the sensitivity of the material to impact and friction using standard BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction apparatus.
-
Energetic Performance Prediction: Calculate the heat of formation and use it along with the experimental density to predict detonation velocity (D) and pressure (P) using software like EXPLO5.
Comparative Data of Energetic Materials:
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Source |
| RDX (Reference) | 1.82 | 8748 | [19] |
| DNPP (1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole) | 1.86 | ~8900 | [17] |
| Hypothetical Nitrated Product | (Predicted) | (Predicted) | N/A |
Application Note IV: Functional Monomer for the Synthesis of Specialty Polyamides
Scientific Rationale: The development of functional polymers is crucial for creating materials with tailored properties[20][21]. Monomers containing heterocyclic rings can impart thermal stability, specific optical properties, or metal-chelating abilities to the polymer backbone. The title compound, with its primary amino group and pyrazolium structure, is a candidate for step-growth polymerization. It can act as a diamine-equivalent monomer (after deprotonation of the ring NH) or, more directly, the exocyclic amino group can react with dicarboxylic acids or their derivatives to form specialty polyamides. Such polymers could exhibit high thermal stability and unique solubility characteristics due to the ionic pyrazolium moiety in the side chain.
Experimental Protocol: Synthesis of a Pyrazolium-Containing Polyamide
This protocol describes the synthesis of a polyamide via low-temperature solution polycondensation.
1. Monomer Preparation:
-
Neutralize this compound with a suitable base (e.g., NaOH) in an aqueous solution and extract the free base, 3-amino-4-carboxamidopyrazole, into an organic solvent. Dry and purify the free base before use.
2. Polymerization:
-
Reaction Setup: In a nitrogen-purged reaction vessel equipped with a mechanical stirrer, dissolve the purified 3-amino-4-carboxamidopyrazole (0.1 mol) in 150 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Acid Chloride Addition: Cool the solution to 0 °C. In a separate flask, dissolve terephthaloyl chloride (0.1 mol) in 50 mL of anhydrous NMP. Add this solution dropwise to the amine solution over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours. The viscosity of the solution should increase significantly as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyamide.
-
Washing and Drying: Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts. Dry the final polymer in a vacuum oven at 100 °C for 24 hours.
Characterization:
-
Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the polymer's thermal stability and glass transition temperature (Tg) using TGA and DSC.
-
Solubility: Test the solubility of the resulting polymer in various organic solvents to assess the impact of the pyrazolium side group.
Caption: Reaction scheme for the synthesis of a specialty polyamide.
References
-
Journal of Materials Chemistry A. Pyrazolium ionic liquids with multiple active sites immobilized on mesoporous MCM-41 for chemical fixation of CO2 under mild conditions. [Link]
-
Molecules. New Pyrazolium Salts as a Support for Ionic Liquid Crystals and Ionic Conductors. [Link]
-
ResearchGate. Pyrazolones used as corrosion inhibitors for mild steel in hydrochloric acid solution. [Link]
-
Politecnico di Milano. Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physico-chemical properties. [Link]
-
Rasayan Journal of Chemistry. CORROSIVE INHIBITIVE EFFECT OF PYRAZOLE COMPOUNDS TOWARDS THE CORROSION OF MILD STEEL IN ACIDIC MEDIUM. [Link]
-
ACS Publications. Pyrazolium- versus Imidazolium-Based Ionic Liquids: Structure, Dynamics and Physicochemical Properties. [Link]
- Google Patents.
-
ECS Meeting Abstracts. PHYSICOCHEMICAL PROPERTIES OF PYRAZOLIUM BASED IONIC LIQUID: 1-ETHYL-2-METHYLPYRAZOLIUM TETRAFLUOROBORATE. [Link]
-
Molecules. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][11][22][23]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. [Link]
-
PubChem. 3-Amino-4-carboxamidopyrazole hemisulfate. [Link]
-
Molecules. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
Patsnap. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. [Link]
-
Dalton Transactions. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. [Link]
-
PubMed. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
ResearchGate. Pyrazole derivatives as corrosion inhibitor for C-steel in hydrochloric acid medium. [Link]
-
International Journal of Electrochemical Science. The Inhibition Effect Mechanism of Pyrazole on Cobalt Corrosion in Alkaline Solution. [Link]
-
Journal of Materials Chemistry A. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. [Link]
- Google Patents.Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
-
ACS Chemical Biology. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. [Link]
-
SPECIFIC POLYMERS. Monomers and polymers bearing N-functional groups. [Link]
-
Digital Discovery. Functional monomer design for synthetically accessible polymers. [Link]
-
Royal Society of Chemistry. Synthesis of functional polymers by living radical polymerisation. [Link]
Sources
- 1. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 2. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]
- 5. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]
- 6. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electrochem.org [electrochem.org]
- 11. Pyrazolium ionic liquids with multiple active sites immobilized on mesoporous MCM-41 for chemical fixation of CO2 under mild conditions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. electrochemsci.org [electrochemsci.org]
- 16. WO2016191677A1 - Water-soluble pyrazole derivatives as corrosion inhibitors - Google Patents [patents.google.com]
- 17. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one Based on a Novel Hofmann-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Functional monomer design for synthetically accessible polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of functional polymers by living radical polymerisation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. New Pyrazolium Salts as a Support for Ionic Liquid Crystals and Ionic Conductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate Synthesis
Welcome to the technical support guide for the synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate. This resource is designed for researchers, chemists, and process development professionals to enhance reaction yield, improve product purity, and troubleshoot common issues encountered during synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
The most prevalent synthetic routes start with readily available materials like cyanoacetamide or malononitrile.[1][2] A common strategy involves a condensation reaction with an orthoformate derivative (e.g., triethyl orthoformate) and an amine to form an intermediate, which is then cyclized with hydrazine hydrate.[1][3]
Q2: Why is the final product isolated as a hydrogen sulfate salt?
The 3-amino-4-carboxamidopyrazole is a basic compound. Isolating it as a hydrogen sulfate salt serves several key purposes. Reacting the basic pyrazole with a strong acid like sulfuric acid forms a salt that typically has lower solubility in the reaction media, facilitating precipitation and improving isolation yield.[4] Furthermore, the salt is often a more stable, crystalline solid, which is easier to handle, purify, and store compared to the free base.
Q3: What is the most critical stage of the synthesis affecting the final yield?
The cyclization step with hydrazine hydrate is arguably the most critical stage. This reaction is often highly exothermic, and improper temperature control can lead to the formation of impurities and degradation of the product.[5] Additionally, the final pH adjustment and precipitation are crucial for maximizing the recovery of the product from the solution.[3][4]
Q4: Can this reaction be performed in a one-pot synthesis?
Yes, one-pot procedures have been developed to improve efficiency and reduce waste. These methods typically involve the initial condensation reaction followed by the addition of hydrazine hydrate to the same reaction vessel for the cyclization, and finally, acidification to precipitate the product salt.[2] This approach minimizes handling of intermediates and can be more environmentally friendly.
Synthesis Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthesis pathway and a logical flow for troubleshooting common issues.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart: Low Product Yield
Caption: A logical guide to diagnosing and resolving low yield issues.
In-Depth Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Q: My reaction yields are consistently below 80%. What are the most likely causes and how can I fix this?
A: Consistently low yields often point to issues in reaction control or product isolation. Here are the primary areas to investigate:
-
Cause 1: Uncontrolled Exotherm During Cyclization. The reaction of the enamine intermediate with hydrazine hydrate is significantly exothermic.[5] A rapid increase in temperature can lead to the formation of polymeric or tarry materials and degrade the desired product.[6]
-
Solution: Implement strict temperature control. Add the hydrazine hydrate solution dropwise or in small portions, ensuring the internal temperature does not exceed the recommended range (e.g., maintaining 90-95°C without uncontrolled spikes).[4] Use an ice bath for immediate cooling if necessary and ensure vigorous, efficient stirring to dissipate heat evenly.[5]
-
-
Cause 2: Incomplete Precipitation of the Product. The hydrogen sulfate salt's solubility is highly dependent on the pH of the solution. If the pH is too high, a significant portion of the product will remain in solution as the free base.
-
Solution: Carefully monitor the pH during the addition of sulfuric acid. The optimal pH for precipitating the hydrogen sulfate salt is typically between 1.0 and 2.0.[3][4] Add the acid slowly while cooling the mixture to allow for complete crystallization. A period of stirring at a reduced temperature (e.g., 0-5°C) before filtration can significantly improve recovery.[4]
-
-
Cause 3: Impure Reagents. The quality of starting materials, especially hydrazine hydrate, is critical. Old or improperly stored hydrazine can contain impurities or have a lower concentration, leading to incomplete reactions and the formation of side products.
-
Solution: Use high-purity hydrazine hydrate from a reliable source.[6] If the purity is in doubt, it is advisable to use a freshly opened bottle. Ensure other reagents, like the orthoformate, are free from significant moisture or degradation products.
-
Q: The final product is off-color (yellow or brown) instead of white. What causes this and how can I improve its purity?
A: Discoloration is typically due to the presence of small amounts of impurities, often from side reactions occurring at high temperatures.
-
Cause 1: Thermal Degradation. As mentioned, excessive temperatures during the exothermic cyclization are a primary source of colored, often polymeric, impurities.[6]
-
Solution: Adhere strictly to the temperature control measures outlined above. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time, preventing prolonged heating after the starting material has been consumed, which can also contribute to impurity formation.[6]
-
-
Cause 2: Air Oxidation. Some reaction intermediates or the final product might be sensitive to air oxidation, which can generate colored impurities.
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and improve the product's color and purity.[6]
-
-
Purification Strategy: If the isolated product is discolored, it can often be purified.
-
Washing: Ensure the filter cake is washed thoroughly. A sequence of washing with cold water followed by a non-polar organic solvent like acetone is effective at removing residual acid and organic impurities.[3][4]
-
Recrystallization: If washing is insufficient, recrystallization can be performed. A common solvent system for pyrazole derivatives is an ethanol/water mixture.[6] Dissolve the product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Detailed Synthesis Protocol
This protocol is a synthesized example based on common procedures reported in the literature.[1][3][4] Researchers should adapt it based on their specific laboratory conditions and scale.
Objective: To synthesize this compound with a target yield of >90%.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles | Notes |
| Cyanoacetamide | 84.08 | 25.0 g | 0.297 | |
| N,N-Dimethylformamide dimethyl acetal | 119.16 | 70.8 g | 0.594 | Use in a fume hood. |
| 1,4-Dioxane | 88.11 | 104 mL | - | Solvent for Step 1. |
| Hydrazine Hydrate (~85%) | 50.06 (as 100%) | 45.0 g | ~0.765 | Caution: Toxic and corrosive. |
| Absolute Ethanol | 46.07 | 52.5 mL | - | Solvent for Step 2. |
| Sulfuric Acid (50% w/w) | 98.08 | As needed | - | For precipitation. |
| Deionized Water | 18.02 | As needed | - | For washing. |
| Acetone | 58.08 | As needed | - | For washing. |
Step-by-Step Procedure
-
Step 1: Formation of the Enamine Intermediate
-
In a reaction vessel equipped with a stirrer and condenser, dissolve cyanoacetamide (25.0 g) in 1,4-dioxane (104 mL).
-
Add N,N-dimethylformamide dimethyl acetal (70.8 g) to the solution.
-
Heat the mixture to 40°C and maintain this temperature for 2 hours, with continuous stirring.
-
Monitor the reaction progress using TLC until the cyanoacetamide spot has disappeared.
-
Once complete, remove the solvent under reduced pressure (rotary evaporator) to obtain a solid intermediate.
-
-
Step 2: Cyclization with Hydrazine Hydrate
-
To the vessel containing the solid intermediate, add absolute ethanol (52.5 mL) followed by the careful, portion-wise addition of hydrazine hydrate (45.0 g).
-
Heat the mixture to reflux (approximately 70°C) and maintain for 5 hours. The reaction is exothermic; be prepared to apply external cooling to control the initial temperature rise.
-
Monitor the disappearance of the intermediate by TLC.
-
-
Step 3: Salt Formation, Precipitation, and Isolation
-
After the reaction is complete, cool the mixture to approximately 50-60°C.
-
Slowly add 50% sulfuric acid dropwise while stirring vigorously. Monitor the pH of the solution, stopping when it reaches a stable value between 1.0 and 2.0.
-
Cool the acidified mixture further to 0-5°C in an ice bath and continue stirring for at least 30 minutes to ensure complete precipitation.
-
Collect the white crystalline product by suction filtration.
-
Wash the filter cake sequentially with cold deionized water (e.g., 2 x 50 mL) and then cold acetone (e.g., 2 x 50 mL).
-
Dry the product in a vacuum oven at 60-80°C to a constant weight. A typical yield is around 93%.[3]
-
References
-
Geronikaki, A., & Pitta, E. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Patsnap. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.
- Google Patents. (n.d.). Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
-
Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
-
ResearchGate. (2025). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
-
Googleapis.com. (n.d.). United States Patent. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
Sources
- 1. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 2. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 3. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 4. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate (CAS 329351-43-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven guidance on the purification of this compound. We will address common challenges, offer detailed protocols, and explain the scientific principles behind our recommendations to ensure you achieve the highest possible purity in your preparations.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What is the primary and most effective method for purifying crude this compound?
The most effective and widely accepted method for purifying this compound is recrystallization .[1][2] The compound is an acid addition salt, which generally exhibits good crystallinity.[3] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. The crude material is dissolved in a minimum amount of a suitable hot solvent, and as the solution slowly cools, the purified compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[1] Several patents describing the synthesis of related pyrazole salts utilize crystallization or recrystallization from solvents like water as a final purification step.[4]
Q2: What are the likely impurities in my crude sample?
Impurities typically stem from the synthetic route used. Based on common synthetic pathways, which often involve the reaction of a malononitrile derivative, an orthoformate, hydrazine, and sulfuric acid, you can expect the following:[5][6]
-
Unreacted Starting Materials: Residual hydrazine hydrate, morpholine (if used as a catalyst), or cyanoacetamide derivatives.
-
Side-Reaction Products: Products from incomplete cyclization or alternative reaction pathways.
-
Residual Solvents: Acetonitrile, N,N-dimethylformamide (DMF), or ethanol, which are often used in the synthesis.[7]
-
Inorganic Salts: Excess sulfuric acid or other inorganic reagents used during synthesis and workup.
Q3: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended for robust purity assessment:
-
Melting Point Analysis: A sharp melting point range (typically within 1-2°C) is a strong indicator of high purity. Impurities tend to broaden and depress the melting point. A patent for a similar compound explicitly reports the melting point after recrystallization as a purity benchmark.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful quantitative technique. A single, sharp peak on the chromatogram indicates a high degree of purity. This method can also detect and quantify trace impurities. Automated HPLC methods are available for rapid and reproducible analysis of amino-containing compounds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect the presence of proton- or carbon-containing impurities. The absence of unexpected signals is a hallmark of a pure sample.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in your sample. A close correlation between the experimental values and the calculated values for the molecular formula (C₄H₈N₄O₅S) confirms purity.
Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This guide addresses the most common issues encountered during the purification of this compound.
Problem: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute is insoluble in the cold solvent but the solution's saturation point is reached at a temperature above the solute's melting point. Instead of crystallizing, the compound separates as a liquid phase. This can also happen if the solution is cooled too rapidly.
-
Solution Pathway:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation temperature.
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with glass wool or paper towels. Do not place it directly in an ice bath.
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.
-
Problem: The final crystal yield is very low.
-
Causality: This issue can arise from several factors:
-
Using too much solvent during the initial dissolution step.
-
Premature crystallization during hot filtration.
-
The compound having significant solubility in the cold solvent.
-
-
Solution Pathway:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add it in small portions.
-
Prevent Premature Crystallization: Pre-heat the filtration funnel and receiving flask before performing a hot filtration (if used to remove insoluble impurities).
-
Maximize Recovery: If the compound is suspected to be soluble in the cold solvent, cool the flask in an ice-water bath for an extended period (30-60 minutes) after it has reached room temperature to maximize precipitation.
-
Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Problem: The product fails to crystallize upon cooling.
-
Causality: The solution is not supersaturated, or the activation energy for nucleation (the initial formation of crystals) has not been overcome. This can happen if too much solvent was used or if the solution is too clean (lacks nucleation sites).
-
Solution Pathway:
-
Induce Crystallization (Seeding/Scratching): As mentioned previously, scratching the inner wall of the flask or adding a seed crystal can provide nucleation sites.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.
-
Cool to Lower Temperatures: Use an ice-salt or dry ice-acetone bath to reach temperatures below 0°C, which may be necessary if the compound has moderate solubility even at 0°C.
-
Consider a Different Solvent System: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound poorly at low temperatures.[2]
-
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
Detailed Experimental Protocols
Protocol 1: Purification of Crude Solid by Washing
This protocol is suitable for removing soluble impurities from a crude solid that is already of moderate purity.
Objective: To remove highly soluble impurities and residual reagents.
Materials:
-
Crude this compound
-
Deionized Water (cold)
-
Acetone (cold)
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula and beakers
Procedure:
-
Place the crude solid in a beaker.
-
Add a small volume of cold deionized water, just enough to create a slurry. Stir vigorously with a spatula for 2-3 minutes. The goal is to dissolve soluble impurities without dissolving a significant amount of the product.
-
Set up the Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold deionized water.
-
Quickly pour the slurry onto the funnel and apply vacuum.
-
Wash the solid cake on the filter paper with two small portions of cold deionized water.[6]
-
Follow with two small portions of cold acetone to help remove the water and any organic-soluble impurities.[4]
-
Keep the vacuum on for 10-15 minutes to pull air through the cake and partially dry the solid.
-
Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).[9]
Protocol 2: Purification by Recrystallization from an Aqueous System
This is the definitive protocol for achieving high purity. Water is often a suitable solvent for pyrazolium salts.[4]
Objective: To obtain high-purity crystalline material.
Materials:
-
Washed or crude this compound
-
Deionized Water
-
Erlenmeyer flasks (at least two)
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of deionized water and a boiling chip. Heat the mixture gently on a hot plate with stirring. Add more water in small portions until the solid just dissolves completely. Causality: Using the minimum amount of solvent is critical for maximizing recovery.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat the solution to boiling for a few minutes. Causality: Activated carbon adsorbs colored impurities.
-
Hot Filtration (Optional, but recommended if carbon was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, hot flask. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely on the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Chilling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals to a constant weight in a vacuum oven.
-
Assessment: Characterize the final product using the methods described in the FAQ section (melting point, HPLC, NMR).
Data Summary Table: Solvent Properties
| Solvent | Use Case | Rationale | Reference |
| Water | Recrystallization, Washing | The hydrogen sulfate salt is expected to have high solubility in hot water and lower solubility in cold water. | [4] |
| Acetone | Washing | Good for rinsing away water due to its miscibility and high volatility, aiding in faster drying. Also removes less polar impurities. | [4][9] |
| Ethanol | Washing | Can be used to wash the final product to remove water and certain organic impurities. | [9] |
References
-
Marwaha, A., White, J., El-mazouni, F., Creason, S. A., Kokkonda, S., Buckner, F. S., Charman, S. A., Phillips, M. A., & Rathod, P. K. (2012). Journal of Medicinal Chemistry, 55(17), 7425–7436. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
- Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
- Google Patents. (n.d.). United States Patent 3,682,957.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Frija, L. M., Ismael, A., & Cristiano, M. L. S. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton transactions (Cambridge, England : 2003), 39(35), 8177–8187. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 6(1), 62-71. [Link]
-
ResearchGate. (2013, February 24). Troubleshooting protein purification?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2024, July 3). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 5. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 6. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. agilent.com [agilent.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
common side reactions in the synthesis of pyrazolium compounds
Welcome to the technical support center for the synthesis of pyrazolium compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic structures. Here, you will find in-depth answers to common questions, troubleshooting guides for prevalent experimental issues, and detailed protocols to help you navigate the complexities of pyrazolium synthesis and minimize common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of pyrazolium salts from unsymmetrical pyrazoles?
A: The most frequent and challenging side reaction is the formation of a mixture of regioisomers.[1] When synthesizing a pyrazolium salt via N-alkylation of an unsymmetrical pyrazole (e.g., substituted at the C3 or C5 position), the alkylating agent can react with either of the two nitrogen atoms (N1 or N2), leading to two different products.[1][2] These regioisomers often have very similar physical properties, making their separation a significant challenge.[3]
Q2: What factors determine the ratio of N1 to N2 alkylated regioisomers?
A: The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these can help you control the reaction's selectivity.
-
Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] For example, if you have a large substituent at the C3 position and a smaller one at C5, alkylation is more likely to occur at the N2 position.[4] Conversely, using a bulky alkylating agent can also direct the reaction to the more accessible nitrogen.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms. While both nitrogens are nucleophilic, subtle electronic differences can influence the reaction pathway.[2]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The choice of base, solvent, temperature, and even the counter-ion of the base can dramatically influence the isomer ratio.[1][2]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms faster is favored.[5][6] This usually corresponds to the reaction pathway with the lower activation energy, often leading to alkylation at the most nucleophilic or least sterically hindered nitrogen.
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may reach equilibrium, favoring the most stable isomer.[5][6] This is known as thermodynamic control. It's possible for the initially formed kinetic product to revert and then form the more stable thermodynamic product.
-
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., iodide > bromide > chloride for leaving group ability) and its structure are crucial. Specialized, sterically demanding reagents have been developed to achieve high selectivity.[7]
Q3: I'm seeing a second product with a +2 charge in my mass spectrometry analysis. What is it?
A: This is likely a dialkylated or "quaternary" pyrazolium salt. This side product forms when the initially N-alkylated pyrazolium product undergoes a second alkylation event. This is more common under certain conditions:
-
Excess Alkylating Agent: Using a significant excess of the alkylating agent increases the probability of a second alkylation.[8]
-
High Temperatures or Concentrations: More forcing reaction conditions can provide the energy needed to overcome the electrostatic repulsion and add a second alkyl group.
-
Increased Nucleophilicity: In some cases, the mono-alkylated pyrazole product can be more nucleophilic than the starting pyrazole, making it susceptible to further reaction.
Q4: Can functional groups on my pyrazole ring cause side reactions?
A: Yes, certain functional groups can be reactive under alkylation conditions. For example, acyl groups like acetyl on the pyrazole ring can sometimes lead to side reactions, especially if the conditions are harsh.[2] It is always important to consider the compatibility of all functional groups present on your starting materials with the chosen base and solvent system.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during pyrazolium synthesis.
Issue 1: Low or No Yield of the Desired Pyrazolium Salt
A low yield is a frequent issue that can arise from several factors.[9] Following a logical troubleshooting process can help identify the root cause.
Click to expand the troubleshooting workflow for low yield.
Causality Checklist:
-
Purity of Reagents: Impurities in your starting pyrazole, alkylating agent, or solvent can inhibit the reaction.[9] Water is a particularly common culprit as it can quench the base and hydrolyze the alkylating agent.
-
Incomplete Deprotonation: The reaction begins with the deprotonation of the pyrazole N-H. If the base is not strong enough or is not soluble in the reaction solvent, an insufficient amount of the reactive pyrazolate anion will be formed.
-
Suboptimal Reaction Conditions: The reaction may be too slow at the chosen temperature. Alternatively, the alkylating agent may not be sufficiently reactive.[9]
-
Product Degradation: At excessively high temperatures or with prolonged reaction times, the product or starting materials may decompose.[9]
-
Workup Issues: The pyrazolium salt may be partially soluble in the aqueous phase during extraction, or it may adhere strongly to the stationary phase during chromatography.
Issue 2: Poor Regioselectivity (Obtaining a Mixture of Isomers)
This is the most common issue with unsymmetrical pyrazoles. The goal is to alter the reaction conditions to favor one pathway over the other.
Strategies to Improve Regioselectivity:
| Strategy | Causality and Explanation | Example Conditions |
| Maximize Steric Hindrance | Direct the alkylation to the less sterically crowded nitrogen. This is often the most effective strategy.[1] | If your pyrazole has a bulky group at C3, alkylation will likely favor N2. To favor N1, use a pyrazole with the bulky group at C5. |
| Change the Base/Solvent System | The nature of the pyrazolate counter-ion (e.g., Na+, K+, Cs+) and its solvation affects the nucleophilicity of the two nitrogen atoms differently.[2] | For N1 selectivity, try using NaH in an aprotic solvent like THF or K2CO3 in DMSO.[1] |
| Modify the Alkylating Agent | Use a more sterically demanding alkylating agent to amplify the steric effects of the pyrazole substituents.[7] | Instead of methyl iodide, consider using a masked methylating reagent like a bulky α-halomethylsilane, which can be desilylated after alkylation to yield the N-methyl pyrazole with high N1 selectivity.[7] |
| Adjust the Temperature | To favor the kinetic product , run the reaction at a lower temperature. To favor the thermodynamic product , use a higher temperature, provided the reaction is reversible.[5] | Compare the reaction outcome at 0 °C vs. reflux to determine if there is a temperature-dependent selectivity. |
Issue 3: Difficulty Separating Regioisomers
If you cannot avoid forming a mixture, effective purification becomes critical.
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[3][10]
-
Pro-Tip: The two isomers may have only a small difference in polarity. Use a shallow solvent gradient and consider testing different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize separation.
-
-
Recrystallization: If one isomer is formed in significant excess or if the isomers have different crystallization tendencies, fractional recrystallization can be an effective and scalable purification method.[9]
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative reverse-phase HPLC can be used, although it is less scalable.
Detailed Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Pyrazole
This protocol is designed to favor N1 alkylation by using a common base/solvent system known to promote this selectivity.[1]
Materials:
-
3-substituted pyrazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.05 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted pyrazole (1.0 eq).
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.
-
Alkylation: Cool the suspension back down to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired N1-isomer from any N2-isomer and other impurities.
Protocol 2: Characterization and Differentiation of N1 and N2 Regioisomers using NMR
Unequivocal identification of the correct regioisomer is critical. 2D NMR techniques are particularly powerful for this purpose.[10]
-
1H NMR: Compare the chemical shifts of the protons on the pyrazole ring and the substituent at C3/C5. The electronic environment of these protons will be different in the two isomers.
-
13C NMR: The chemical shifts of the pyrazole ring carbons will also differ between the two isomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is often the definitive experiment.[3][10] A NOESY experiment shows spatial proximity between protons.
-
For N1-alkylation of a 3-substituted pyrazole: You would expect to see a NOE correlation between the protons of the N1-alkyl group and the proton at the C5 position of the pyrazole ring.
-
For N2-alkylation of a 3-substituted pyrazole: You would expect to see a NOE correlation between the protons of the N2-alkyl group and the protons of the substituent at the C3 position.
-
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. Available at: [Link]
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Available at: [Link]
-
Chemodanov, V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules. Available at: [Link]
-
Sabatino, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
O'Brien, Z. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Bengel, L. L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). ResearchGate. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules. Available at: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2012). ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. Available at: [Link]
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). The Journal of Organic Chemistry. Available at: [Link]
-
Chuprakov, S., et al. (2007). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. Available at: [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Available at: [Link]
-
Selected examples of pyrazolium salt synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Gandeepan, P., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2014). ResearchGate. Available at: [Link]
-
Arias-Gómez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
-
Adams, C. J., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions. Available at: [Link]
-
Sinelshchikova, A. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Available at: [Link]
-
Malinakova, K., & Kriz, Z. (2014). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Acta Chimica Slovaca. Available at: [Link]
-
Boelke, A., et al. (2022). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Hosey, A. L. (2021). REGIODIVERGENT DEAROMATIZATION OF N-ALKYL PYRAZINIUM SALTS. Auburn University. Available at: [Link]
-
Diarylation of N- and O-nucleophiles through a metal-free cascade reaction. (2021). ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis. This guide is structured in a question-and-answer format to directly address the issues you may encounter, moving from general questions to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
The most prevalent and industrially relevant method for synthesizing 3-amino-4-carboxamidopyrazole derivatives is through the cyclocondensation reaction of a hydrazine species with a functionalized three-carbon backbone.[1][2] For this specific molecule, a common pathway involves reacting hydrazine with a derivative of cyanoacetamide, such as an ethoxymethylenemalononitrile derivative or a related precursor.[3][4]
The reaction is not merely a cyclization; it is a sequence of crucial chemical events:
-
Condensation: The more nucleophilic nitrogen of hydrazine attacks an electrophilic carbon of the precursor, forming a hydrazone or a similar intermediate.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack to form the five-membered pyrazole ring.
-
Aromatization: A dehydration or similar elimination step occurs to yield the stable, aromatic pyrazole ring.
-
Salt Formation: The final product is the hydrogen sulfate salt, which is intentionally formed by acidification to aid in purification and improve the product's stability and handling characteristics.[3][5]
Q2: What is the specific role of sulfuric acid in the reaction? Is it just a catalyst?
This is a critical point of understanding. While many cyclization reactions are acid-catalyzed, in this synthesis, sulfuric acid serves a dual purpose. Initially, it can act as a catalyst for the dehydration/aromatization step. However, its primary role in the final stage is to react with the basic pyrazole product to form the this compound salt.[3]
Causality: The pyrazole ring system contains basic nitrogen atoms.[6] By adding a strong acid like sulfuric acid, the pyrazole is protonated, forming a stable, crystalline salt. This has two major advantages:
-
Enhanced Isolation: The salt often has significantly lower solubility in the reaction medium than the free base form, allowing for high-yield precipitation and easy isolation by filtration.[5]
-
Improved Stability: Amine-substituted heterocycles can be susceptible to air oxidation. Converting the product to a salt form generally increases its shelf-life and thermal stability. Many amino acids and other biological molecules are also stable in sulfuric acid.[7]
Q3: What level of purity is required for the starting materials?
The success of this synthesis is highly dependent on the purity of your starting materials. Using technical grade reagents without purification is a common cause of failure.
-
Hydrazine: Hydrazine is a powerful reducing agent and can contain impurities. Use of high-purity hydrazine hydrate (85% or higher) or freshly distilled hydrazine is recommended to prevent unwanted side reactions.[8]
-
Cyanoacetamide Precursor: The three-carbon backbone (e.g., 3-morpholino-2-cyanoacrylamide) must be pure.[3] Impurities can introduce color and lead to the formation of tarry byproducts, which can complicate purification significantly.[8]
Q4: What is a realistic yield and how should the final product be stored?
Reported yields for this synthesis are often very high, frequently exceeding 90%, especially when the salt precipitation method is optimized.[3][9] However, this assumes pure starting materials and controlled reaction conditions. A yield between 80-95% is a good benchmark for a successful reaction.
For storage, the hydrogen sulfate salt is relatively stable.[10] It should be stored in a tightly sealed container in a cool, dry place, protected from light.
Synthesis and Mechanism Overview
The general reaction involves the formation of the pyrazole ring followed by protonation to yield the final salt.
Caption: Generalized reaction pathway for pyrazole synthesis.
Troubleshooting Guide
Q5: My reaction failed completely or I have a very low yield. What went wrong?
This is the most common issue and can be traced back to several root causes. A logical, step-by-step diagnosis is required.
Caption: Decision tree for diagnosing low-yield reactions.
Path A: Starting Materials Dominate
-
Possible Cause: The reaction has not proceeded to completion. The cyclization and aromatization steps often require heating to overcome the activation energy barrier.[11] A patent for a similar synthesis specifies heating to 95-100°C.[3]
-
Authoritative Insight: The initial condensation may occur at a lower temperature, but driving the reaction to the final aromatic product requires sufficient thermal energy. Insufficient reaction time or temperature is a primary culprit for low conversion.
-
Solution:
-
Verify Temperature: Ensure your reaction mixture is reaching the target temperature (typically 70-100°C).[3] Use an internal thermometer for accuracy.
-
Increase Reaction Time: Monitor the reaction using TLC (see Protocol 2). Continue heating until the starting material spot has been consumed.
-
Check Stoichiometry: Accurately weigh all reagents. An incorrect molar ratio can result in unreacted starting material.
-
Path B: Complex Mixture / Streaking on TLC
-
Possible Cause: Degradation of reagents or product has occurred. This often manifests as a dark, tarry reaction mixture.
-
Authoritative Insight: High temperatures can cause unwanted side reactions and polymerization.[8] The presence of oxygen can also lead to oxidative degradation, especially with amine-containing compounds.
-
Solution:
-
Strict Temperature Control: Avoid overheating. A rapid, uncontrolled exotherm can occur upon addition of hydrazine.[3] Use a controlled addition funnel and an adequate cooling bath to manage the temperature.
-
Use an Inert Atmosphere: If oxidative side products are suspected, repeat the reaction under a nitrogen or argon atmosphere to prevent air oxidation.[8]
-
Purify Reagents: Impurities in starting materials are a frequent source of side reactions.
-
Path C: Product is Insoluble / At TLC Baseline
-
Possible Cause: The product has formed but has not precipitated correctly, or it is not being properly visualized on TLC.
-
Authoritative Insight: The hydrogen sulfate salt is highly polar and may not move from the baseline on a standard silica TLC plate. The acidification step is critical; if the pH is not low enough (target pH ~1.5), the free base may remain in solution.[3]
-
Solution:
-
Verify pH: After the reaction is complete and has cooled, check the pH during the sulfuric acid addition. Ensure it reaches the target of pH 1.0-2.0 to guarantee protonation and precipitation of the salt.
-
TLC Analysis: To analyze the product on TLC, take a small aliquot of the reaction mixture before acidification, or neutralize a sample of the final slurry with a base (like NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate) to analyze the free base.
-
Induce Crystallization: If the product remains in solution, try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Q6: My final product is an off-color (yellow/brown) solid instead of white. How can I fix this?
-
Possible Cause: The color is due to small amounts of highly colored impurities, often from oxidation or thermal degradation.
-
Authoritative Insight: Even minor impurities can impart significant color to a crystalline solid. These can often be removed during purification.[12]
-
Solution:
-
Recrystallization with Charcoal: The most effective method is recrystallization from a suitable solvent (see Protocol 3). During the recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Filter the hot solution through Celite to remove the charcoal before allowing it to cool and crystallize.[12]
-
Solvent Wash: Sometimes, a simple wash of the filtered solid with a cold solvent (like acetone or isopropanol) can remove surface impurities and improve the color.[3]
-
Q7: The product won't crystallize from the reaction mixture, or it oils out. What should I do?
-
Possible Cause: The product is supersaturated in the solvent, or impurities are inhibiting crystal lattice formation.
-
Authoritative Insight: The formation of a stable crystal lattice is a thermodynamically controlled process. The presence of impurities can disrupt this process, leading to the formation of an amorphous solid or an oil. The choice of solvent and cooling rate are critical.[8]
-
Solution:
-
Check pH and Salt Formation: Re-verify that sufficient sulfuric acid was added to fully form the salt. The free base may have a much lower melting point and be more likely to oil out.
-
Solvent Trituration: If the product is an oil, decant the solvent. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and vigorously stir or sonicate. This can often induce solidification.[8]
-
Modify the Solvent System: If the reaction was performed in water, sometimes adding a co-solvent like ethanol or isopropanol can change the solubility profile and promote crystallization upon cooling.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis adapted from patent literature.[3][4] Researchers should always perform their own risk assessment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine the cyanoacetamide precursor (e.g., 3-morpholino-2-cyanoacrylamide, 1.0 eq) and water.
-
Heating: Heat the mixture to 60-70°C with stirring to form a solution or suspension.
-
Hydrazine Addition: Add hydrazine hydrate (85%, ~1.1 eq) dropwise via an addition funnel. The reaction is exothermic; control the addition rate to allow the temperature to rise to, but not exceed, 95-100°C.
-
Reaction: Maintain the temperature at ~95°C for 20-30 minutes after the addition is complete. Monitor the reaction by TLC (Protocol 2) until the starting material is consumed.
-
Cooling: Cool the reaction mixture to 50-60°C.
-
Acidification & Precipitation: In a separate beaker, prepare a solution of concentrated sulfuric acid (1.0 - 1.1 eq) in water or ice. Caution: Always add acid to water. Slowly add this acidic solution to the reaction mixture with vigorous stirring. The product should begin to precipitate. Continue adding until the pH of the slurry is 1.0-2.0.
-
Crystallization: Cool the slurry to 0-5°C in an ice bath and stir for 30-60 minutes to ensure complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then cold acetone to remove residual impurities and aid in drying.[3]
-
Drying: Dry the white crystalline solid under vacuum at 60-80°C to a constant weight.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase: A good starting point is a mixture of Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v). Adjust polarity as needed.
-
Spotting: On the baseline, spot the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the plate under UV light (254 nm). The starting material and product should be UV active. The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane. The free base product is expected to be more polar than the starting material.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: The goal is to find a solvent (or solvent system) that dissolves the compound when hot but in which it is poorly soluble when cold. For pyrazolium salts, polar protic solvents are a good starting point.
| Solvent System | Typical Ratio | Comments |
| Ethanol / Water | Varies | Dissolve in minimum hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify. |
| Isopropanol | N/A | A single-solvent system that can be effective. |
| Acetic Acid / Water | Varies | Can be effective but may be difficult to remove residual acid. |
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to just dissolve the solid. b. If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. c. Set up a hot filtration apparatus (fluted filter paper, short-stem funnel). Heat the funnel with hot solvent vapor before filtering to prevent premature crystallization. d. Filter the hot solution quickly into a clean, pre-warmed flask. e. Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 4. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 10. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Welcome to the Technical Support Center for the synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis and achieve high purity and yield. This guide is structured to address common challenges and fundamental questions, moving beyond simple protocols to explain the underlying chemical principles.
This guide is divided into two main sections: a Troubleshooting Guide for immediate problem-solving during your experiments and a Frequently Asked Questions (FAQs) section for a broader understanding of the synthesis.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis. Each problem is analyzed by its potential causes, followed by actionable, scientifically-grounded solutions.
Problem 1: Low Overall Yield of the Final Product
You've completed the synthesis, but the isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions
-
Incomplete Hydrolysis of the Nitrile Precursor: The conversion of the nitrile group (-CN) on 3-amino-4-cyanopyrazole to the carboxamide group (-CONH₂) is a critical step. Incomplete reaction is a primary cause of low yield.
-
Scientific Rationale: Acid-catalyzed hydrolysis requires sufficient protonation of the nitrile nitrogen to make the carbon susceptible to nucleophilic attack by water. Insufficient acid concentration, low temperature, or short reaction times can stall the reaction.
-
Recommended Solution:
-
Reaction Monitoring: Do not rely solely on time. Monitor the disappearance of the starting material (3-amino-4-cyanopyrazole) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature Control: The hydrolysis step is often exothermic. A common procedure involves heating to around 90-100°C to drive the reaction to completion[1]. Ensure your reaction mixture reaches and maintains this temperature for the recommended duration (e.g., 20-30 minutes) after the initial exotherm[1].
-
-
-
Imprecise pH Control During Salt Formation: The product is isolated as a hydrogen sulfate salt. Precipitation is highly pH-dependent. If the pH is too low or too high, the product may remain soluble, or impurities could co-precipitate.
-
Scientific Rationale: The pyrazole ring and the amino group have specific pKa values. The hydrogen sulfate salt has a defined solubility minimum at a particular pH. Deviating from this optimal pH increases its solubility in the aqueous medium.
-
Recommended Solution: After the hydrolysis is complete, cool the reaction mixture (e.g., to 55-60°C) before acidification. Carefully adjust the pH to approximately 1.5 using a mixture of sulfuric acid and ice to control the exotherm[1]. Use a calibrated pH meter and add the acid dropwise.
-
-
Product Loss During Washing: Washing the filtered crystals is necessary to remove residual acid and soluble impurities, but using the wrong solvent or excessive volumes can dissolve the product.
-
Scientific Rationale: The solubility of the salt is dependent on the polarity of the wash solvent. While water is used to remove inorganic impurities, its overuse can lead to product loss. An organic solvent in which the product is poorly soluble is needed to remove organic impurities and dry the product.
-
Recommended Solution: Wash the crystalline product sequentially with a minimal amount of cold water, followed by a non-polar solvent like acetone[1]. The cold water removes residual sulfuric acid, and the acetone wash helps remove water and any organic-soluble impurities, facilitating drying.
-
Problem 2: Significant Contamination with 3-Amino-4-carboxypyrazole
Your final product's analytical data (e.g., NMR, LC-MS) shows a significant peak corresponding to the over-hydrolyzed carboxylic acid impurity.
Potential Causes & Solutions
-
Harsh Hydrolysis Conditions: The most common cause is the further hydrolysis of the desired carboxamide intermediate to a carboxylic acid. This is driven by excessive temperature or prolonged exposure to strong acid.
-
Scientific Rationale: The mechanism for acid-catalyzed nitrile hydrolysis proceeds through the amide. If reaction conditions are too forcing (high H+ concentration, high temperature, extended time), the amide itself will undergo hydrolysis to the corresponding carboxylic acid and ammonium salt.
-
Recommended Solution:
-
Strict Temperature and Time Control: Once the reaction for nitrile hydrolysis is initiated (e.g., by adding hydrazine hydrate to the precursor), monitor the temperature closely. The exothermic reaction can cause the temperature to rise rapidly to 95-100°C[1]. Do not prolong the heating phase unnecessarily. Once TLC/HPLC confirms the absence of the nitrile, immediately proceed to the cooling and acidification step.
-
Controlled Acid Addition: As mentioned previously, cool the mixture before adding sulfuric acid. A rapid, uncontrolled addition can create localized "hot spots" with high acid concentration, promoting over-hydrolysis.
-
-
Workflow for Hydrolysis and Salt Formation
The following diagram illustrates the critical control points in the process to minimize impurity formation and maximize yield.
Caption: Key experimental workflow for synthesis and isolation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway and what are the key starting materials?
The most prevalent and industrially relevant synthesis starts from precursors that build the pyrazole ring, followed by functional group transformations. A typical route involves the reaction of a β-cyanoacrylamide derivative with hydrazine, followed by hydrolysis and salt formation[1].
-
Starting Materials: Common starting points include reacting cyanoacetamide or ethoxymethylene malononitrile with hydrazine to form 3-amino-4-cyanopyrazole[1][2][3].
-
Key Steps:
-
Ring Formation: Cyclization reaction with hydrazine hydrate to form the 3-aminopyrazole ring system.
-
Hydrolysis: Conversion of the 4-position cyano group (-CN) to a carboxamide group (-CONH₂).
-
Salt Formation: Precipitation of the final product as a hydrogen sulfate salt by adding sulfuric acid.
-
Q2: What are the critical process parameters (CPPs) that I need to control?
Controlling CPPs is essential for reproducibility, purity, and safety. The following table summarizes the most important parameters for this synthesis.
| Parameter | Recommended Range/Value | Rationale & Impact on Purity |
| Reaction Temperature | 90-100°C (during hydrolysis) | Below this range leads to incomplete reaction. Significantly above may promote decomposition or side reactions. |
| pH for Precipitation | 1.5 ± 0.2 | This is the pH of minimum solubility for the hydrogen sulfate salt. Incorrect pH drastically reduces yield. |
| Cooling Rate | Gradual cooling to 0-5°C | "Crash cooling" leads to the formation of small, impure crystals that are difficult to filter. Slow cooling promotes larger, purer crystal growth. |
| Reagent Stoichiometry | Use of 85% hydrazine hydrate is common[1]. | Excess hydrazine can be difficult to remove and may pose a safety risk. Stoichiometry should be carefully calculated based on the limiting reagent. |
| Drying Temperature | < 80°C (in vacuo) | Higher temperatures can cause thermal decomposition of the product, leading to discoloration and impurities. |
Q3: How can I mechanistically understand the formation of the main impurities?
Understanding the reaction pathways is key to preventing side reactions. The primary competition is between the desired partial hydrolysis and the undesired full hydrolysis of the nitrile group.
Caption: Desired reaction vs. impurity formation pathway.
The key is to apply just enough energy (heat) and catalytic acid for a sufficient duration to convert the nitrile to the amide, and then immediately change the conditions (cooling, pH adjustment) to isolate the amide salt before it can hydrolyze further.
Q4: What are the best practices for handling hydrazine hydrate?
Hydrazine hydrate is a hazardous chemical and requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of toxic and potentially carcinogenic vapors.
-
Handling: Hydrazine hydrate is corrosive and a suspected carcinogen. Avoid contact with skin and eyes. It is also a reducing agent and can react violently with oxidizing agents.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (oxidizing agents, acids, metals). Keep the container tightly sealed.
Q5: Which analytical methods are suitable for quality control?
A combination of chromatographic and spectroscopic methods is recommended for ensuring the purity of the final product.
-
HPLC: The primary tool for quantifying the purity of the final product and detecting impurities like unreacted starting material and the carboxylic acid byproduct. A reverse-phase C18 column with a suitable buffer/organic mobile phase is typically effective.
-
¹H and ¹³C NMR: Provides structural confirmation of the desired product and can identify impurities if they are present at levels >1%.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -NH₂, -C=O, -SO₄²⁻) and the disappearance of the nitrile (-CN) peak from the starting material.
References
- Google Patents: DE1904894C3. Describes a process for preparing 3-amino-4-carboxamido-pyrazoles, detailing reaction conditions, temperature control, and pH adjustment for precipitation.
-
Der Pharma Chemica: Synthesis of 3-Amino-4-cyano pyrazole. Discusses the synthesis of 3-Amino-4-cyano pyrazole as a critical intermediate. URL: [Link]
- Google Patents: CN101475533B. Details a one-pot production method involving cyclization with hydrazine hydrate and salt formation with sulfuric acid.
Sources
Technical Support Center: Scale-up Synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Welcome to the technical support center for the scale-up synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to larger-scale production of this important pyrazole derivative. Pyrazole scaffolds are integral to a wide range of pharmaceuticals, making the robust synthesis of their derivatives a critical endeavor in medicinal chemistry and drug discovery.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
I. Understanding the Core Synthesis
The synthesis of this compound typically involves the cyclocondensation of a hydrazine source with a suitable 1,3-dicarbonyl equivalent, followed by salt formation.[4][5] A common route involves the reaction of cyanoacetamide with triethyl orthoformate, followed by cyclization with hydrazine hydrate, and subsequent treatment with sulfuric acid to yield the desired hydrogen sulfate salt.[6]
Illustrative Reaction Scheme
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Common Scale-up Challenges
Transitioning a synthesis from grams to kilograms can introduce unforeseen difficulties. This section addresses specific issues you might encounter.
Problem 1: Incomplete Cyclization and Low Yield of the Pyrazole Free Base
Symptoms:
-
LC-MS analysis of the crude reaction mixture shows significant amounts of unreacted starting materials or intermediates.
-
The isolated yield of the 3-Amino-4-carboxamidopyrazole free base is substantially lower than in lab-scale experiments.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Poor Heat Transfer | On a larger scale, exothermic reactions can lead to localized overheating, causing decomposition of reactants or products. The cyclization step with hydrazine is often exothermic.[7] | - Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reactor. - Controlled Addition: Add the hydrazine hydrate solution portion-wise or via a dropping funnel to manage the exotherm. - Jacket Cooling: Utilize a reactor with a cooling jacket to actively remove heat generated during the reaction. |
| Incorrect Stoichiometry | Inaccurate measurement of reagents on a large scale can lead to an excess or deficit of a key reactant, hindering the reaction's completion. | - Calibrate Equipment: Ensure all scales and metering pumps are properly calibrated. - Molar Ratio Adjustment: Re-evaluate the molar ratios of reactants. A slight excess of hydrazine may be beneficial on a larger scale to drive the reaction to completion. |
| Solvent Effects | The choice of solvent and its volume can significantly impact reaction kinetics and solubility of intermediates. | - Solvent Screening: If yields are consistently low, consider screening alternative solvents with different polarities and boiling points. - Concentration Optimization: Adjust the reaction concentration. A more concentrated reaction may increase the reaction rate, but could also exacerbate exotherm issues. |
Problem 2: Difficulty in Isolation and Purification of the Hydrogen Sulfate Salt
Symptoms:
-
The product precipitates as an oil or a sticky solid, making filtration and handling difficult.
-
The isolated product is off-color or contains significant impurities even after crystallization.
-
Inconsistent crystal form or particle size.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Rapid Crystallization | Adding sulfuric acid too quickly can cause the product to "crash out" of solution, trapping impurities and leading to poor crystal formation. The goal is crystallization, not just precipitation.[8] | - Controlled Acid Addition: Add the sulfuric acid solution slowly to the solution of the pyrazole free base with good agitation. - Temperature Control: Control the temperature during acidification. Cooling the mixture may be necessary to promote the formation of well-defined crystals.[7] |
| Incorrect pH | The final pH of the mixture is critical for the selective precipitation of the hydrogen sulfate salt. | - Precise pH Adjustment: Carefully monitor and adjust the pH to the optimal range for precipitation (typically acidic, around pH 1.5-2.0).[7] |
| Residual Solvents/Impurities | The presence of residual solvents from the previous step or process-related impurities can interfere with crystallization. | - Solvent Swap: Consider a solvent swap to a more suitable crystallization solvent before adding sulfuric acid. - Charcoal Treatment: If the solution of the free base is colored, a charcoal treatment can remove colored impurities before crystallization. |
| Supersaturation Issues | On a large scale, achieving controlled supersaturation for optimal crystal growth can be challenging. | - Seeding: Introduce a small amount of previously isolated, pure crystals (seed crystals) to the supersaturated solution to induce crystallization and control particle size.[8] - Anti-Solvent Addition: Consider the controlled addition of an anti-solvent in which the product is insoluble to promote crystallization. |
Problem 3: Product Purity and Impurity Profile
Symptoms:
-
HPLC or NMR analysis reveals the presence of unexpected side products.
-
The final product fails to meet the required purity specifications.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Side Reactions | At elevated temperatures or with incorrect stoichiometry, side reactions such as dimerization or degradation can occur. Pyrazole synthesis can sometimes yield regioisomers.[4] | - Temperature Profiling: Carefully monitor and control the reaction temperature at all stages. - Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. |
| Hydrolysis of Carboxamide | The carboxamide group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. | - Mild Conditions: Use the mildest possible conditions for salt formation and isolation. Avoid prolonged exposure to strong acids or bases at high temperatures. |
| Inefficient Recrystallization | The chosen recrystallization solvent system may not be effective at removing specific impurities. | - Solvent System Screening: Experiment with different solvent and anti-solvent combinations for recrystallization to find a system that effectively purges the identified impurities. |
Experimental Protocol: Optimized Crystallization of this compound
This protocol is designed to promote the formation of a crystalline, easily filterable product.
-
Dissolution of Free Base: Dissolve the crude 3-Amino-4-carboxamidopyrazole free base in a suitable solvent (e.g., water or an alcohol/water mixture) with gentle heating (e.g., 50-60 °C) to ensure complete dissolution.
-
Cooling and Filtration (Optional): If the solution is colored or contains particulate matter, treat with activated charcoal, and perform a hot filtration.
-
Controlled Acidification: Cool the solution to a controlled temperature (e.g., 10-15 °C). Slowly add a pre-determined amount of sulfuric acid (e.g., as a 50% aqueous solution) dropwise with vigorous stirring, while monitoring the pH to reach the target of 1.5-2.0.
-
Crystallization and Aging: Once the acid addition is complete, maintain the temperature and continue stirring for a defined "aging" period (e.g., 2-4 hours) to allow for complete crystallization and crystal growth.
-
Isolation: Isolate the crystalline product by filtration.
-
Washing: Wash the filter cake with a cold solvent (the same solvent used for crystallization) to remove residual mother liquor, followed by a wash with a non-polar solvent (e.g., acetone) to aid in drying.[7]
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concerns are:
-
Hydrazine Hydrate: Hydrazine is a toxic and potentially explosive substance. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Exothermic Reactions: The cyclization with hydrazine and the neutralization with sulfuric acid are exothermic.[7] Proper temperature control and monitoring are crucial to prevent runaways.
-
Dust Explosion: While not specifically noted for this compound, pyrazole derivatives with a high nitrogen-to-carbon ratio can have the potential for dust explosivity.[9] A safety assessment is recommended before handling large quantities of the dry powder.
Q2: How can I control the particle size of the final product?
A2: Particle size can be controlled by carefully managing the crystallization process:
-
Cooling Rate: A slower cooling rate generally leads to larger crystals.
-
Agitation: The type and speed of agitation can influence crystal size and morphology.
-
Seeding: As mentioned in the troubleshooting guide, seeding is a highly effective method for controlling particle size and achieving a more uniform distribution.[8]
Q3: My final product is a hemisulfate salt instead of the hydrogen sulfate. Why did this happen and how can I control it?
A3: The formation of a hemisulfate (a 2:1 ratio of the pyrazole to sulfuric acid) versus a hydrogen sulfate (1:1 ratio) is dependent on the stoichiometry of the acid used and the pH of the final mixture.[10]
-
Stoichiometry: To favor the hydrogen sulfate, use at least one molar equivalent of sulfuric acid relative to the pyrazole free base.
-
pH Control: Maintaining a lower pH (e.g., closer to 1.5) will favor the formation of the hydrogen sulfate salt. Careful control over the amount of acid added is key.
Q4: What are the best analytical techniques to monitor the reaction and product purity?
A4: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials, the formation of the product, and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying intermediates and potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any isomeric impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups in the final product.
Logical Flow for Troubleshooting
Caption: A logical workflow for diagnosing and resolving common scale-up issues.
IV. References
-
Pyrazolium salts as a new class of ionic liquid crystals. Journal of Materials Chemistry. (2012). DOI: 10.1039/C2JM31939J.
-
This compound synthesis. Chemicalbook.
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. (2010).
-
Process for the preparation of 3-amino-4-carboxamido-pyrazoles. Google Patents.
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
-
Process for the production of pyrazoles. Google Patents.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023).
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. (2025).
-
3-Amino-4-carboxamidopyrazole hemisulfate. PubChem.
-
Overview of synthesis of pyrazole derivatives. ResearchGate.
-
Guide for crystallization.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
-
This compound. Santa Cruz Biotechnology.
-
Method for preparing 3-amino-4-formamido pyrazole hemisulphate. Google Patents.
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. (2023).
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. (2024).
-
Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed. (2009).
-
Selected examples of pyrazolium salt synthesis. ResearchGate.
-
Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. National Institutes of Health. (2024).
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. (2022).
-
Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. PubMed. (2024).
-
Synthesis of 3-amino-4-nitrofurazan by an improved method. ResearchGate.
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
-
3-Aminopropyl Hydrogen Sulfate. Pharmaffiliates.
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. (2025).
-
3-Aminopropyl Hydrogen Sulfate. Simson Pharma Limited.
-
(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate. TargetMol.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 7. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 8. unifr.ch [unifr.ch]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
characterization issues of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate (CAS: 329351-43-1). We address common characterization challenges and provide field-proven troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, properties, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A: this compound is known to be hygroscopic.[1] To prevent water uptake, which can affect analytical results and stability, it is imperative to store the compound in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, maintaining a cold and dry environment, such as at 2-8°C, is recommended.[1][2]
Q2: What is the expected solubility of this compound?
A: As an organic salt, it exhibits enhanced aqueous solubility compared to its freebase form.[3] However, its solubility in organic solvents is limited. It has been reported to be slightly soluble in DMSO and very slightly soluble in methanol.[1][2] For analytical purposes, initial solubility tests should be performed on a small scale. If preparing solutions for HPLC, ensure the sample is fully dissolved in the mobile phase or a weaker solvent to prevent precipitation upon injection.
Q3: Is this compound subject to tautomerism? How does that affect its characterization?
A: Yes, the N-unsubstituted pyrazole ring is subject to annular prototropic tautomerism.[4] This is a rapid exchange of the proton between the N1 and N2 nitrogen atoms.[5] This phenomenon can significantly impact NMR characterization, often leading to the broadening or averaging of signals for the C3 and C5 ring positions, as the instrument detects a time-averaged structure.[4][5] This is a critical consideration when interpreting spectral data.
Q4: What are the primary safety precautions when handling this compound?
A: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The material is classified as an irritant.[1] Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information.
| Compound Properties Summary | |
| CAS Number | 329351-43-1[6] |
| Molecular Formula | C₄H₈N₄O₅S[6] |
| Molecular Weight | 224.20 g/mol [6] |
| Melting Point | 224-227 °C (with decomposition)[1][7] |
| Appearance | White to pale brown solid/powder[1] |
| Key Features | Hygroscopic[1]; Subject to Tautomerism[4] |
Troubleshooting Guide by Analytical Technique
This core section provides in-depth, issue-specific guidance for the primary analytical techniques used to characterize this molecule.
1. NMR Spectroscopy Issues
Nuclear Magnetic Resonance (NMR) is fundamental for structural confirmation. However, the unique features of the pyrazole ring can present interpretive challenges.
Q: My 13C NMR spectrum shows fewer than the expected 4 signals for the pyrazole core, or the C3 and C5 signals are unusually broad. Why?
A: This is a classic sign of annular tautomerism on the NMR timescale.[5] The rapid N-H proton shift between the two ring nitrogens makes the C3 and C5 positions environmentally similar over the measurement period, causing their signals to merge or broaden significantly.[4]
-
Probable Cause: Fast N1-N2 prototropic exchange.
-
Troubleshooting Protocol:
-
Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of proton exchange. If the exchange becomes slow enough on the NMR timescale, you may be able to resolve the distinct signals for C3 and C5.
-
Solvent Choice: The rate of exchange can be solvent-dependent. Acquiring spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃, if solubility permits) may influence the exchange rate.
-
2D NMR: Techniques like HMBC can help. For instance, the proton at position H5 will show a long-range correlation to both C3 and C4 carbons, which can help in assigning the averaged or broad signals.[5]
-
Q: The N-H and/or NH₂ proton signals in my 1H NMR are very broad or completely absent. Where did they go?
A: This is typically due to chemical exchange with residual water or deuterated protons from the solvent (e.g., in D₂O or CD₃OD).[5] The nitrogen nucleus also has a quadrupole moment that can contribute to the broadening of attached proton signals.[5]
-
Probable Cause: Rapid proton exchange with the solvent or other molecules.
-
Troubleshooting Protocol:
-
Use a Dry Aprotic Solvent: The most effective solution is to use a freshly opened or dried aprotic NMR solvent, such as DMSO-d₆. DMSO-d₆ is also excellent for observing exchangeable protons as it is less prone to exchange than protic solvents.
-
Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may sometimes sharpen these signals.[5]
-
Check for Acidic/Basic Impurities: Impurities can catalyze the exchange process, exacerbating the broadening. Ensure the sample is of high purity.
-
2. HPLC Analysis Issues
Due to its polar nature and ionizable groups, developing a robust HPLC method requires specific considerations.
Q: I am seeing poor retention (compound elutes near the void volume) on my standard C18 column. What should I do?
A: This is expected for a highly polar molecule like this compound on a traditional reversed-phase (RP) column. The hydrophobic C18 stationary phase has minimal interaction with the polar analyte.
-
Probable Cause: Lack of hydrophobic interaction between the polar analyte and the non-polar stationary phase.
-
Troubleshooting Protocol:
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain.[8] This allows the phase to be wetted with highly aqueous mobile phases without chain collapse and provides an alternative interaction mechanism for polar analytes, improving retention.[8]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a high organic mobile phase, providing strong retention for polar molecules.
-
Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid for RP) into the mobile phase. This reagent pairs with the charged analyte, increasing its overall hydrophobicity and thus its retention on an RP column.
-
Q: My peaks are tailing or showing inconsistent retention times. How can I improve peak shape and reproducibility?
A: Peak tailing for a basic compound like this is often due to secondary interactions with acidic silanol groups on the silica support of the column.[9] Retention time drift can be caused by poor column equilibration or issues with the mobile phase preparation.[10]
-
Probable Cause: Silanol interactions (tailing); insufficient column equilibration or mobile phase instability (retention drift).
-
Troubleshooting Protocol:
-
Mobile Phase pH Control: Adjust the mobile phase pH with a suitable buffer (e.g., phosphate, formate) to suppress the ionization of residual silanols (typically by working at a low pH of 2-3) or to ensure the analyte is in a consistent protonation state.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, minimizing tailing.[9]
-
Increase Buffer Strength: A higher ionic strength buffer can sometimes help shield the silanol interactions and improve peak shape.[9]
-
Ensure Proper Equilibration: When changing mobile phases, especially with gradients, equilibrate the column with at least 10-15 column volumes to ensure a stable baseline and reproducible retention times.[9]
-
Premix Mobile Phase: If using an isocratic method, manually premixing the mobile phase can eliminate variability from the pump's mixing performance.[10]
-
| HPLC Troubleshooting Summary | ||
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Poor Retention | Analyte is too polar for RP-C18 phase. | Switch to a polar-embedded or HILIC column; use ion-pairing agents.[8] |
| Peak Tailing | Secondary interactions with column silanols. | Use a low pH mobile phase (2-3); add a competing base (e.g., triethylamine); use a high-purity end-capped column.[9] |
| Drifting Retention Times | Insufficient column equilibration; mobile phase composition changing. | Increase equilibration time between runs; premix mobile phase manually; check pump performance.[9][10] |
| High Backpressure | Column frit blockage; buffer precipitation. | Filter samples; use a guard column; ensure buffer is soluble in the mobile phase composition range.[10][11] |
3. Mass Spectrometry (MS) Issues
Q: What ionization mode and fragments should I expect for this compound?
A: Electrospray Ionization (ESI) is the preferred method for this pre-ionized salt.
-
Expected Ions:
-
Positive Mode (ESI+): You should primarily observe the protonated pyrazolium cation, [C₄H₇N₄O]⁺, at m/z ~127.1.
-
Negative Mode (ESI-): You will likely see the hydrogen sulfate (bisulfate) anion, [HSO₄]⁻, at m/z 97.0.
-
-
Expected Fragmentation (MS/MS):
-
In positive mode tandem MS, fragmentation of the m/z 127 ion would likely involve neutral losses typical of amides and aromatic systems, such as the loss of HNCO (isocyanic acid) or CO (carbon monoxide).
-
The presence of the pyrazolium salt structure makes it relatively stable.[12]
-
4. FTIR Spectroscopy Issues
Q: My FTIR spectrum is very broad in the 3000-3500 cm-1 region and the baseline is noisy. What is the cause?
A: This is almost certainly due to the presence of water. The compound is hygroscopic, and absorbed water has a very strong, broad O-H stretching band that can obscure the N-H stretches of the molecule.[1]
-
Probable Cause: Water absorption due to the hygroscopic nature of the sample.
-
Troubleshooting Protocol:
-
Dry the Sample: Before analysis, dry the sample thoroughly under vacuum or in a drying oven at a temperature well below its decomposition point.
-
Proper Sample Preparation: When preparing a KBr pellet, ensure the KBr is spectroscopic grade and has been kept in a drying oven. Work quickly in a low-humidity environment (e.g., under a heat lamp or in a glove box) to minimize water absorption during sample preparation.
-
Background Correction: Ensure a clean, recent background spectrum is taken to minimize atmospheric water vapor interference.
-
| Characteristic FTIR Absorption Bands | |
| Functional Group | Expected Wavenumber (cm-1) |
| N-H Stretch (Primary Amine & Pyrazole) | 3170 - 3370 (Often two distinct peaks for the primary amine's symmetric and asymmetric stretches)[13] |
| C=O Stretch (Amide I band) | 1630 - 1680 (Lowered due to conjugation)[13] |
| N-H Bend (Primary Amine) | 1580 - 1650[14] |
| S=O Stretch (Hydrogen Sulfate) | 1150 - 1250 and 1030-1070 (Broad and strong)[15] |
| O-H Stretch (Hydrogen Sulfate) | ~2500 - 3300 (Very broad)[16] |
5. Thermal Analysis (TGA/DSC) Issues
Q: My TGA results show an initial weight loss at low temperatures (<120°C). Is this decomposition?
A: No, this is highly unlikely to be decomposition. This initial weight loss corresponds to the loss of absorbed or bound water due to the compound's hygroscopic nature.[17][18] The main decomposition will occur at a much higher temperature, likely coinciding with the melting point.[1]
-
Probable Cause: Loss of adsorbed water.
-
Troubleshooting Protocol:
-
Correlate with DSC: A simultaneous DSC-TGA analysis is invaluable. The initial weight loss in TGA will correspond to a broad endotherm in the DSC trace, characteristic of water evaporation.[19] Decomposition events are typically sharp, energetic events in the DSC.
-
Controlled Atmosphere: Run the experiment under a dry, inert atmosphere (e.g., nitrogen or argon) to get a clear profile.
-
Pre-Drying Step: Consider adding an isothermal hold at a temperature like 100-110°C at the beginning of the TGA method to drive off all water before starting the main temperature ramp. This will allow for a more accurate determination of the onset of thermal decomposition.
-
Sources
- 1. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 2. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]
- 3. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. bvchroma.com [bvchroma.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mt.com [mt.com]
- 18. iitk.ac.in [iitk.ac.in]
- 19. m.youtube.com [m.youtube.com]
degradation pathways of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the . As your virtual Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate sample is showing a progressive loss of purity and the appearance of new peaks in my chromatogram during stability studies. What are the most probable degradation pathways?
A1: Senior Application Scientist Insights
The molecular structure of this compound possesses several functional groups susceptible to degradation under common laboratory and storage conditions. The primary degradation pathways to consider are:
-
Hydrolytic Degradation: The carboxamide group is prone to hydrolysis, especially given that the compound is a hydrogen sulfate salt, which can create an acidic microenvironment when dissolved in solution. This reaction would cleave the amide bond to form 3-amino-4-carboxy-pyrazol-1-ium and ammonia.[1][2]
-
Thermal Degradation: Pyrazole derivatives can be susceptible to thermal decomposition.[3][4] The degradation profile will be highly dependent on the temperature and the solid-state form of the compound. Theoretical studies suggest that N2 elimination can be a decomposition pathway for some pyrazoles.[5][6]
-
Photolytic Degradation: The presence of the aromatic amine functionality suggests a potential for photodegradation upon exposure to UV or even visible light.[7][8] This can lead to complex degradation profiles and discoloration of the sample.
-
Oxidative Degradation: The amine group and the electron-rich pyrazole ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen or residual oxidizing agents.[9][10]
To systematically investigate these possibilities, a forced degradation (or stress testing) study is the recommended approach.[11][12] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation and identify the resulting products.
Troubleshooting Guide: Investigating Degradation Pathways
Q2: I suspect hydrolytic degradation is occurring in my aqueous formulations. How can I definitively confirm this and characterize the degradants?
A2: Experimental Protocol & Causality
Hydrolysis of the carboxamide is a highly probable degradation route.[13] The acidic nature of the hydrogen sulfate salt can catalyze this reaction in the presence of water.
Protocol for Forced Hydrolysis Study:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following media:
-
0.1 M Hydrochloric Acid (Acidic Condition)
-
Purified Water (Neutral Condition)
-
0.1 M Sodium Hydroxide (Basic Condition)
-
-
Stress Conditions: Incubate the solutions at a controlled temperature, for example, 60°C.[14] It is also advisable to have a set of samples at room temperature for comparison.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis to prevent further degradation during the analytical process.[14]
-
Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS).[15]
-
Data Interpretation:
-
Monitor for a decrease in the peak area of the parent compound.
-
Look for the appearance of a new, more polar peak corresponding to the carboxylic acid degradant (3-amino-4-carboxy-pyrazolium).
-
The mass spectrometer will be critical in confirming the identity of the degradant by its mass-to-charge ratio.
-
Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation of the carboxamide group.
Q3: My solid sample of this compound has developed a yellowish tint after being on the benchtop. Could this be photodegradation, and how do I test for it?
A3: Understanding and Investigating Photostability
Yes, discoloration is a common indicator of photodegradation, particularly for compounds containing aromatic amines.[7][16] Exposure to light can generate reactive species that lead to the formation of colored impurities.
Protocol for Photostability Testing (ICH Q1B):
-
Sample Preparation:
-
Spread a thin layer of the solid compound in a shallow, transparent dish.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette or other transparent container.
-
Prepare control samples for each condition, wrapped in aluminum foil to protect them from light.
-
-
Light Exposure: Place the samples in a photostability chamber. The light source should provide a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, compare the physical appearance (color) of the exposed and control samples. Analyze both sets of samples by a suitable analytical method like HPLC to quantify any degradation.
-
Data Interpretation: A significant increase in degradation products in the light-exposed samples compared to the dark controls confirms photolability.
Troubleshooting HPLC Analysis of Stressed Samples:
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape for degradants | Degradants may be highly polar. | Use a polar-endcapped C18 column or consider HILIC chromatography. |
| Co-elution of peaks | Insufficient chromatographic resolution. | Optimize the gradient, mobile phase pH, or change the stationary phase. |
| Inconsistent retention times | Fluctuations in column temperature or mobile phase composition. | Use a column oven and ensure proper mobile phase mixing. |
Workflow for a Comprehensive Forced Degradation Study
A systematic approach is crucial for accurately identifying and understanding degradation pathways.[17][18]
Caption: General workflow for a forced degradation study.
Q4: What are the best practices for the routine storage of this compound to ensure its long-term stability?
A4: Recommendations for Optimal Storage
Based on the potential degradation pathways, the following storage conditions are recommended:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8°C), to minimize thermal degradation and slow down potential hydrolytic reactions if any moisture is present.
-
Light: Protect from light at all times by storing in an amber vial or a container wrapped in aluminum foil.[7][16]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[10] For highly sensitive applications, consider storage in a desiccator to protect from moisture.
-
Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept refrigerated and protected from light. The stability in solution will be highly dependent on the solvent and pH.
By understanding the inherent stability of this compound and implementing these troubleshooting and preventative measures, researchers can ensure the integrity of their samples and the reliability of their experimental results.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). [Link]
-
Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
-
University of Isfahan. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. [Link]
-
Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. [Link]
-
ACS Publications. (2012). Pyrazolium- versus Imidazolium-Based Ionic Liquids: Structure, Dynamics and Physicochemical Properties. [Link]
-
ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). [Link]
-
ResearchGate. List of aromatic amines used in this study and the efficiency of their.... [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
University of Calgary. Ch20 : Amide hydrolysis. [Link]
-
NIH. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. [Link]
-
NIH. (2020). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
-
ACS Publications. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. [Link]
-
NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
ResearchGate. (2010). Photochemistry of Aliphatic and Aromatic Amines. [Link]
-
NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Scirp.org. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. [Link]
-
ResearchGate. A, B, C) Recent examples of the reactivity of pyrazolium halide salts.... [Link]
-
PubMed. (2024). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2-Dihydropyrimidine Derivatives. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
PubMed. (2017). The Degradation Chemistry of Farglitazar and Elucidation of the Oxidative Degradation Mechanisms. [Link]
-
PubMed. (2014). Oxidative degradation study on antimicrobial agent ciprofloxacin by electro-Fenton process: kinetics and oxidation products. [Link]
-
ResearchGate. Recent Developments in the Chemistry of Pyrazoles | Request PDF. [Link]
-
PubMed. (2012). Differences in the pharmacokinetics of 4-amino-3-chlorophenyl hydrogen sulfate, a metabolite of resatorvid, in rats and dogs. [Link]
-
NIH. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]
-
ResearchGate. (2024). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives. [Link]
-
ResearchGate. (2016). (PDF) Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. [Link]
-
PubMed. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. [Link]
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Degradation Chemistry of Farglitazar and Elucidation of the Oxidative Degradation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Khan Academy [en.khanacademy.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. scirp.org [scirp.org]
- 16. ris.ui.ac.ir [ris.ui.ac.ir]
- 17. rjptonline.org [rjptonline.org]
- 18. scispace.com [scispace.com]
Validation & Comparative
comparing 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate with other pyrazolium salts
An In-Depth Comparative Guide to 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate and Other Pyrazolium Salts for Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Significance of Salt Forms
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and bioactive compounds.[1] Its metabolic stability and versatile synthetic accessibility have led to the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4] Within this important class of heterocycles, pyrazolium salts represent a critical, ionizable form that can significantly influence the physicochemical and biopharmaceutical properties of a parent molecule.
An estimated 50% of all drugs are administered as salts.[5] The process of salt formation is a fundamental strategy in drug development to overcome suboptimal properties of an active pharmaceutical ingredient (API), such as poor solubility, stability, or manufacturability.[5] By pairing an ionizable drug molecule with a suitable counterion, researchers can fine-tune its properties to create a more effective and reliable medicine.
This guide focuses on This compound , a specific pyrazolium salt with functional groups poised for significant biological interactions. The amino (-NH₂) and carboxamide (-CONH₂) moieties are potent hydrogen bond donors and acceptors, suggesting a high potential for specific binding to biological targets like enzymes or receptors.[6] To provide a comprehensive evaluation for researchers and drug development professionals, this guide will objectively compare its properties and potential performance against two other representative pyrazolium salts: the parent Pyrazolium Chloride and the N-substituted 1,3-Diphenylpyrazolium Chloride . This comparison will be supported by experimental data, detailed protocols, and an analysis of the underlying chemical principles.
Comparative Analysis: Physicochemical and Structural Properties
The choice of a specific salt form is a critical decision in drug development. The counterion and the substitutions on the heterocyclic ring dictate the molecule's overall properties, which in turn affect its behavior in formulation and in vivo.
Rationale for Comparator Selection:
-
Pyrazolium Chloride: As the simplest pyrazolium salt, it serves as an essential baseline. Its properties highlight the core contributions of the pyrazolium ring itself, without the influence of additional functional groups.
-
1,3-Diphenylpyrazolium Chloride: This salt introduces bulky, lipophilic phenyl groups. It provides a stark contrast to the small, hydrophilic functional groups of the title compound, allowing for a clear comparison of how different substituents impact properties like solubility and potential biological interactions.
The following table summarizes the key physicochemical properties of our selected compounds.
| Property | This compound | Pyrazolium Chloride | 1,3-Diphenylpyrazolium Chloride |
| Structure | |||
| CAS Number | 329351-43-1[7] | 67149-57-3 (from PubChem CID 67909939) | Not readily available (hypothetical comparator) |
| Molecular Formula | C₄H₈N₄O₅S | C₃H₅ClN₂ | C₁₅H₁₃ClN₂ |
| Molecular Weight | 224.20 g/mol | 104.54 g/mol [8] | 256.73 g/mol |
| Key Functional Groups | Amino (-NH₂), Carboxamide (-C(O)NH₂), Hydrogen Sulfate (-HSO₄)[6] | None | Phenyl groups |
| Predicted Aqueous Solubility | High (due to multiple H-bond donors/acceptors and ionic nature) | Moderate to High | Low (due to lipophilic phenyl groups) |
| Expected Stability | Generally stable as a crystalline solid; potential for hydrolysis of carboxamide under harsh pH. | Stable crystalline solid. | Stable crystalline solid. |
Note: Data for 1,3-Diphenylpyrazolium Chloride is estimated based on its structure. The closely related 3-Amino-4-pyrazolecarboxamide hemisulfate salt (CAS 27511-79-1) is a powder form.
Synthesis and Reactivity: A Comparative Overview
The synthetic accessibility of a compound is a crucial factor for its viability in drug development. Pyrazolium salts are typically synthesized through straightforward chemical transformations.
General Synthesis Workflow
The synthesis of substituted pyrazolium salts often follows a multi-step process involving the formation of the pyrazole ring, followed by quaternization or protonation to form the salt. For this compound, a common route involves the reaction of a cyanoacrylamide derivative with hydrazine, followed by acidification.[9]
Caption: General workflow for the synthesis of this compound.
Expertise & Causality:
-
Cyclocondensation: The reaction of a 1,3-dicarbonyl equivalent (or a masked version like cyanoacrylamide) with hydrazine is a classic and highly efficient method for constructing the pyrazole ring.[2]
-
Acidification: The final step involves protonating the basic pyrazole intermediate with a strong acid. The choice of sulfuric acid yields the hydrogen sulfate salt. This step is critical as it converts the neutral molecule into a salt, often leading to a stable, crystalline solid with improved handling and solubility properties.[5] The reaction is typically cooled before adding the acid to manage the exothermic nature of the neutralization.[9]
In contrast, the synthesis of 1,3-diphenylpyrazolium chloride would involve the cyclocondensation of a 1,3-diphenyl-1,3-dione with hydrazine to form the neutral pyrazole, followed by N-alkylation or protonation. The synthesis of the parent pyrazolium chloride can be achieved by reacting pyrazole directly with hydrochloric acid.[10]
Comparative Biological Activity and Structure-Activity Relationships (SAR)
The true performance of these molecules is defined by their biological activity. The pyrazole scaffold is associated with a vast array of pharmacological effects.[11]
-
This compound: The dense functionalization of this molecule is key to its potential. The amino and carboxamide groups are prime candidates for forming specific hydrogen bond networks within a biological target's active site. This motif is found in compounds that act as enzyme inhibitors or receptor antagonists. For instance, pyrazole derivatives are known to act as potent inhibitors of kinases, a major class of drug targets in oncology.[1] This compound is also known as an impurity of Allopurinol, a drug used to treat gout.[12]
-
Pyrazolium Chloride: Lacking specific targeting groups, the unsubstituted salt is expected to have low intrinsic biological activity. It serves as a valuable negative control in assays to confirm that any observed activity is due to the specific substituents and not the core pyrazolium ring itself.
-
1,3-Diphenylpyrazolium Chloride: The introduction of two phenyl rings drastically increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes but may also lead to non-specific binding and potential toxicity. Such structures are often explored for anticancer or antimicrobial activities where membrane disruption or interaction with hydrophobic pockets is the mechanism of action.[2]
Caption: Conceptual Structure-Activity Relationship (SAR) for substituted pyrazolium salts.
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, every synthesized compound must be rigorously characterized. The following protocols describe a self-validating workflow where multiple analytical techniques are used to confirm the identity, structure, and purity of the target compound.
Protocol 1: Synthesis of 3-Amino-4-carboxamidopyrazole Sulfate Salt
(Adapted from patent literature[9])
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 3-morpholino-2-cyanoacrylamide (1 equivalent) and water (approx. 4 mL per gram of acrylamide).
-
Heating: Heat the suspension to 60-70°C with stirring.
-
Hydrazine Addition: Add 85% hydrazine hydrate (1.1 equivalents) to the mixture. An exothermic reaction will occur, raising the temperature. Maintain the temperature above 90°C for 20 minutes to ensure the reaction goes to completion.
-
Scientist's Note: Hydrazine is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood. The exotherm is a positive indicator that the cyclization is proceeding.
-
-
Cooling and Acidification: Cool the reaction mixture to 55-60°C. In a separate beaker, prepare a 1:1 (w/w) mixture of concentrated sulfuric acid and ice. Slowly and carefully add this acidic mixture to the reaction vessel until the pH reaches 1.5 ± 0.2.
-
Causality: Cooling is essential before adding the strong acid to control the neutralization exotherm. Adding the acid as an ice mixture further helps dissipate heat. A pH of 1.5 ensures complete protonation and precipitation of the sulfate salt.
-
-
Isolation: Cool the acidified mixture to 5°C in an ice bath to maximize crystallization. Collect the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the filter cake sequentially with cold water and acetone to remove residual acid and organic impurities. Dry the product in a vacuum oven at 80°C to a constant weight.
Protocol 2: Standard Characterization Workflow
This workflow uses complementary techniques to build a complete and validated profile of the synthesized salt.
Caption: A self-validating workflow for the characterization of synthesized pyrazolium salts.
-
Trustworthiness: This workflow is inherently self-validating. For example, ¹H NMR will confirm the number of protons and their connectivity, ¹³C NMR confirms the carbon skeleton, FT-IR identifies the key functional groups (e.g., C=O of the amide, N-H stretches), and high-resolution MS confirms the exact molecular weight.[13][14] A sharp melting point observed by DSC indicates high purity. The data from each analysis must be consistent with the proposed structure for it to be considered validated.
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the pyrazolium salt to a known volume of deionized water in a sealed vial.
-
Scientist's Note: "Excess" is critical to ensure a saturated solution is formed.
-
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample appropriately and determine the concentration of the dissolved salt using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Express the solubility in mg/mL or mol/L.
Conclusion and Future Outlook
The comparative analysis of this compound against simpler and more lipophilic pyrazolium salts reveals a distinct profile driven by its unique functionalization.
-
Key Advantages: The presence of amino and carboxamide groups suggests high potential for specific, hydrogen-bond-mediated biological activity and likely confers favorable aqueous solubility, a highly desirable trait in drug development.[6]
-
Potential Challenges: The reactivity of the amino group may require protecting group strategies in multi-step syntheses, and the stability of the carboxamide to hydrolysis must be evaluated under physiological conditions.
-
Comparison Summary: Compared to the baseline Pyrazolium Chloride , the title compound is a highly functionalized molecule with significantly more potential for targeted drug action. In contrast to the lipophilic 1,3-Diphenylpyrazolium Chloride , it is geared towards specificity and solubility rather than broad membrane interaction.
For drug development professionals, this compound represents a promising starting point. Its value lies not just as a potential API itself, but as a versatile synthetic building block.[12] Future research should focus on leveraging its functional groups to synthesize libraries of derivatives for screening against various therapeutic targets, particularly protein kinases and other enzymes where hydrogen bonding plays a critical role in ligand binding. The strategic selection of this or any pyrazolium salt, grounded in a thorough understanding of its comparative physicochemical and biological properties, is paramount to successful drug discovery and development.
References
-
Adams, C. J., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions, 39(30), 6974–6984. Available at: [Link]
-
ResearchGate. Selected examples of pyrazolium salt synthesis. Available at: [Link]
-
Al-Azmi, S., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(15), 3533. Available at: [Link]
-
Zięba, S., et al. (2020). Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. Materials, 13(21), 4993. Available at: [Link]
-
ResearchGate. (2024). Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Derivatives. Available at: [Link]
-
PubChem. Pyrazolium chloride. CID 67909939. Available at: [Link]
-
Semantic Scholar. Chemistry of Pyrazole-3(5)-Diazonium Salts (Review). Available at: [Link]
-
Bansal, R. K., & Kumar, R. (2018). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 9(3), 69-76. Available at: [Link]
-
Kumar, V., & Yadav, M. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(5), 184-207. Available at: [Link]
-
ResearchGate. (2020). Chemistry of Pyrazole-3(5)-Diazonium Salts (Review). Available at: [Link]
-
ResearchGate. A, B, C) Recent examples of the reactivity of pyrazolium halide salts. Available at: [Link]
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
ResearchGate. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Available at: [Link]
-
ResearchGate. (2015). Synthesis and biological activity of some new pyrazolin-5-one and pyrazole derivatives. Available at: [Link]
-
PubChem. 3-Amino-4-pyrazolecarboxamide hemisulfate. CID 2723907. Available at: [Link]
- Google Patents. (1969). Process for the preparation of 3-amino-4-carboxamido-pyrazoles. DE1904894C3.
-
Kumar, A., & Sharma, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2028. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]
-
MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]
-
MalariaWorld. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. Available at: [Link]
-
MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available at: [Link]
- Google Patents. (2015). Method for preparing 3-amino-4-formamido pyrazole hemisulphate. CN104926728A.
-
Elshaer, A., et al. (2012). Preparation and characterization of amino acids-based trimethoprim salts. Pharmaceutics, 4(1), 179-196. Available at: [Link]
-
Elshaer, A., et al. (2012). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Pharmaceutics, 4(1), 179-196. Available at: [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. Pyrazolium chloride | C3H5ClN2 | CID 67909939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 10. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 13. Preparation and characterization of amino acids-based trimethoprim salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
For researchers and professionals in drug development, the efficient and robust synthesis of key intermediates is paramount. 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a crucial precursor for various therapeutic agents, including Allopurinol, can be synthesized through several distinct routes.[1][2] This guide provides an in-depth, objective comparison of the most prominent synthetic methodologies, offering insights into the causality behind experimental choices and providing supporting data to inform your selection process.
Introduction to Synthetic Strategies
The synthesis of the 3-amino-4-carboxamidopyrazole core primarily revolves around the construction of the pyrazole ring from acyclic precursors. The choice of starting materials and the strategy for ring formation significantly impact the overall efficiency, cost, and environmental footprint of the synthesis. This guide will focus on four key industrial and laboratory-scale routes, providing a comparative analysis of their performance.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is a multifactorial decision. The following table summarizes the key performance indicators for the most common methods of synthesizing this compound.
| Route | Key Starting Materials | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1 | Cyanoacetamide, N,N-Dimethylformamide dimethyl acetal (DMFDMA) | 88-96%[2] | High | High yield, one-pot or two-step process | DMFDMA is moisture sensitive and a lachrymator |
| Route 2 | 3-Morpholino-2-cyanoacrylamide, Hydrazine Hydrate | 95%[3][4] | High | Excellent reported yield, well-established | Requires pre-synthesis of the morpholino intermediate |
| Route 3 | Cyanoacetamide, Triethyl Orthoformate, Morpholine | ~68%[5] | >99%[5] | Readily available starting materials | Lower yield compared to other routes, use of acetonitrile |
| Route 4 | Ethoxymethylenemalononitrile, Hydrazine Hydrate | >80% for carboxamide formation[6] | Good | Established route for the pyrazole core | Requires a separate hydrolysis step from the cyanopyrazole intermediate |
In-Depth Analysis of Synthetic Routes
Route 1: The DMFDMA Approach
This route is characterized by its efficiency and high yields. The reaction proceeds via an initial condensation of cyanoacetamide with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate, which is then cyclized with hydrazine.
Caption: Workflow for the synthesis via the DMFDMA route.
-
Step 1: Synthesis of 2-cyano-3-(dimethylamino)acrylamide.
-
Dissolve cyanoacetamide (0.03 mol) in 1,4-dioxane (30 mL).
-
Add N,N-dimethylformamide dimethyl acetal (0.033 mol).
-
Heat the reaction mixture at 50°C for 3 hours, monitoring completion by TLC.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting solid with cold 1,4-dioxane and dry to obtain the intermediate. Yield: ~96%.[2]
-
-
Step 2: Synthesis of this compound.
-
To the intermediate from Step 1 (0.03 mol), add absolute ethanol (40 mL) and hydrazine hydrate (0.04 mol).
-
Reflux the mixture at 80°C for 5 hours.
-
After completion (monitored by TLC), cool the solution and adjust the pH to 1-2 with 50% sulfuric acid.
-
Stir for 20 minutes to allow for precipitation.
-
Filter the solid, wash with cold water and then acetone.
-
Dry the product to obtain this compound. Yield: ~93%.[2]
-
The high yield and relatively straightforward procedure make this a very attractive route. The primary caution is the handling of DMFDMA, which is moisture-sensitive and a lachrymator, necessitating a well-ventilated fume hood and appropriate personal protective equipment (PPE).
Route 2: The Morpholino Intermediate Pathway
This established method utilizes a pre-formed enamine, 3-morpholino-2-cyanoacrylamide, which then undergoes cyclization with hydrazine.
Caption: Synthesis workflow via the morpholino intermediate.
-
Cyclization and Salt Formation.
-
To water (253 mL) at 60°C, add 3-morpholino-2-cyanoacrylamide (63.4 g).
-
Add 85% technical hydrazine hydrate (22.7 g).
-
Rapidly heat the mixture to 95°C and maintain the temperature above 90°C for 20 minutes.
-
Cool the mixture to 60°C.
-
Carefully adjust the pH to 1.5 by adding a mixture of sulfuric acid (45.7 g) and ice (45.7 g).
-
Cool the acidified reaction mixture to 5°C to complete crystallization.
-
Collect the crystalline product by filtration, wash with cold water (2 x 100 mL) and then acetone (2 x 50 mL).
-
This route's primary advantage is its exceptionally high reported yield. However, it necessitates the prior synthesis of 3-morpholino-2-cyanoacrylamide, which adds an extra step to the overall process compared to a one-pot synthesis.
Route 3: The One-Pot Cyanoacetamide, Orthoformate, and Morpholine Method
This method offers the convenience of a one-pot reaction, starting from readily available materials.
Caption: One-pot synthesis from cyanoacetamide, triethyl orthoformate, and morpholine.
-
One-Pot Synthesis.
-
Charge a reactor with cyanoacetamide (300 kg), triethyl orthoformate (720 kg), morpholine (450 kg), a catalyst (e.g., DMAP, 2 kg), and acetonitrile (260 kg).
-
Heat to 100-105°C and hold for 30 minutes. The temperature will then typically drop to 80-85°C; hold for another 60 minutes.
-
Cool the mixture to about 25°C and centrifuge to collect the intermediate.
-
React the intermediate (100 kg) with industrial hydrazine hydrate (48 kg) at 60-95°C.
-
After the reaction is complete, add dilute sulfuric acid for salt formation.
-
Collect the crystals by centrifugation, wash with cold water and acetone, and dry under vacuum. Yield: ~68%.[5]
-
While the one-pot nature is advantageous for process efficiency, the reported yield is lower than the other primary routes. The use of acetonitrile also adds to the cost and environmental considerations.
Route 4: The Ethoxymethylenemalononitrile Pathway
This classical approach involves the formation of a cyanopyrazole intermediate, which is then hydrolyzed to the desired carboxamide.
Caption: Synthesis via the cyanopyrazole intermediate.
-
Step 1: Synthesis of 3-Amino-4-cyanopyrazole.
-
This step involves the reaction of ethoxymethylenemalononitrile with hydrazine, a well-established procedure in pyrazole synthesis.[3]
-
-
Step 2: Hydrolysis to this compound.
-
The hydrolysis of the nitrile group of 3-amino-4-cyanopyrazole with concentrated sulfuric acid yields 3-amino-4-pyrazolecarboxamide, which is isolated as the sulfate salt.
-
This reaction is reported to have a yield greater than 80%.[6]
-
This route is a viable alternative, particularly if 3-amino-4-cyanopyrazole is a readily available intermediate. However, the use of concentrated sulfuric acid for hydrolysis requires careful handling and control of the reaction conditions to avoid side reactions.
Safety and Environmental Considerations
A critical aspect of process selection is the safety and environmental impact of the reagents used.
-
Hydrazine Hydrate: A common reagent in all routes, it is a suspected human carcinogen and is toxic. Handle with extreme care in a well-ventilated area, using appropriate PPE.
-
Cyanoacetamide: Harmful if swallowed and causes skin and eye irritation.[7]
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): A lachrymator and is moisture sensitive.
-
Triethyl Orthoformate: A flammable liquid and vapor that causes skin and eye irritation.[8]
-
Solvents: The use of solvents like 1,4-dioxane and acetonitrile should be minimized where possible in favor of greener alternatives like water or ethanol, as demonstrated in some of the described protocols.
The development of "green" synthetic methodologies for pyrazoles, such as using water as a solvent or employing microwave-assisted synthesis, is an active area of research and should be considered for process optimization.[9][10]
Cost-Effectiveness Analysis
A preliminary cost analysis based on currently available market prices for key starting materials suggests:
-
Cyanoacetamide: A relatively inexpensive starting material, with prices in the range of $4-6 USD/kg.[11][12]
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): More expensive, with prices around
6 USD/kg) in some markets, but can vary significantly.[9][13] -
Triethyl Orthoformate: Prices can range from approximately 105-325 INR/kg (~$1.25-4 USD/kg).[14][15]
-
Ethoxymethylenemalononitrile: Can be a more costly starting material, with prices around $10-15 USD/kg.[10]
It is important to note that these prices are subject to market fluctuations. A thorough cost analysis should also factor in reaction yields, solvent costs, and waste disposal.
Conclusion and Recommendations
For high-yield laboratory and industrial-scale synthesis of this compound, Route 1 (DMFDMA approach) and Route 2 (Morpholino intermediate pathway) appear to be the most promising based on reported yields. Route 1 offers a more streamlined process, while Route 2 boasts a slightly higher reported yield.
The choice between these routes will depend on the specific capabilities and priorities of the laboratory or manufacturing facility, including cost constraints, available equipment, and safety protocols. For process optimization, exploring greener solvent systems and reaction conditions is highly recommended.
This guide provides a comprehensive overview to aid in the selection of the most appropriate synthetic route. It is crucial to validate any chosen method in your own laboratory setting to ensure reproducibility and scalability.
References
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(26), e202301243.
- Cravotto, G., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. European Journal of Organic Chemistry, 2007(23), 3875-3880.
- Wellcome Foundation Ltd. (1971). Process for the preparation of 3-amino-4-carboxamido-pyrazoles. DE1904894C3.
-
Hi-tech Chemicals Converters Private Limited. (n.d.). Triethyl Orthoformate (teof). Tradeindia. Retrieved from [Link]
-
IndiaMART. (n.d.). Triethyl Orthoformate in Ahmedabad. Retrieved from [Link]
-
Heal Lifesciences. (n.d.). N,n-dimethylformamide Dimethyl Acetal. Tradeindia. Retrieved from [Link]
-
Chem Service. (2020). SAFETY DATA SHEET: Triethyl orthoformate. Retrieved from [Link]
- Robins, R. K. (1956). Synthesis of Allopurinol. Journal of the American Chemical Society, 78(4), 784-790.
-
Sdfine. (n.d.). CYANOACETAMIDE (2-cyanoacetamide). Retrieved from [Link]
- Heber, D., & Kelter, G. (1984).
- Hubei Polytechnic University. (2022).
-
Zauba. (n.d.). CYANOACETAMIDE import price. Retrieved from [Link]
-
IndiaMART. (n.d.). N,N-Dimethylformamide Dimethyl Acetal - DMF-DMA. Retrieved from [Link]
-
IndiaMART. (n.d.). Triethyl Orthoformate - 122-51-0. Retrieved from [Link]
-
Ottokemi. (n.d.). (Ethoxymethylene)malononitrile, 98%. Retrieved from [Link]
- BenchChem. (2025).
- Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2557-2569.
-
PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate. Retrieved from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 436-444.
- Changzhou Watson Fine Chemical Co., Ltd. (2009).
- Wellcome Foundation Ltd. (1972). Process for the preparation of 3-amino-4-carboxamido-pyrazoles. US3637719A.
- Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- Changzhou Chemical Research Institute Co., Ltd. (2015).
- Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 190, 259-267.
- Wahl, O., & Holzgrabe, U. (2016). Amino acid analysis for pharmacopoeial purposes. Journal of Pharmaceutical and Biomedical Analysis, 130, 103-111.
Sources
- 1. DE3325853A1 - Process for the preparation of allopurinol - Google Patents [patents.google.com]
- 2. Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 3. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate - Google Patents [patents.google.com]
- 6. Synthesis [ch.ic.ac.uk]
- 7. 4637-24-5 Cas No. | N,N-Dimethylformamide dimethyl acetal | Apollo [store.apolloscientific.co.uk]
- 8. Cyanoacetamide (CAS No 107-91-5) Manufacturers, Suppliers, Exporters [tradeindia.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Ethoxymethylenemalononitrile | 123-06-8 [chemicalbook.com]
- 11. zauba.com [zauba.com]
- 12. Cyanoacetamide - 107-91-5 Price, Manufacturers & Suppliers [exportersindia.com]
- 13. N,n-dimethylformamide Dimethyl Acetal - Cas No: 4637-24-5, 98% Purity Colorless To Light Yellow Clear Liquid | Ideal For Pyridine Derivatives, Formamidine Preparation, And Pi3 Kinase P110alfa Inhibition at Best Price in Bharuch | Heal Lifesciences [tradeindia.com]
- 14. Triethyl Orthoformate (teof at 123.90 INR in Mumbai, Maharashtra | Hi-tech Chemicals Converters Private Limited [tradeindia.com]
- 15. Triethyl Orthoformate - 122-51-0 Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
The Emerging Catalytic Potential of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the dynamic landscape of synthetic chemistry, the quest for novel, efficient, and selective catalysts is paramount. This guide introduces 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a functionalized pyrazolium salt, as a promising candidate in the realm of organocatalysis. While direct catalytic applications of this specific salt are emerging, its structural motifs—a protonated pyrazole core, an amino group, and a carboxamide moiety—suggest a rich potential for catalytic activity. This document provides a comparative analysis of its hypothesized efficacy against established catalysts in relevant chemical transformations, supported by analogous experimental data from the literature.
Introduction to this compound as a Catalyst
This compound is a salt composed of a protonated 3-amino-4-carboxamidopyrazole cation and a hydrogen sulfate anion. The catalytic potential of this molecule stems from several key features:
-
Brønsted Acidity: The pyrazolium ring and the hydrogen sulfate anion can act as proton donors, facilitating acid-catalyzed reactions.
-
Hydrogen Bonding Capability: The amino and carboxamide groups are excellent hydrogen bond donors and acceptors, enabling the activation of substrates through non-covalent interactions.
-
Lewis Basicity: The nitrogen atoms of the pyrazole ring and the amino group can act as Lewis bases.
-
Bifunctional Potential: The presence of both acidic and basic/nucleophilic sites within the same molecule allows for potential bifunctional catalysis, where both electrophiles and nucleophiles can be activated simultaneously.
These characteristics suggest its utility in a range of organic reactions, including but not limited to, condensation reactions, Michael additions, and multicomponent reactions for the synthesis of heterocyclic frameworks.
Comparative Analysis of Catalytic Efficacy
The synthesis of pyrazole derivatives, a cornerstone in medicinal chemistry, often relies on the condensation of 1,3-dicarbonyl compounds with hydrazines.[1] This reaction class provides a fertile ground for comparing the potential of this compound with other established catalysts.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | - | - | - | - | High | Reported |
| Ammonium Chloride | Acetylacetone, Hydrazine Hydrate | 2 mmol | Ethanol | - | - | - | - |
| Hypothesized: this compound | 1,3-Dicarbonyl, Hydrazine | Catalytic | Green Solvents (e.g., EtOH, H₂O) | Room Temp - Mild Heat | Short | Potentially High | Potentially High |
Data for established catalysts sourced from existing literature.[1]
The hypothesized performance of this compound is predicated on its potential for bifunctional catalysis, which could lead to milder reaction conditions and higher yields compared to simple Brønsted acids like acetic acid. Its ionic nature may also facilitate its use in greener solvents and allow for easier recovery and reuse, a significant advantage over homogeneous metal catalysts like Silver Triflate.
Mechanistic Insights and Rationale for Experimental Design
The proposed catalytic cycle for a generic condensation reaction highlights the bifunctional nature of the catalyst.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
This guide provides an in-depth comparative analysis of the spectroscopic characterization of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate. Designed for researchers and drug development professionals, it moves beyond simple data reporting to explain the causal links between molecular structure and spectroscopic output. We will explore the compound's unique spectral signature through a multi-technique approach, comparing it with its neutral precursor, 3-Amino-4-carboxamidopyrazole, to provide a clear and authoritative interpretation of the experimental data.
The Imperative of Spectroscopic Characterization
This compound is a heterocyclic organic salt. Its structure, featuring a positively charged pyrazolium ring, an amino group, and a carboxamide moiety, presents a unique electronic and conformational profile. For applications in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule, revealing insights into its covalent bond structure, conjugation, and the specific ionic state, which are critical for predicting its chemical behavior and biological activity.
This guide employs a battery of four core analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The synergy between these methods provides a self-validating system for comprehensive structural elucidation.
Experimental Workflows & Protocols
The reliability of spectroscopic data is fundamentally tied to the rigor of the experimental protocol. The following sections detail the standardized procedures for analyzing a solid, polar organic salt like this compound.
General Spectroscopic Analysis Workflow
The following diagram outlines the logical flow for the comprehensive characterization of a novel chemical entity.
Caption: Predicted NMR assignments for the 3-Amino-4-carboxamidopyrazolium cation.
Comparative NMR Data Interpretation:
| Nucleus | Approx. δ (ppm) in Cation (1) | Approx. δ (ppm) in Neutral (2) | Interpretation of the Difference |
| ¹H: C5-H | ~8.5 | ~7.8 | Significant Downfield Shift: The positive charge on the pyrazolium ring is strongly deshielding, pulling electron density away from the C-H bond and causing the proton to resonate at a much lower field. This is a primary indicator of salt formation. |
| ¹H: Ring N-H | Absent | ~12-13 (very broad) | The absence of this highly deshielded proton signal is definitive proof of N-protonation/quaternization. |
| ¹H: NH₂ | ~7.8 | ~5.5 | Downfield Shift: The electron-withdrawing character of the pyrazolium ring also deshields the exocyclic amine protons. |
| ¹³C: C3 & C5 | ~150 (C3), ~135 (C5) | ~145 (C3), ~125 (C5) | Downfield Shift: Both ring carbons experience significant deshielding due to the aromatic cation's positive charge, shifting their signals downfield. |
| ¹³C: C4 | ~105 | ~100 | A smaller, but still noticeable, downfield shift is expected for the carbon bearing the carboxamide group. |
Mass Spectrometry (MS) Analysis
ESI-MS is perfectly suited to analyze this salt, as it is already ionized in solution.
-
Expected Result for (1) in ESI(+) Mode: A strong signal corresponding to the mass of the 3-Amino-4-carboxamidopyrazolium cation .
-
Formula: C₄H₆N₄O⁺
-
Calculated Monoisotopic Mass: 126.0542 m/z
-
This peak, often seen as [M]⁺, confirms the mass of the organic component.
-
-
Expected Result for (1) in ESI(-) Mode: A strong signal corresponding to the mass of the hydrogen sulfate anion .
-
Formula: HSO₄⁻
-
Calculated Monoisotopic Mass: 96.9601 m/z
-
This peak, [A]⁻, confirms the identity of the counter-ion.
-
-
Comparison with (2): The neutral precursor (2) would show a signal at 127.0616 m/z in ESI(+) mode, corresponding to the protonated molecule [M+H]⁺. The one-mass-unit difference is a subtle but critical distinction that confirms the pre-ionized state of the pyrazolium salt.
Conclusion
The spectroscopic analysis of this compound reveals a distinct set of features that, when taken together, provide an unambiguous structural confirmation. The key indicators of its specific salt form are:
-
In FTIR: The absence of a pyrazole N-H stretch and the appearance of strong S=O and O-H bands from the hydrogen sulfate anion.
-
In UV-Vis: A bathochromic shift of the λ_max compared to its neutral precursor, indicating enhanced conjugation in the aromatic pyrazolium ring.
-
In NMR: A significant downfield shift of all ring protons and carbons, particularly C5-H, which serves as a sensitive probe of the ring's positive charge.
-
In MS: The direct observation of the cation at m/z 126.05 and the anion at m/z 96.96 in positive and negative modes, respectively.
This multi-faceted, comparative approach exemplifies a robust strategy for the characterization of novel organic salts, ensuring a high degree of confidence in the assigned structure, which is essential for advancing research and development in any chemical science.
References
- Note: As "this compound" is a highly specific and likely non-commercial compound, direct literature may not exist.
A Comparative Guide to the Biological Activity of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Significance of the Pyrazolium Cation
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 3-aminopyrazole-4-carboxamide core, in particular, has garnered significant attention as a privileged scaffold. The presence of the amino and carboxamide groups provides key hydrogen bonding donors and acceptors, facilitating interactions with various biological targets.[4]
This guide focuses on a specific, yet underexplored, subclass: 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate derivatives . The quaternization of the pyrazole ring to form a pyrazolium cation introduces a permanent positive charge, which can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity. This modification can, in turn, influence pharmacokinetic profiles and profoundly impact biological activity, potentially leading to enhanced potency or novel mechanisms of action compared to their neutral pyrazole counterparts.[5][6] The hydrogen sulfate anion serves as a common counter-ion.
This guide will compare the biological activities of these pyrazolium derivatives, primarily focusing on their anticancer and antimicrobial potential, supported by available experimental data and detailed methodologies.
Comparative Biological Activity: Anticancer and Antimicrobial Efficacy
Derivatives of the 3-aminopyrazole-4-carboxamide scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. The introduction of a permanent positive charge in the pyrazolium ring appears to play a crucial role in their mechanism of action, potentially enhancing interactions with negatively charged biological macromolecules like DNA and acidic residues in enzyme active sites.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole-containing compounds.[7][8][9] These derivatives often exert their effects through the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[7]
While specific data for this compound derivatives is limited in publicly accessible literature, the broader class of pyrazolium salts has shown promising cytotoxic activity. The permanent cationic nature of the pyrazolium ring can facilitate targeting of the negatively charged phosphate backbone of DNA or specific kinase domains.
Alternative Compounds and Comparative Performance:
To provide a comparative landscape, we will consider the performance of closely related N-substituted pyrazole and pyrazolium derivatives against various cancer cell lines.
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Various amino acid moieties | Ehrlich Ascites Carcinoma | Active | [10] |
| 3,4-diaryl pyrazole | Various aryl groups | Multiple cell lines | 0.06–0.25 nM (for most potent) | [7] |
| Indole-linked pyrazole | Various substitutions | HCT116, MCF7, HepG2, A549 | < 23.7 µM (for most potent) | [7] |
| Pyrazole carbaldehyde | Various substitutions | MCF-7 | 0.25 µM (for most potent) | [7] |
Causality in Experimental Design: The choice of cancer cell lines in these studies is often dictated by the desire to screen against a diverse panel representing different cancer types (e.g., breast, colon, liver, lung) to assess the breadth of activity. The use of standard reference drugs like doxorubicin allows for a direct comparison of the potency of the novel compounds.[7]
Antimicrobial Activity
The antimicrobial properties of pyrazole and pyrazolium derivatives are well-documented.[4][11] The cationic nature of pyrazolium salts is particularly advantageous for antimicrobial activity, as it can promote interaction with and disruption of the negatively charged bacterial cell membrane, a mechanism shared with other quaternary ammonium compounds.[6][12][13]
Alternative Compounds and Comparative Performance:
The following table summarizes the antimicrobial activity of N-alkylated pyrazolium and related heterocyclic salts against various microbial strains.
| Compound Class | Derivative/Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| N-Alkylpyridinium Salts | Varying alkyl chain lengths | S. aureus, E. faecalis | Low µg/mL range | [6][12] |
| N-alkylated Pyrazolopyridines | Fluoro and trifluoromethyl groups | B. subtilis, E. coli, C. albicans | Good activity | [11] |
| Substituted Piperazine Derivatives | N-alkyl and N-aryl groups | S. aureus, P. aeruginosa, E. coli | Significant activity | [14] |
| 3-Amino-4-aminoximidofurazan | Polyamine skeleton | S. aureus, P. aeruginosa | Moderate to significant | [15] |
Causality in Experimental Design: Antimicrobial screening typically includes a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), to determine the spectrum of activity. The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying the potency of an antimicrobial agent.[16][17]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[16][19]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17][20]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth), negative (broth only), and drug-control wells.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]
Mechanistic Insights and Signaling Pathways
The biological activity of 3-Amino-4-carboxamidopyrazolium derivatives is likely mediated through their interaction with specific molecular targets. Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway that could be targeted by these compounds.
Experimental Workflow for Biological Activity Screening
Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.
Hypothetical Kinase Inhibition Pathway
Many pyrazole derivatives are known to target protein kinases. The following diagram illustrates a simplified kinase signaling pathway that could be inhibited by a 3-Amino-4-carboxamidopyrazolium derivative.
Caption: Simplified representation of a kinase signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The available data on related pyrazolium salts suggest potent anticancer and antimicrobial activities, likely enhanced by the permanent cationic charge of the pyrazolium ring.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for their further development as clinical candidates. The methodologies and comparative data presented in this guide provide a solid foundation for these future investigations.
References
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
- Recent Advances in the Development of Pyrazole Deriv
- Anticancer activity of some known pyrazolopyridine derivatives.
- Selected examples of pyrazolium salt synthesis.
- Pyrazoles as anticancer agents: Recent advances.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Mini review on anticancer activities of Pyrazole Deriv
- Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazol
- Leveraging Pyrazolium Ylide Reactivity to Access Indolizine and 1,2‐Dihydropyrimidine Deriv
- Heterocyclic Anticancer Compounds: Using S-NICS Method. Journal of Chemical and Pharmaceutical Research.
- Hind, C. K., & McElroy, C. A. (Eds.). (2018). Antimicrobial Susceptibility Testing Protocols. Humana Press.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Deshmukh, S. V., et al. (2014). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
- Hympanova, M., et al. (2020). The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Frontiers in Microbiology.
-
Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][16][22]triazines. Molecules.
- Pyrazole and Its Biological Activity. Semantic Scholar.
- Overview on Biological Activities of Pyrazole Deriv
- Antimicrobial Susceptibility Testing. Apec.org.
- Antimicrobial Susceptibility Testing.
- In vitro anticancer screening of synthesized compounds.
- The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Frontiers in Microbiology.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and biological activity of some pyrazole and pyrazolone derivatives.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Frontiers in Microbiology.
- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. European Journal of Medicinal Chemistry.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules.
- 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. Journal of Applied Microbiology.
- Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria [frontiersin.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 11. jocpr.com [jocpr.com]
- 12. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. routledge.com [routledge.com]
- 18. ijcrt.org [ijcrt.org]
- 19. apec.org [apec.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. woah.org [woah.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolium-Based Ionic Liquids: Unveiling the Isomeric Advantage
Introduction: Beyond Imidazolium, The Rise of a Structural Isomer
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as highly versatile materials in fields ranging from chemical synthesis and catalysis to energy storage and pharmaceuticals.[1] For years, the imidazolium cation has been the cornerstone of IL research, lauded for its tunability and favorable physicochemical properties. However, its structural isomer, the pyrazolium cation, is steadily gaining attention for offering unique advantages. This guide provides an in-depth comparative analysis of pyrazolium-based ionic liquids, contrasting their performance with the well-established imidazolium analogues and other classes of ILs. We will delve into the fundamental structural differences that give rise to distinct properties and explore the practical implications for researchers and drug development professionals.
The core distinction between imidazolium and pyrazolium cations lies in the arrangement of the nitrogen atoms within the five-membered heterocyclic ring. In the imidazolium cation, the nitrogen atoms occupy the 1 and 3 positions, resulting in a more symmetrical charge distribution.[1][2] Conversely, the pyrazolium cation features nitrogen atoms at the 1 and 2 positions, leading to a less symmetrical structure and a more localized positive charge.[1][2] This seemingly subtle isomeric difference has profound effects on the resulting IL's properties, including its thermal stability, conductivity, and interactions with other molecules.[1][2]
Comparative Analysis of Physicochemical Properties
The performance of an ionic liquid is dictated by a suite of physicochemical properties. Here, we compare key performance indicators for pyrazolium-based ILs against their imidazolium counterparts, supported by experimental data.
Structural and Electronic Differences
The positioning of the nitrogen atoms in the pyrazolium ring influences the cation's geometry and charge distribution, which in turn affects the packing of the ions in the liquid state and their interactions with the anion. This can lead to differences in properties like density and viscosity.
Diagram: Structural Comparison of Imidazolium and Pyrazolium Cations
Caption: A typical two-step synthesis of pyrazolium-based ionic liquids.
Step-by-Step Methodology:
-
N-Alkylation of Pyrazole:
-
To a solution of pyrazole in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, NaH).
-
Add the first alkylating agent (e.g., an alkyl halide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove the inorganic salts and remove the solvent under reduced pressure to obtain the N-alkylpyrazole.
-
-
Quaternization:
-
Dissolve the N-alkylpyrazole in a suitable solvent (e.g., toluene, acetonitrile).
-
Add the second alkylating agent (e.g., a different alkyl halide).
-
Heat the reaction mixture under reflux for several hours to days, depending on the reactivity of the alkylating agent.
-
Cool the reaction mixture to room temperature. The pyrazolium halide salt may precipitate out of the solution.
-
Isolate the product by filtration or by removing the solvent under reduced pressure.
-
-
Anion Exchange (Metathesis):
-
Dissolve the pyrazolium halide salt in water or a suitable organic solvent.
-
Add a stoichiometric amount of a salt containing the desired anion (e.g., Li[NTf₂], Ag[BF₄]).
-
Stir the mixture at room temperature. The formation of a precipitate (e.g., LiCl, AgBr) indicates a successful exchange.
-
Filter off the precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting ionic liquid should be dried under high vacuum at an elevated temperature to remove any residual water or solvent.
-
Characterization Protocols
1. Thermal Stability (Thermogravimetric Analysis - TGA):
-
Objective: To determine the decomposition temperature (Td) of the ionic liquid.
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the dried ionic liquid into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min). [3] 4. Record the mass of the sample as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of mass loss (Tonset) or the temperature at which a certain percentage of mass loss occurs (e.g., T5%). [4][5] 2. Ionic Conductivity:
-
-
Objective: To measure the ability of the ionic liquid to conduct an electric current.
-
Instrumentation: Conductivity meter with a suitable probe.
-
Procedure:
-
Calibrate the conductivity meter using standard solutions of known conductivity.
-
Ensure the ionic liquid sample is free of moisture and other impurities, as these can significantly affect the conductivity.
-
Immerse the conductivity probe into the ionic liquid sample.
-
Allow the temperature of the sample to stabilize.
-
Record the conductivity reading. Measurements are often performed over a range of temperatures to understand the temperature dependence of conductivity.
-
3. Electrochemical Window (Cyclic Voltammetry - CV):
-
Objective: To determine the potential range over which the ionic liquid is electrochemically stable.
-
Instrumentation: Potentiostat with a three-electrode cell.
-
Procedure:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire). [6][7] 2. Fill the cell with the dried ionic liquid.
-
Purge the solution with an inert gas (e.g., argon, nitrogen) to remove dissolved oxygen. 4. Perform a cyclic voltammetry scan over a wide potential range.
-
The electrochemical window is determined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the ionic liquid itself.
-
Conclusion and Future Outlook
Pyrazolium-based ionic liquids represent a compelling class of materials that offer a valuable alternative to their more established imidazolium counterparts. Their unique structural features give rise to a distinct set of physicochemical properties that can be advantageous in various applications, from electrochemistry to catalysis. While they exhibit promising characteristics such as high thermal stability and wide electrochemical windows, further research is needed to fully elucidate their potential.
A critical area for future investigation is a systematic and comprehensive comparison of the toxicity and biodegradability of a wide range of pyrazolium-based ILs against their imidazolium analogues. This will be essential for guiding the design of truly "green" and sustainable ionic liquids. As our understanding of the structure-property relationships in these fascinating materials deepens, we can expect to see the development of novel pyrazolium-based ILs tailored for specific and demanding applications, further expanding the toolkit of researchers and professionals in drug development and beyond.
References
- A Comparative Study of Pyrazolium and Imidazolium Ionic Liquids: Physicochemical Properties. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFibzWCHu1tCNxh41BJjE2XS9CnA9fqN4lr0XIok64fSxE5n5wdt-EDSRyTKIz0VvvA3y3rMiBXBpyTuuIPGSKLHDCwpwuO2FHLJS_z7EHWFdr8iEy5dZfJerHAhDYvgFDCHv763257Oo09in8bo5ExXzwynoXmX9vabhk3ICFTwxsixhBw28n1arwwprfpIxFtc8j8tJzBf-nVBM4ANdSkVVba2xdMzAf-WNIHVVZHMP1eYayRrFU=]
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [URL: https://www.mdpi.com/1996-1073/14/16/5134]
- PHYSICOCHEMICAL PROPERTIES OF PYRAZOLIUM BASED IONIC LIQUID: 1-ETHYL-2-METHYLPYRAZOLIUM TETRAFLUOROBORATE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp9Ik9MQaaMujbFN1Zh6nsKKMbXekRF7bcW68ZXbxqEdj9UjPxFURHMei6X9tjlgBGce4ATOU3EGycBmtF-Kgv8UTpZBRS3Miz4VW2df6I-boXET0ygPXtIZx8x0J2MkooDyI4z3VmPjR13z_2]
- Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4879942/]
- Pyrazolium ionic liquids with multiple active sites immobilized on mesoporous MCM-41 for chemical fixation of CO2 under mild conditions. Journal of Materials Chemistry A (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ta/d1ta02410a]
- Synthesis of chiral and achiral pyrazolium ionic liquids from sugars. ResearchGate. [URL: https://www.researchgate.
- OECD testing guidelines no. 301. ResearchGate. [URL: https://www.researchgate.net/figure/OECD-testing-guidelines-no-301_tbl1_279720443]
- Conductivity measurement experimental setup. ResearchGate. [URL: https://www.researchgate.net/figure/Conductivity-measurement-experimental-setup_fig1_265955113]
- Pyrazolium Ionic Liquid Co-catalysts for the Electroreduction of CO2. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsaem.8b01249]
- Pyrazolium Ionic Liquid Co-catalysts for the Electroreduction of CO2. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acsaem.8b01249]
- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630282/]
- Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2006/gc/b514741g]
- Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. ResearchGate. [URL: https://www.researchgate.
- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/261771146_Comprehensive_Investigation_on_the_Thermal_Stability_of_66_Ionic_Liquids_by_Thermogravimetric_Analysis]
- Influence of different substitution in pyrazolium ionic liquids on catalytic activity for the fixation of CO 2 under solvent- and metal-free conditions. ResearchGate. [URL: https://www.researchgate.net/publication/320359858_Influence_of_different_substitution_in_pyrazolium_ionic_liquids_on_catalytic_activity_for_the_fixation_of_CO_2_under_solvent-_and_metal-free_conditions]
- Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23244275/]
- Ready biodegradability data of ionic liquids, OECD 301D (Closed Bottle Test), 2024, V1. PubData. [URL: https://pubdata.thuenen.
- Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physico-chemical properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV3qGIFXoDoQR6y9COIWUVoRWdKFOotkBFjCToCg6v7nKV3tItDJkxHa2XL_Kq8vCTvjtSr9dsxDhpqXXW0ak3f8Vti_lruB5USCYHPxYOH662zlJQ9IkeQ-tMU1Xa-Hv1oyIyHE32kZxg6iBt2Qfud1g_ibT9OEKIQG10ZXIOXXqgJ86dOjuw0hknAJ1mfMJ9bFC64pAJnQ==]
- Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. [URL: https://www.mdpi.com/2073-4344/13/4/716]
- Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022883/]
- Ionic Liquids—A Review of Their Toxicity to Living Organisms. MDPI. [URL: https://www.mdpi.com/2305-6304/8/3/65]
- Pyrazolium based Ionic Liquids: Crystal Structures and Theoretical Calculations. OpenMETU. [URL: https://open.metu.edu.tr/handle/11511/77632]
- Cyclic Voltammetry Experiment. [URL: https://www.gamry.com/application-notes/cyclic-voltammetry-experiment/]
- Experimental arrangement for conductivity measurements. The.... Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.net/figure/Experimental-arrangement-for-conductivity-measurements-The-conductivity-meter-is-placed_fig1_265955113]
- A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.7b00361]
- Cyclic voltammetry of ion transfer across a room temperature ionic liquid membrane supported by a microporous filter. ResearchGate. [URL: https://www.researchgate.net/publication/230805364_Cyclic_voltammetry_of_ion_transfer_across_a_room_temperature_ionic_liquid_membrane_supported_by_a_microporous_filter]
- Modelling biodegradability based on OECD 301D data for the design of mineralising ionic liquids. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc04724a]
- Modelling biodegradability based on OECD 301D data for the design of mineralising ionic liquids. Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/378411037_Modelling_biodegradability_based_on_OECD_301D_data_for_the_design_of_mineralising_ionic_liquids]
- The Role of Ionic Liquids on Biomass Liquefaction—A Short Review of the Recent Advances. [URL: https://www.mdpi.com/2227-9717/9/12/2179]
- Types of OECD 301 Biodegradation Tests. Aropha. [URL: https://aropha.
- A Comparative Study of Pyrazolium and Imidazolium Ionic Liquids: Physicochemical Properties. Benchchem. [URL: https://www.benchchem.com/product/bcm2205560]
- Ionic Liquids Toxicity—Benefits and Threats. MDPI. [URL: https://www.mdpi.com/1422-0067/20/8/1976]
- Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5448011/]
- Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. The Journal of Physical Chemistry C - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.2c03387]
- Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.1c00216]
- Ionic Liquids in Biomass Processing. ResearchGate. [URL: https://www.researchgate.net/publication/225141091_Ionic_Liquids_in_Biomass_Processing]
- The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis. MDPI. [URL: https://www.mdpi.com/2073-4344/7/1/2]
- The Role of Ionic Liquids in the Lignin Separation from Lignocellulosic Biomass. [URL: https://www.mdpi.com/2073-4344/10/10/1209]
- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6255]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protic pyrazolium ionic liquids for efficient chemical fixation of CO2: design, synthesis, and catalysis - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate in Diverse Reaction Media
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, a functionalized pyrazolium salt with potential applications in catalysis and organic synthesis. In the absence of extensive direct experimental data on this specific compound, this document synthesizes information on the well-established principles of pyrazolium salt chemistry, the role of the hydrogen sulfate anion, and the profound influence of the reaction medium on catalytic performance. The experimental protocols and comparative data presented herein are illustrative, designed to provide a robust framework for the evaluation of this and similar compounds in your own research endeavors.
Introduction: The Scientific Rationale
This compound is a unique molecule that combines the structural features of a pyrazolium cation with a Brønsted acidic hydrogen sulfate anion. The pyrazolium core, being less symmetric than its commonly encountered imidazolium counterpart, exhibits a more localized charge distribution, which can influence its interaction with substrates and solvent molecules.[1] The presence of amino and carboxamide functionalities introduces sites for hydrogen bonding, potentially enabling the cation to participate in substrate activation and stabilization of transition states.[2]
The hydrogen sulfate anion ([HSO₄]⁻) is a well-known proton source, rendering the compound a potential Brønsted acid catalyst.[3][4] Its amphiphilic nature, with both ionic and non-polar characteristics, suggests that its performance will be highly dependent on the choice of reaction medium.[4] Understanding this interplay is crucial for optimizing reaction conditions and unlocking the full synthetic potential of this reagent.
This guide will explore the hypothetical performance of this compound in a model reaction and provide detailed protocols for its systematic evaluation in a range of solvents.
The Influence of the Reaction Medium: A Mechanistic Perspective
The choice of solvent is a critical parameter in catalysis, capable of influencing reaction rates, selectivity, and catalyst stability.[5][6] For an ionic species like this compound, the solvent's properties will dictate its solubility, the degree of ion pairing, and the availability of the catalytic sites.
A key aspect to consider is the solvent's polarity and its ability to solvate both the cation and the anion. In polar aprotic solvents, the salt is likely to be well-solvated, leading to a greater concentration of dissociated, catalytically active species. Conversely, in non-polar solvents, the compound may exist as tight ion pairs or even as insoluble aggregates, potentially reducing its efficacy.
The hydrogen-bonding capability of the solvent is another crucial factor. Protic solvents can compete with the pyrazolium cation's hydrogen-bonding sites and may also solvate the hydrogen sulfate anion, thereby modulating its acidity.
A Model Application: Brønsted Acid Catalyzed Esterification
To illustrate the comparative performance of this compound, we will consider a model esterification reaction between a carboxylic acid and an alcohol. This reaction is a classic example of Brønsted acid catalysis and serves as an excellent platform for evaluating the efficacy of our target compound in different media.
Experimental Workflow for Performance Evaluation
The following diagram outlines a systematic workflow for screening the performance of this compound as a catalyst in the model esterification reaction across a variety of solvents.
Figure 1: A generalized workflow for evaluating the performance of this compound in different reaction media.
Expected Performance and Comparative Data
Based on established principles of solvent effects in catalysis, we can anticipate the following trends in the performance of this compound in our model esterification reaction. The data presented in the table below is hypothetical and intended to illustrate these expected trends.
| Reaction Medium (Solvent) | Dielectric Constant (ε) | Expected Solubility of Catalyst | Anticipated Catalytic Activity | Rationale for Expected Performance |
| Toluene | 2.4 | Low | Low | Poor solubility and strong ion pairing are expected to limit the availability of the catalytic species. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate | Moderate polarity should allow for some dissolution and catalytic activity. |
| Acetonitrile | 37.5 | High | High | Good solubility and dissociation of the ionic catalyst are anticipated to lead to high catalytic activity. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Moderate to High | While solubility is high, the basic nature of DMSO might interact with the Brønsted acidic proton, potentially moderating its catalytic activity. |
| Water | 80.1 | High | Low to Moderate | High polarity favors dissolution, but water can compete as a nucleophile and may hydrolyze the ester product, affecting the net yield. The related hemisulfate salt has very slight solubility in water.[7] |
Table 1: Predicted performance of this compound in a model esterification reaction across a selection of common organic solvents.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the comparative evaluation of this compound.
Materials
-
This compound (Catalyst)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Alcohol (e.g., Benzyl Alcohol)
-
Anhydrous Solvents: Toluene, Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Internal Standard for GC-MS analysis (e.g., Dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the internal standard (e.g., 0.1 M dodecane) in a suitable solvent.
-
Prepare stock solutions of the carboxylic acid (e.g., 1 M acetic acid) and the alcohol (e.g., 1 M benzyl alcohol) in each of the reaction solvents.
-
-
Reaction Setup:
-
To a series of reaction vials, add a stir bar.
-
To each vial, add the appropriate solvent (1 mL).
-
Add the carboxylic acid stock solution (100 µL, 0.1 mmol) and the alcohol stock solution (100 µL, 0.1 mmol) to each vial.
-
Add the internal standard solution (100 µL, 0.01 mmol).
-
-
Catalyst Addition and Reaction:
-
Weigh this compound (e.g., 2.2 mg, 0.01 mmol, 10 mol%) into each vial.
-
Seal the vials and place them in a pre-heated heating block or oil bath set to the desired temperature (e.g., 60 °C).
-
Stir the reactions for a predetermined time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Analyze the diluted sample by GC-MS or HPLC to determine the conversion of the starting materials and the yield of the ester product by comparing the peak areas to that of the internal standard.
-
Mechanistic Considerations and the Role of the Pyrazolium Cation
The unique structure of the 3-Amino-4-carboxamidopyrazolium cation may offer advantages beyond simply being a counterion to the catalytically active hydrogen sulfate. The amino and carboxamide groups are capable of forming hydrogen bonds, which could play a significant role in the reaction mechanism.
Figure 2: A proposed dual activation mechanism where the hydrogen sulfate anion acts as a Brønsted acid and the pyrazolium cation stabilizes the substrate via hydrogen bonding.
In this proposed mechanism, the hydrogen sulfate anion protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Simultaneously, the amino and/or carboxamide groups on the pyrazolium cation can form hydrogen bonds with the carboxylic acid, further polarizing the C=O bond and stabilizing the developing negative charge on the oxygen atom in the transition state. This cooperative effect could lead to enhanced reactivity compared to a simple Brønsted acid.
Conclusion and Future Outlook
While direct experimental data for this compound is currently limited, this guide provides a scientifically grounded framework for its evaluation as a potential catalyst. By understanding the fundamental principles of pyrazolium chemistry and the critical role of the reaction medium, researchers can effectively design experiments to probe the utility of this and other novel ionic compounds. The potential for dual activation through both Brønsted acidity and hydrogen bonding makes this compound a compelling candidate for further investigation in a variety of organic transformations. Future studies should focus on validating these hypotheses through rigorous kinetic and mechanistic investigations.
References
-
MDPI. (2019). Analysis of the Relationship between the Composition of a Bronsted Acidic Task-Specific Ionic Liquid: 1-(4-Sulfonic Acid)-butyl-3-Methylimidazolium Hydrogen Sulfate ([bsmim] [HSO 4 ]), and Its Behavior on Reactive Systems. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Dual functionality of amphiphilic 1-alkyl-3-methylimidazolium hydrogen sulfate ionic liquids: surfactants with catalytic function. Retrieved from [Link]
-
Infoscience. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
Abstract
This technical guide provides a comprehensive comparison of analytical techniques for the robust characterization of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate (CAS No: 27511-79-1), a key heterocyclic compound often identified as a synthetic intermediate and a related substance in the production of active pharmaceutical ingredients such as Allopurinol.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge to select and implement appropriate analytical methodologies. We delve into the principles, comparative advantages, and detailed experimental protocols for spectroscopic, chromatographic, thermal, and structural analysis techniques. By explaining the causality behind experimental choices and integrating self-validating mechanisms within each protocol, this guide serves as a practical resource for ensuring the identity, purity, and stability of this compound.
Introduction and Physicochemical Profile
This compound, systematically known as bis(5-amino-1H-pyrazole-4-carboxamide) sulfate or 3-Amino-4-pyrazolecarboxamide hemisulfate, is a pyrazole derivative.[1][3] Its chemical structure, featuring a pyrazole ring with amino and carboxamide functional groups, makes it a versatile building block in organic synthesis.[4][5] However, its presence as a process-related impurity necessitates precise and reliable analytical methods for its detection and quantification to ensure the safety and efficacy of final drug products.
The fundamental characterization of any chemical entity relies on a multi-pronged analytical approach. No single technique can provide a complete profile; instead, data from orthogonal methods must be integrated to build a comprehensive understanding of the molecule's identity, structure, purity, and physical properties. This guide compares the most effective and commonly employed techniques for this purpose.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27511-79-1 | [4][6] |
| Molecular Formula | C₄H₆N₄O · 0.5H₂SO₄ | [4][6] |
| Molecular Weight | 350.31 g/mol (for the 2:1 complex) | [3][7] |
| Appearance | White to pale brown solid/powder | [1][7] |
| Melting Point | ~224 °C (with decomposition) | [1][7] |
| Solubility | Slightly soluble in DMSO and Water (with heating/sonication); very slightly soluble in Methanol. | [1][7] |
| Functional Groups | Amine (-NH₂), Amide (-CONH₂), Pyrazole ring, Sulfate (SO₄²⁻) | [2][4] |
Strategic Workflow for Analytical Characterization
A logical workflow is paramount for the efficient and comprehensive characterization of a chemical substance. The process begins with fundamental identity confirmation and progresses through detailed structural elucidation and purity assessment.
Caption: General workflow for physicochemical characterization.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is dictated by the specific question being asked—be it identity, purity, or structure. The following sections compare the primary methods for characterizing this compound.
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopy provides unparalleled insight into the molecular framework by probing the interaction of matter with electromagnetic radiation.
-
Principle & Purpose: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FTIR is the first line of analysis to confirm the presence of key functional groups like N-H (amine and amide), C=O (amide), and S-O (sulfate). Studies on various pyrazole derivatives consistently use FTIR for initial characterization.[8][9][10]
-
Expected Spectral Features:
-
~3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine (NH₂) and amide (CONH₂) groups.
-
~1680-1650 cm⁻¹: A strong C=O stretching band (Amide I band).
-
~1620-1580 cm⁻¹: N-H bending vibrations and C=N stretching from the pyrazole ring.
-
~1200-1100 cm⁻¹: Strong, broad S=O stretching bands characteristic of the sulfate anion.
-
-
Comparison vs. Alternatives: While NMR provides a more detailed structural map, FTIR is significantly faster and requires minimal sample preparation, making it ideal for rapid identity screening and raw material verification.
-
Principle & Purpose: NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure.
-
Experimental Causality:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to the compound's documented solubility and, critically, its ability to slow the exchange of labile protons (N-H, O-H), allowing for their observation in the ¹H spectrum.[1][7]
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons (via spin-spin coupling). The spectrum is expected to show distinct signals for the pyrazole ring proton, the amine protons, and the amide protons.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their functional type (e.g., C=O, aromatic C, etc.).
-
-
Comparison vs. Alternatives: Unlike Mass Spectrometry, which provides the mass of the molecule, NMR defines its exact isomeric structure. For a compound like this, where isomers are possible, NMR is indispensable for unambiguous structural confirmation.
-
Principle & Purpose: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are well-suited for polar, non-volatile molecules like this one.[8]
-
Expected Results: In positive ion mode ESI-MS, the primary ion observed would correspond to the protonated pyrazole moiety [C₄H₆N₄O + H]⁺ at an m/z of 127.06. The full salt does not typically fly as a single ion.
-
Comparison vs. Alternatives: MS is highly sensitive and requires a minuscule amount of sample, making it superior to NMR for trace-level analysis. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.
Table 2: Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations | Primary Use Case |
| FTIR | Functional groups | Fast, non-destructive, minimal sample prep | Low structural detail, not quantitative | Identity confirmation, raw material screening |
| NMR | Detailed molecular structure & connectivity | Unambiguous structure elucidation, can be quantitative (qNMR) | Lower sensitivity, requires soluble sample, more expensive | Definitive structural confirmation, assay |
| MS | Molecular weight & fragmentation | Extremely high sensitivity, suitable for trace analysis, couples to HPLC | Does not distinguish between isomers, ionization can be complex | Molecular weight verification, impurity ID |
Chromatographic Technique: The Gold Standard for Purity
-
Principle & Purpose: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For purity analysis and quantification of this compound, a Reversed-Phase (RP-HPLC) method is most appropriate. This compound is polar, making it well-suited for modern polar-modified C18 or C8 columns.[11][12]
-
Experimental Causality:
-
Column Selection: A YMC-Triart C8 or equivalent column is a logical starting point. The C8 phase provides sufficient hydrophobicity to retain the molecule without the excessive retention that might occur on a C18 phase, ensuring a reasonable runtime and good peak shape.[12]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH adjusted to ~3.0) and an organic modifier (acetonitrile or methanol) is recommended. The acidic pH ensures that the amino group is protonated, leading to consistent retention behavior.
-
Detection: UV detection at a wavelength around 254 nm or 275 nm is suitable, as the pyrazole ring is expected to have a significant UV chromophore.[11]
-
-
Comparison vs. Alternatives: While techniques like Thin-Layer Chromatography (TLC) can be used for quick qualitative checks, HPLC provides superior resolution, reproducibility, and quantitative accuracy, making it the definitive method for regulatory submissions and quality control.
Thermal Analysis: Assessing Stability and Physical Form
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.
-
Principle & Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions.[13] For this compound, DSC would be used to verify the reported melting point of ~224 °C and to confirm that it is a sharp melt, which is indicative of high purity.[1][7]
-
Principle & Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and to quantify volatiles like water or residual solvent.[14] The reported melting with decomposition suggests that the TGA curve would show a significant mass loss event starting around 224 °C.[1][7]
-
Comparison vs. Alternatives: Together, DSC and TGA provide a comprehensive thermal profile. DSC identifies thermal events (like melting), while TGA clarifies whether these events are associated with mass loss (decomposition) or not (phase transition).
Structural Analysis: The Solid State
-
Principle & Purpose: XRD is a non-destructive technique that provides detailed information about the crystallographic structure of a solid material.
-
Powder XRD (PXRD): Generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. It is the primary tool for identifying polymorphs, monitoring solid-state stability, and ensuring batch-to-batch consistency.
-
Single-Crystal XRD: Provides the absolute three-dimensional arrangement of atoms in a crystal, offering definitive proof of the molecular structure and stereochemistry.[15][16]
-
-
Comparison vs. Alternatives: While NMR defines the structure in solution, XRD defines it in the solid state. For a pharmaceutical compound, where solid-state properties like solubility and stability are critical, XRD characterization is essential.
Selecting the Right Tool for the Job
The optimal analytical strategy depends on the objective. This decision tree provides a logical framework for selecting the appropriate technique.
Caption: Decision tree for analytical technique selection.
Standard Operating Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
Protocol 1: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
Column: YMC-Triart C8 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to make a 1 mg/mL stock solution. Dilute as necessary.
-
System Suitability (Self-Validation): Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identity Confirmation by FTIR (ATR)
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to remove atmospheric (CO₂, H₂O) interference.
-
Sample Analysis: Place a small amount of the powder sample directly onto the ATR crystal, ensuring good contact using the pressure arm.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum against the expected absorption bands (see Section 3.1.A) to confirm the presence of key functional groups.
Protocol 3: Thermal Analysis by DSC/TGA
-
Instrumentation: A calibrated DSC instrument and a separate or simultaneous TGA instrument.
-
Sample Preparation (DSC): Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
DSC Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Sample Preparation (TGA): Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
TGA Method: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the endotherm corresponding to the melt.
-
TGA: Determine the onset temperature of decomposition from the mass loss curve.
-
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. Spectroscopic methods like NMR, MS, and FTIR are essential for confirming the molecular identity and structure. RP-HPLC stands as the definitive technique for assessing purity and quantifying impurities. Finally, thermal analysis and XRD provide crucial information about the compound's solid-state properties and stability. By employing the comparative frameworks and detailed protocols within this guide, researchers and drug development professionals can confidently establish a robust analytical control strategy for this important chemical entity, ensuring its quality, safety, and suitability for its intended application.
References
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopropyl hydrogen sulfate. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of the four cocrystals determined by DSC and TGA.... Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic properties of 4-amino-3-furazanecarboxamidoxime. Retrieved from [Link]
-
PubMed. (2017). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. Retrieved from [Link]
-
OSTI.GOV. (2022). NEW DIFFRACTION DATA Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
-
MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
-
ResearchGate. (2024). Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-amino-4-nitrofurazan by an improved method. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal safety assessment and thermo-kinetic parameters of 5,5′-dinitramino-3,3′-bi[1,2,4-triazolate] carbohydrazide salt (CBNT). Retrieved from [Link]
Sources
- 1. 3-Amino-4-pyrazolecarboxamide hemisulfate | 27511-79-1 [chemicalbook.com]
- 2. CAS 27511-79-1: 3-Amino-1H-pyrazole-4-carboxamide sulfate … [cymitquimica.com]
- 3. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]
- 5. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 6. 3-Amino-4-pyrazolecarboxamide hemisulfate salt 27511-79-1 [sigmaaldrich.com]
- 7. 3-Amino-4-Pyrazolecarboxamide Hemisulfate Exporters & Suppliers [sgtlifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. osti.gov [osti.gov]
- 16. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
Uncharted Territory: The Scientific Landscape of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
An Objective Assessment for the Research Community
To our valued community of researchers, scientists, and drug development professionals, this guide addresses the current state of scientific knowledge regarding the compound 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate. In the spirit of rigorous scientific integrity, a comprehensive search of peer-reviewed literature, patent databases, and public scientific repositories has been conducted. The objective was to synthesize existing experimental data into a comparative guide, as per our standard practice.
However, our extensive search has revealed a critical finding: as of the date of this publication, there are no peer-reviewed studies, published experimental data, or detailed protocols available in the public domain for this compound.
This absence of literature prevents the creation of a comparative guide that would meet the necessary standards of scientific validity and trustworthiness. A core tenet of our commitment to the research community is to provide guides grounded in verifiable, authoritative data. Without such data, any attempt to compare performance, detail experimental workflows, or propose mechanisms of action for this specific compound would be speculative and not in line with the principles of E-E-A-T (Expertise, Authoritativeness, Trustworthiness).
We are therefore unable to provide a comparison with alternative compounds, detail experimental protocols, or generate visualizations of its potential signaling pathways. The foundational, peer-reviewed evidence required for such a guide does not currently exist.
Our editorial team will continue to monitor the scientific landscape for any future publications on this compound. Should research emerge, we will revisit this topic and develop the in-depth technical guide that our audience expects.
We remain committed to providing the scientific community with accurate, reliable, and actionable information. We believe that acknowledging the absence of data is as crucial as disseminating established findings.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate
For professionals in research and drug development, the lifecycle of a chemical extends far beyond its use in experimentation. The final step, disposal, is a critical juncture where safety, environmental stewardship, and regulatory compliance converge. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-carboxamidopyrazolium Hydrogen Sulfate, ensuring the protection of laboratory personnel and the environment. As an acidic organic salt, this compound requires a handling protocol that respects both its pyrazole core and its acidic nature. The foundational principle is absolute: this compound must be managed as regulated hazardous waste, with all disposal procedures coordinated through your institution's Environmental Health and Safety (EHS) department.[1]
Core Hazard Assessment and Immediate Safety Precautions
This compound possesses a dual-hazard profile. The pyrazolium moiety, common in biologically active molecules, necessitates cautious handling to avoid potential toxicity.[1][2] The hydrogen sulfate counterion renders the compound acidic, introducing corrosive hazards. While some supplier Safety Data Sheets (SDS) may indicate that the compound is not considered hazardous under OSHA's 2024 Hazard Communication Standard, best practices in laboratory safety mandate that it be handled as hazardous chemical waste due to its chemical properties.[3][4]
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable and forms the first line of defense against accidental exposure.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions or contact with fine powder, which could cause serious eye irritation or damage.[1][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can lead to irritation or potential absorption of the compound.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination during handling and transfer operations.[1] |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes the risk of inhaling airborne powder or aerosols, which may cause respiratory irritation.[7][8] |
The Core Disposal Protocol: A Step-by-Step Guide
The only acceptable disposal route for this compound is through a licensed hazardous waste management service.[1] In-laboratory treatment, such as neutralization, is strongly discouraged without a validated, compound-specific risk assessment and explicit approval from your EHS department, as it can lead to unknown reactions or regulatory violations.[1][2]
Step 1: Waste Identification and Segregation
Immediately identify all waste streams containing this compound. This includes pure excess compound, contaminated solutions, and used consumables. This waste must be segregated from all other chemical waste streams to prevent inadvertent and dangerous reactions.[9][10] Store waste away from incompatible materials, particularly bases and strong oxidizing agents.[11]
Step 2: Containerization
Select a waste container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) or similar plastic container is recommended.[11]
-
Condition: The container must be in good condition, with no leaks, and have a securely sealing screw-top lid.[10]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of contents and to prevent spills during transport.[12]
-
Exterior: Ensure the outside of the container remains clean and free of contamination.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement.[12][13] As soon as you begin collecting waste, affix a completed EHS-provided hazardous waste label to the container.[10] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date accumulation began.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1] This area must be at or near the point of generation and under the control of the laboratory operator.[13]
-
Secondary Containment: All liquid waste containers must be placed within a larger, chemically resistant secondary containment bin or tray to capture any potential leaks.[1][10]
-
Container Status: Keep the waste container securely closed at all times, except when you are actively adding waste to it.[1][10]
Step 5: Scheduling Professional Disposal
Once the waste container is full or you no longer need to accumulate this waste stream, contact your institution's EHS department to schedule a pickup.[1] They will coordinate with a licensed hazardous waste contractor for final transport and disposal.[13][14]
Decontamination and Spill Management
Accidents can happen, and a clear plan for managing spills and decontaminating labware is essential.
Contaminated Labware and Materials
-
Disposable Items: Any contaminated disposable items (e.g., pipette tips, weigh boats, gloves) must be placed directly into the designated solid hazardous waste container for this compound.
-
Sharps: Contaminated needles, syringes, or glassware must be placed in a designated, puncture-proof sharps container that is clearly marked as hazardous waste.[1]
-
Reusable Glassware: To decontaminate reusable glassware, it should be triple-rinsed with a suitable solvent. Critically, the first rinse must be collected and disposed of as hazardous waste. [5][10] Subsequent rinses may be disposed of as regular chemical waste, pending your institution's specific guidelines.
Spill Response Protocol
-
Small Spills (<100 mL or ~5g):
-
Alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE (see table above), control the spill by covering it with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3]
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL or ~5g):
-
Evacuate the laboratory immediately.
-
Alert others in the area and contact your institution's EHS office or emergency response team without delay.[5]
-
Provide them with the name of the chemical and any other relevant details. Do not attempt to clean up a large spill yourself.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. mn.uio.no [mn.uio.no]
- 13. medlabmag.com [medlabmag.com]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
